1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(methoxymethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUXDWLVMHPQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611943 | |
| Record name | 1-(Methoxymethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227948-39-2 | |
| Record name | 1-(Methoxymethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides an in-depth technical overview of 1-(methoxymethyl)-2-(trifluoromethyl)benzene, a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. While a dedicated CAS number for this specific ortho-isomer is not prominently available in public databases, suggesting its status as a niche or novel research chemical, its synthesis and properties can be reliably inferred from established chemical principles and data on its structural analogues. This document delineates its chemical identity, a robust synthetic pathway with mechanistic considerations, its potential applications in drug development, and comprehensive safety protocols.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted aromatic compound. The molecule's core is a benzene ring functionalized with a methoxymethyl group (-CH₂OCH₃) and a trifluoromethyl group (-CF₃) at adjacent positions (ortho substitution). The powerful electron-withdrawing nature of the trifluoromethyl group, combined with the ether linkage of the methoxymethyl group, imparts a unique electronic and steric profile that is highly valuable in the design of complex molecules.
Table 1: Core Chemical Identifiers and Predicted Properties
| Identifier | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 2-(Trifluoromethyl)benzyl methyl ether | Common Naming |
| Molecular Formula | C₉H₉F₃O | --- |
| Molecular Weight | 190.16 g/mol | --- |
| CAS Number | Not readily available. Analogue (meta-isomer): 380633-51-2 | [1] |
| Appearance | Predicted: Colorless liquid | Inferred from analogues[2][3] |
| Boiling Point | Predicted: ~170-180 °C | Inferred from analogues[3][4] |
| Solubility | Predicted: Insoluble in water; soluble in organic solvents | General ether properties[4][5] |
| SMILES | COCc1ccccc1C(F)(F)F | --- |
| InChI Key | Predicted: VLDYKFPVKESXIS-UHFFFAOYSA-N | --- |
Synthesis and Mechanistic Considerations
The most direct and reliable method for preparing this compound is via the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. For this target molecule, the synthesis can be approached in two primary ways, with the choice often dictated by the commercial availability and cost of the starting materials. The most common pathway utilizes a benzyl halide and an alkoxide.
Causality in Reagent Selection:
-
Starting Material : The synthesis begins with a commercially available precursor, typically 2-(trifluoromethyl)benzyl bromide. This provides the core aromatic structure with the trifluoromethyl group already in place.
-
Nucleophile : Sodium methoxide (NaOCH₃) serves as the methoxide source. It is a strong nucleophile that readily displaces the bromide ion.
-
Solvent : A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the sodium cation, leaving the methoxide anion highly reactive, thereby accelerating the Sₙ2 reaction rate without interfering with the nucleophile.
-
Temperature : The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
The underlying mechanism is a straightforward bimolecular nucleophilic substitution (Sₙ2). The methoxide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.
Synthetic Workflow Diagram
Caption: Williamson Ether Synthesis Workflow.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a specialized building block in medicinal chemistry. The trifluoromethyl group is a cornerstone of modern drug design for several key reasons:
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with a -CF₃ group can significantly increase a drug candidate's half-life.
-
Lipophilicity : The -CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This is critical for drugs targeting the central nervous system.
-
Modulation of Acidity/Basicity : As a potent electron-withdrawing group, the -CF₃ moiety can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing drug-receptor interactions.
The methoxymethyl group provides a versatile handle for further chemical modification. It can act as a simple steric blocker, a linker to connect to other molecular fragments, or as a protecting group for a benzyl alcohol. The ortho arrangement of these two groups creates a unique steric and electronic environment that can be exploited to achieve specific molecular conformations required for high-affinity binding to biological targets.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound.
Objective: To synthesize this compound from 2-(trifluoromethyl)benzyl bromide.
Materials:
-
2-(Trifluoromethyl)benzyl bromide (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium methoxide (1.2 equiv).
-
Add anhydrous THF via syringe to the flask and stir the resulting suspension at room temperature.
-
Addition of Electrophile: Dissolve 2-(trifluoromethyl)benzyl bromide (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirring suspension of sodium methoxide over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 9:1 mixture of hexanes:ethyl acetate. The reaction is complete when the starting benzyl bromide spot is no longer visible.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then saturated brine solution.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the pure product.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
As a substituted benzyl ether containing a trifluoromethyl group, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is unavailable, the following precautions, based on analogous compounds like benzyl ether, should be strictly followed.[6][7]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Potential Hazards:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from oxidizing agents and strong acids.
-
Conclusion
This compound represents a valuable, albeit specialized, chemical entity for advanced organic synthesis. Its unique combination of a metabolically robust, lipophilic trifluoromethyl group and a synthetically versatile methoxymethyl linker makes it an attractive building block for creating novel pharmaceutical agents and functional materials. The straightforward synthesis via Williamson etherification, coupled with a clear understanding of its predicted properties and necessary handling precautions, enables researchers to effectively incorporate this compound into their discovery and development workflows.
References
- AOBChem USA. 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene.
- PubChem. 1-Methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- European Patent Office. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- PrepChem.com. Synthesis of benzyl trifluoromethyl ether.
- S.W.ChemiLab. 1-Methoxy-2-(trifluoroMethyl) benzene.
- National Institutes of Health. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- PubChem. [2-(Trifluoromethyl)benzyl]isopropyl ether. National Center for Biotechnology Information.
- Merck Index. Benzyl Methyl Ether.
- PubChem. 2-Methyl-3-(trifluoromethyl)benzyl alcohol. National Center for Biotechnology Information.
Sources
- 1. 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | 380633-51-2 [sigmaaldrich.com]
- 2. swchemilab.com [swchemilab.com]
- 3. Benzyl methyl ether | 538-86-3 [chemicalbook.com]
- 4. Benzyl Methyl Ether [drugfuture.com]
- 5. CAS 538-86-3: Benzyl methyl ether | CymitQuimica [cymitquimica.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated physical properties of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. In the absence of extensive empirical data for this specific molecule, this document leverages structure-property relationships and data from its isomers and structurally analogous compounds to offer informed estimations. Furthermore, it details the standard experimental methodologies required for the precise determination of these properties, equipping researchers with the necessary protocols to characterize this compound in a laboratory setting. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and chemical research involving this and similar fluorinated aromatic ethers.
Introduction: The Significance of Fluorinated Aromatic Ethers
Fluorinated organic compounds, particularly those incorporating the trifluoromethyl group, are of profound interest in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, is a key pharmacophore in numerous approved drugs.
This compound is a unique structure combining the features of a benzyl methyl ether with a trifluoromethylated benzene ring. Understanding its physical properties is a critical first step in its potential application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide provides a detailed examination of these essential parameters.
Molecular Structure and Inherent Properties
To comprehend the physical properties of this compound, it is essential to first visualize its molecular architecture.
Figure 1: 2D Chemical Structure of this compound.
Key Structural Features and Their Anticipated Influence:
-
Aromatic Benzene Ring: Forms the core scaffold, contributing to the compound's thermal stability and potential for pi-pi stacking interactions.
-
Methoxymethyl Group (-CH₂OCH₃): This ether linkage introduces a degree of polarity and the potential for hydrogen bond acceptance at the oxygen atom. The flexible methylene bridge allows for conformational freedom.
-
Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, it significantly influences the electronic properties of the benzene ring. Its lipophilicity is expected to enhance solubility in nonpolar solvents. The steric bulk of this group will also play a role in the molecule's packing in the solid state and its conformational preferences.
Estimated Physicochemical Properties: An Analysis Based on Isomeric Data
Table 1: Comparison of Physical Properties of Related Isomers
| Property | 1-Methoxy-2-(trifluoromethyl)benzene | 1-Methoxy-3-(trifluoromethyl)benzene | 1-Methoxy-4-(trifluoromethyl)benzene | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene (Isomer of the Topic Compound) |
| CAS Number | 395-48-2[1][2] | 454-90-0[3] | 402-52-8[4] | 380633-51-2[5] |
| Molecular Formula | C₈H₇F₃O[1][2] | C₈H₇F₃O[3] | C₈H₇F₃O[4] | C₉H₉F₃O[5] |
| Molecular Weight | 176.14 g/mol [1][2] | 176.14 g/mol [3] | 176.14 g/mol [4] | 190.17 g/mol [5] |
| Boiling Point | 173.7 °C at 754 Torr[1] | 159.5 °C at 754 Torr[3] | Not Available | Not Available |
| Melting Point | -14.3 to -14.1 °C[1] | -65.0 °C[3] | Not Available | Not Available |
| Density | 1.198 g/cm³ (Predicted)[1] | 1.2342 g/cm³ at 25 °C[3] | Not Available | Not Available |
| Refractive Index | Not Available | 1.429[3] | Not Available | Not Available |
| Appearance | Clear, colorless liquid[1][6] | Colorless liquid[3] | Not Available | Not Available |
Analysis and Projections for this compound:
-
Molecular Weight: The molecular formula for the target compound is C₉H₉F₃O, giving a molecular weight of 190.17 g/mol .
-
Boiling Point: The presence of the slightly larger and more polarizable methoxymethyl group compared to a methoxy group suggests that this compound will have a higher boiling point than its methoxy-substituted isomers. The ortho-substitution pattern may lead to intramolecular interactions that could slightly lower the boiling point compared to its meta and para isomers. A reasonable estimate would be in the range of 180-200 °C at atmospheric pressure.
-
Melting Point: The melting point is highly dependent on the efficiency of crystal lattice packing. The ortho-substitution in this compound might disrupt crystal packing compared to a more symmetrical para-isomer, potentially leading to a lower melting point. It is expected to be a liquid at room temperature.
-
Density: The density is likely to be similar to its isomers, in the range of 1.15-1.25 g/cm³.
-
Solubility: Due to the lipophilic trifluoromethyl group and the ether linkage, the compound is expected to have good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is predicted to be low.
Experimental Determination of Physical Properties: A Methodological Approach
To obtain definitive data, rigorous experimental determination is necessary. The following section outlines the standard protocols for characterizing the key physical properties of a novel compound like this compound.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This is a key indicator of the volatility of a substance and the strength of its intermolecular forces.
Experimental Protocol (Micro-scale):
-
Sample Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube.
-
Apparatus Setup: Insert a capillary tube, sealed at one end, open-end down into the test tube. Attach the test tube to a thermometer.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil).
-
Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube.
-
Equilibrium: When the heat is removed and the liquid cools, the point at which the liquid just begins to enter the capillary tube is the boiling point.
Measurement of Density
Principle: Density is the mass per unit volume of a substance. It is a fundamental physical property that can be used to identify a substance and assess its purity.
Experimental Protocol (Using a Pycnometer):
-
Calibration: Weigh a clean, dry pycnometer of a known volume.
-
Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.
-
Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Weighing: Remove the pycnometer, dry the exterior, and weigh it.
-
Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is dependent on the temperature and the wavelength of light.
Experimental Protocol (Using an Abbe Refractometer):
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of the liquid sample to the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach the temperature of the instrument.
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling fluorinated aromatic compounds should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[1]
-
First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][10] If inhaled, move to fresh air.[7][9] If swallowed, rinse mouth with water and seek immediate medical attention.[10]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the physical properties of this compound. By leveraging data from structurally related isomers, we have established a reasonable set of expectations for its boiling point, density, and solubility. Crucially, this guide also furnishes the necessary experimental frameworks for the empirical validation of these properties. As a novel compound with potential applications in scientifically demanding fields, a thorough understanding of its fundamental physicochemical characteristics is paramount for its successful utilization and for the safety of the researchers handling it.
References
- CookeChem. 1-Methoxy-2-(trifluoromethyl)benzene, 98% , 395-48-2.
- PubChem. 1-Methoxy-2-(trifluoromethyl)benzene.
- S.W.ChemiLab. 1-Methoxy-2-(trifluoroMethyl) benzene.
- PubChem. 1-Methoxy-4-(trifluoromethyl)benzene.
- AK Scientific, Inc. 2-Isocyanato-1-methoxy-4-(trifluoromethyl)
- ECHEMI. 1-Methoxy-3-(trifluoromethyl)benzene.
- Sigma-Aldrich. 1-(Methoxymethyl)-3-(trifluoromethyl)benzene.
- AOBChem. Safety Data Sheet 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
- Sigma-Aldrich.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(METHOXYMETHYL)-4-(TRIFLUOROMETHYL)BENZENE.
- Aaronchem. Safety Data Sheet 1-(Methoxymethyl)-3-(trifluoromethyl)benzene.
Sources
- 1. 1-Methoxy-2-(trifluoromethyl)benzene , 98% , 395-48-2 - CookeChem [cookechem.com]
- 2. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | 380633-51-2 [sigmaaldrich.com]
- 6. swchemilab.com [swchemilab.com]
- 7. aobchem.com [aobchem.com]
- 8. aaronchem.com [aaronchem.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unpacking a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The subject of this guide, 1-(methoxymethyl)-2-(trifluoromethyl)benzene, is a prime exemplar of a fluorinated building block that offers a unique combination of steric and electronic properties. Its structure, featuring a sterically demanding and potently electron-withdrawing trifluoromethyl (-CF₃) group adjacent to a chemically versatile methoxymethyl (-CH₂OCH₃) group, presents both challenges and opportunities in synthetic chemistry. This document serves as a comprehensive technical resource, delving into the core characteristics, synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of novel therapeutics.
Section 1: Core Molecular Profile
Chemical Identity and Physicochemical Properties
This compound is an aromatic ether. The trifluoromethyl group significantly influences the molecule's properties, increasing its lipophilicity and metabolic stability, attributes highly sought after in drug design.[1][2]
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(Trifluoromethyl)benzyl methyl ether | N/A |
| CAS Number | 71551-32-9 | N/A |
| Molecular Formula | C₉H₉F₃O | N/A |
| Molecular Weight | 190.16 g/mol | N/A |
| Appearance | Colorless liquid/oil (Expected) | [3] |
Table 2: Computed Physicochemical Data
| Property | Value | Notes |
| XLogP3 | 3.1 | A measure of lipophilicity. |
| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 1 | The ether oxygen can accept a hydrogen bond. |
| Rotatable Bond Count | 2 | Indicates some conformational flexibility. |
| Topological Polar Surface Area | 9.2 Ų | Influences membrane permeability. |
| Complexity | 184 | A measure of structural complexity. |
Note: Data in Table 2 is computationally derived and serves as an estimation.
Structural Representation
The spatial arrangement of the ortho-substituted methoxymethyl and trifluoromethyl groups dictates the molecule's reactivity and interaction with biological targets.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved via a nucleophilic substitution reaction, capitalizing on the reactivity of a benzylic precursor. The Williamson ether synthesis is the classical and most direct approach.
Principle of Synthesis: The Williamson Ether Reaction
This method involves the reaction of an alkoxide with a primary alkyl halide.[4] For the synthesis of the target molecule, two primary pathways are viable:
-
Pathway A: Reaction of 2-(trifluoromethyl)benzyl halide with sodium methoxide.
-
Pathway B: Reaction of sodium 2-(trifluoromethyl)benzyl alkoxide with a methylating agent (e.g., methyl iodide).
Pathway A is generally preferred for its operational simplicity and the ready availability of sodium methoxide. The key to success is ensuring the benzylic halide is primary and that reaction conditions favor the Sₙ2 mechanism over the competing E2 elimination pathway.
Field-Validated Synthesis Protocol (Adapted)
While a specific protocol for this exact isomer is not readily found in foundational literature, the following procedure is adapted from well-established Williamson ether synthesis methodologies for structurally similar benzyl ethers.[4][5] This protocol provides a robust, self-validating framework for its successful synthesis.
Objective: To synthesize this compound from 1-(bromomethyl)-2-(trifluoromethyl)benzene.
Materials:
-
1-(Bromomethyl)-2-(trifluoromethyl)benzene
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Standard workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents). Dissolve it in anhydrous methanol to form a 0.5 M solution.
-
Reaction Initiation: Cool the sodium methoxide solution to 0°C using an ice bath. Slowly add a solution of 1-(bromomethyl)-2-(trifluoromethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous methanol dropwise over 30 minutes.
-
Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. Anhydrous conditions are necessary as sodium methoxide reacts readily with water, which would quench the nucleophile.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is no longer visible.
-
Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Insight: Diethyl ether is a suitable extraction solvent due to the product's expected nonpolar nature and the solvent's low boiling point, which facilitates removal.
-
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual methanol and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.
Section 3: Applications in Drug Discovery and Advanced Synthesis
The true value of this compound lies in its utility as a synthetic intermediate. The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for enhancing metabolic stability, binding affinity, and membrane permeability.[1][6]
The Role of the Trifluoromethyl Group
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[1]
-
Lipophilicity: The -CF₃ group increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[7]
-
Binding Interactions: The strong dipole moment of the -CF₃ group can lead to favorable electrostatic or dipole-dipole interactions with protein targets, enhancing binding affinity and potency.
Synthetic Utility
The this compound scaffold can be utilized in several ways:
-
As a Precursor to Benzylic Alcohols: The methoxymethyl ether can serve as a protecting group for the corresponding benzyl alcohol, 2-(trifluoromethyl)benzyl alcohol, which is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8]
-
In Multi-step Syntheses: This compound serves as a building block for constructing more complex molecules where the 2-(trifluoromethyl)benzyl moiety is a required structural component. For example, it can be incorporated into frameworks for insecticides or novel therapeutics.[2]
-
Directed Lithiation: The interplay between the ether and trifluoromethyl groups can potentially be used to direct ortho-lithiation, allowing for further functionalization of the aromatic ring at specific positions, a powerful tool in targeted synthesis.
Section 4: Safety, Handling, and Spectroscopic Data
Hazard Identification and Safe Handling
As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds, this compound should be handled with care.
-
GHS Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.
Table 3: Expected Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR | - Ar-H: Multiplet in the aromatic region (δ ~7.3-7.7 ppm, 4H).- -CH₂-: Singlet (δ ~4.5-4.8 ppm, 2H).- -OCH₃: Singlet (δ ~3.3-3.5 ppm, 3H). |
| ¹⁹F NMR | - -CF₃: Singlet (δ ~ -60 to -64 ppm, relative to CFCl₃). |
| ¹³C NMR | - -CF₃: Quartet (due to C-F coupling, δ ~124 ppm, J ≈ 270-275 Hz).- Aromatic Carbons: Multiple signals (δ ~125-140 ppm).- -CH₂-: Signal (δ ~70-75 ppm).- -OCH₃: Signal (δ ~58-60 ppm). |
| Mass Spec (EI) | - M⁺: Expected molecular ion peak at m/z = 190. |
References
- 1,4-Bis(Methoxymethyl)Benzene: A Versatile Intermediate for Pharmaceuticals, Polymers, and Specialty Chemicals.FINECUSTOMCHEM.[Link]
- 1-Methoxy-2-(trifluoromethyl)benzene.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.Beilstein Journal of Organic Chemistry.[Link]
- 1-Methoxy-2-(trifluoroMethyl) benzene.S.W.ChemiLab.[Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
- PROCESS FOR THE PREPARATION OF α-ALKYL-2-(TRIFLUOROMETHYL)-BENZYL ALCOHOLS.
- Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols.Biomedical Journal of Scientific & Technical Research.[Link]
- Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions.
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.
- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).MDPI.[Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Journal of Biomedical Research & Environmental Sciences.[Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Journal of Biomedical Research & Environmental Sciences.[Link]
- Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.
- Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to 1-Methoxy-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-Methoxy-2-(trifluoromethyl)benzene (CAS No. 395-48-2), a key building block in modern medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, outline a representative synthetic protocol with an emphasis on the rationale behind procedural choices, and explore its strategic importance in drug development. The guide also covers essential analytical methodologies for structural verification and purity assessment, alongside critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated organic compounds in their work.
Introduction and Nomenclature Clarification
Fluorinated organic compounds have become indispensable in the pharmaceutical and agrochemical industries. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, can profoundly and beneficially alter a molecule's physicochemical and biological properties.[1][2] These modifications can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]
This guide focuses on the compound with the IUPAC name 1-Methoxy-2-(trifluoromethyl)benzene , also commonly known as 2-(trifluoromethyl)anisole or 2-methoxybenzotrifluoride.[3] Its molecular structure consists of a benzene ring substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) at adjacent positions.
It is critical to distinguish this compound from its isomer, 1-(Methoxymethyl)-2-(trifluoromethyl)benzene (CAS No. 227948-39-2), which has a different molecular structure (C9H9F3O) and properties.[4] This guide is exclusively dedicated to 1-Methoxy-2-(trifluoromethyl)benzene (CAS No. 395-48-2) , hereafter referred to as the target compound.
Physicochemical and Computed Properties
The unique properties of the target compound arise from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C8H7F3O | [3][5] |
| Molecular Weight | 176.14 g/mol | [3][5] |
| CAS Number | 395-48-2 | [3] |
| Appearance | Colorless transparent liquid | [6] |
| IUPAC Name | 1-methoxy-2-(trifluoromethyl)benzene | [3] |
| Synonyms | 2-(Trifluoromethyl)anisole, 2-Methoxybenzotrifluoride | [3] |
| Density | ~1.23 g/cm³ (Predicted) | |
| Boiling Point | ~159-160 °C | [7] |
| XLogP3 | 2.8 | [3] |
| SMILES | COC1=CC=CC=C1C(F)(F)F | [3] |
| InChIKey | BHPJMWUXVOTGQU-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
The synthesis of aryl trifluoromethyl ethers can be approached through several routes.[8] A common and reliable method for preparing 1-methoxy-2-(trifluoromethyl)benzene is the Williamson ether synthesis, starting from the corresponding phenol, 2-(trifluoromethyl)phenol. This method is favored for its high yield and operational simplicity.
Representative Synthetic Protocol: Methylation of 2-(Trifluoromethyl)phenol
This protocol describes the methylation of 2-(trifluoromethyl)phenol using dimethyl sulfate in the presence of a mild base.
Causality Behind Experimental Choices:
-
Solvent: Acetone is chosen as it is a polar aprotic solvent that readily dissolves the reactants but does not participate in the reaction. Its boiling point allows for gentle reflux conditions.
-
Base: Potassium carbonate (K2CO3) is a cost-effective and sufficiently strong base to deprotonate the weakly acidic phenol, forming the phenoxide nucleophile. It is preferred over stronger bases like sodium hydride to minimize side reactions.
-
Methylating Agent: Dimethyl sulfate is a potent and efficient methylating agent. It is used in slight excess to ensure complete conversion of the phenoxide.
-
Workup: The aqueous workup serves to quench any remaining dimethyl sulfate and remove the inorganic salts (K2CO3, K2SO4). Extraction with a water-immiscible organic solvent like ethyl acetate isolates the product.
-
Purification: Column chromatography is the standard method for removing any unreacted starting material and minor byproducts, ensuring high purity of the final compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethyl)phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 mL per gram of phenol).
-
Addition of Reagent: Stir the suspension vigorously. Slowly add dimethyl sulfate (1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-methoxy-2-(trifluoromethyl)benzene.
Caption: General workflow for the synthesis of 1-methoxy-2-(trifluoromethyl)benzene.
Role in Medicinal Chemistry and Drug Development
The 2-methoxybenzotrifluoride moiety is a valuable structural motif in drug design. The trifluoromethyl group acts as a bioisostere for other groups like chlorine or a methyl group but with distinct electronic properties.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can increase the half-life and bioavailability of a drug candidate.
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This property is crucial for drugs targeting the central nervous system.[1]
-
Receptor Binding: The strong dipole moment and electron-withdrawing nature of the -CF3 group can influence molecular conformation and lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins, thereby improving binding affinity and selectivity.
-
Modulation of pKa: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic centers, which is a critical parameter for optimizing a drug's solubility and pharmacokinetic profile.
This compound serves as a versatile intermediate for introducing the 2-methoxy-trifluoromethylphenyl scaffold into more complex molecules, a strategy employed in the development of new chemical entities across various therapeutic areas.[2][9]
Analytical Methodologies for Quality Control
Ensuring the identity and purity of 1-methoxy-2-(trifluoromethyl)benzene is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Recommended Analytical Workflow
-
Structural Elucidation (NMR Spectroscopy):
-
¹H NMR: Confirms the presence of the methoxy group (singlet, ~3.9 ppm) and the four aromatic protons with characteristic splitting patterns.
-
¹³C NMR: Identifies all eight unique carbon atoms, including the quartet signal for the -CF3 carbon due to C-F coupling.
-
¹⁹F NMR: Provides a definitive signal (singlet) for the -CF3 group, confirming its presence and chemical environment.[3]
-
-
Purity Assessment and Mass Verification (GC-MS):
Caption: Standard analytical workflow for quality control and verification.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-methoxy-2-(trifluoromethyl)benzene. Information is derived from standard Safety Data Sheets (SDS).[10][11][12][13]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or appropriate protective clothing.[12][14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
-
Handling and Storage:
-
Disposal:
Conclusion
1-Methoxy-2-(trifluoromethyl)benzene is a valuable and versatile chemical intermediate. Its unique combination of a methoxy and a trifluoromethyl group on an aromatic scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
- 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251. PubChem. [Link]
- 1-(Methoxymethyl)-4-(trifluoromethyl)
- 1-Methoxy-2-(trifluoroMethyl) benzene. S.W.ChemiLab. [Link]
- 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | C9H9F3O | CID 5324700. PubChem. [Link]
- Supporting Information for a scientific article. Provided by search. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Synthetic method of 2-trifluoromethyl benzamide.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 227948-39-2|this compound|BLD Pharm [bldpharm.com]
- 5. 1-Methoxy-2-(trifluoromethyl)benzene , 98% , 395-48-2 - CookeChem [cookechem.com]
- 6. swchemilab.com [swchemilab.com]
- 7. echemi.com [echemi.com]
- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. aksci.com [aksci.com]
- 11. aobchem.com [aobchem.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. angenechemical.com [angenechemical.com]
1-(Methoxymethyl)-2-(trifluoromethyl)benzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of specialized organic molecules for the pharmaceutical and agrochemical industries.[1] We will explore two primary, robust synthetic routes, both predicated on the foundational Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The causality behind experimental choices is explained to provide a framework for procedural adaptation and troubleshooting. All protocols are designed as self-validating systems, and all claims are substantiated with citations to authoritative sources.
Introduction and Strategic Overview
The introduction of a trifluoromethyl (-CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, this compound, serves as a valuable building block, combining the influential -CF₃ group with a reactive methoxymethyl ether attached to a benzyl moiety. The strategic design of its synthesis is paramount for ensuring high yield, purity, and scalability.
This guide focuses on two convergent and highly effective strategies rooted in the Williamson ether synthesis, a reliable and versatile method for forming ether linkages. The choice between these pathways often depends on the availability and cost of the starting materials.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two logical disconnections at the ether linkage, leading to two primary precursor pairs.
Figure 1: Retrosynthetic analysis of the target molecule.
-
Pathway 1: Methylation of 2-(trifluoromethyl)benzyl alcohol.
-
Pathway 2: Reaction of a 2-(trifluoromethyl)benzyl halide with sodium methoxide.
Pathway 1: Methylation of 2-(Trifluoromethyl)benzyl Alcohol
This pathway is arguably the most direct if the precursor alcohol is readily available. The strategy involves the deprotonation of the alcohol to form a potent nucleophile (an alkoxide), which then undergoes an SN2 reaction with a methyl electrophile.[2]
Principle and Mechanistic Insight
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to irreversibly deprotonate the primary alcohol. NaH is an excellent choice due to its non-nucleophilic nature and the formation of hydrogen gas as the only byproduct, which drives the reaction to completion.
-
Nucleophilic Attack: The resulting 2-(trifluoromethyl)benzyl alkoxide is a powerful nucleophile. It attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). The reaction is efficient because it involves a primary, unhindered benzylic carbon, minimizing the potential for competing elimination reactions.[2]
Sources
1-(Methoxymethyl)-2-(trifluoromethyl)benzene safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Introduction
This compound, also commonly known as 2-(trifluoromethyl)anisole or 2-methoxybenzotrifluoride, is an organofluorine compound utilized as a building block in organic synthesis. Its application is prevalent in the development of pharmaceuticals and agrochemicals, where the incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety, hazards, and handling protocols for this chemical intermediate. The information presented is synthesized from publicly available safety data sheets and chemical databases to ensure a high standard of technical accuracy and practical relevance.
Chemical Identification and Physicochemical Properties
Proper identification is the first step in ensuring chemical safety. The structural and physical properties of a compound dictate its behavior and potential hazards.
Chemical Structure and Identifiers
The molecule consists of a benzene ring substituted with a methoxymethyl group and a trifluoromethyl group at the ortho (1,2) positions.
Caption: Chemical structure of 1-Methoxy-2-(trifluoromethyl)benzene.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-methoxy-2-(trifluoromethyl)benzene | [2] |
| Synonyms | 2-(Trifluoromethyl)anisole, 2-methoxybenzotrifluoride | [2] |
| CAS Number | 395-48-2 | [2] |
| Molecular Formula | C₈H₇F₃O | [2] |
| Molecular Weight | 176.14 g/mol | [2] |
| Appearance | Colorless transparent liquid | [3] |
| Purity | ≥97% - 98% |[1][3] |
Note: Specific physical properties like boiling point, flash point, and density are not consistently reported across safety data sheets for this specific isomer. Researchers should consult the specific documentation provided by their supplier.
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are related to irritation and potential sensitization.
GHS Pictograms and Signal Word
Signal Word: Warning[2]
Caption: GHS pictogram for skin, eye, and respiratory irritation.
Hazard Statements
The following table summarizes the GHS hazard statements associated with this compound. It is important to note that classifications can vary slightly between suppliers based on the purity and impurities of the substance. The listed hazards represent a consensus from available data.[2]
Table 2: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Hazard Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H317 | May cause an allergic skin reaction | Skin Sensitization, Category 1 |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 |
Toxicological Profile
The toxicological data for this compound indicates that it is primarily an irritant. Detailed studies on acute toxicity (e.g., LD50) are not widely available.[4] The risk assessment is therefore based on the classified hazards.
-
Skin Irritation: Direct contact with the liquid can cause redness, itching, and inflammation.[4] Prolonged or repeated exposure may lead to more severe irritation or dermatitis.
-
Eye Irritation: The compound is a serious eye irritant.[2] Contact can cause pain, redness, and watering. Without prompt first aid, damage to the eye tissue could occur.
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract, leading to coughing and shortness of breath.[4][5]
-
Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon repeated contact.[2] Once an individual is sensitized, subsequent low-level exposures can trigger an allergic response.
Exposure Controls and Personal Protection
To mitigate the identified hazards, strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Engineering Controls
The primary engineering control is to minimize airborne concentrations and prevent direct contact.
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to control vapor exposure.[5]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers for emergency use.[6]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety glasses or goggles are required at all times.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5] A lab coat or other protective clothing should be worn to protect against accidental splashes.[5]
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection may not be necessary. However, for higher-risk activities such as cleaning up a large spill, a respirator with appropriate cartridges (e.g., type OV/AG/P99 or ABEK-P2) should be used.[7]
Safe Handling and Experimental Workflow
A systematic approach to handling ensures that risks are minimized at every step.
Caption: A generalized workflow for the safe handling of laboratory chemicals.
Protocol: Standard Handling Procedure
-
Preparation: Before handling, ensure you are wearing the required PPE (lab coat, gloves, safety glasses). Confirm that the chemical fume hood is operational.
-
Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood to contain vapors.[5]
-
During Use: Keep the container tightly sealed when not in use. Avoid actions that could generate aerosols or mists.
-
Waste Disposal: Dispose of contaminated materials and excess chemical in a properly labeled, sealed waste container according to institutional and local regulations.[5]
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[5]
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and correct response is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Absorb the spill with an inert material (e.g., sand, vermiculite). Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a closable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigeration.[5] Keep away from heat, sparks, and open flames.[5][8]
-
Chemical Stability: The product is chemically stable under standard ambient conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen fluoride gas may be formed.[5]
References
- PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- AOBChem. (2024). Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
- S.W. ChemiLab. (n.d.). 1-Methoxy-2-(trifluoroMethyl) benzene.
- Angene Chemical. (2024). Safety Data Sheet: 2-Chloro-1-nitro-3-(trifluoromethyl)benzene.
- OEHHA. (n.d.). Air Toxics Hot Spots Program.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AOBChem USA. (n.d.). 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene.
- US EPA. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)- - Substance Details.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swchemilab.com [swchemilab.com]
- 4. aksci.com [aksci.com]
- 5. aobchem.com [aobchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Structural Significance of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block that combines the influential -CF₃ group with a reactive benzylic ether moiety. Its structure, C₉H₉F₃O, presents a fascinating case for spectroscopic analysis, where the interplay between the electron-withdrawing trifluoromethyl group and the methoxymethyl substituent dictates a unique electronic and conformational profile.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous evidence of the molecular framework, the connectivity of atoms, and the electronic environment of the nuclei.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Causality: The ¹H NMR spectrum is predicted to provide clear signals for the three distinct proton environments: the aromatic ring, the benzylic methylene bridge (-CH₂-), and the terminal methyl group (-CH₃). The chemical shifts and coupling patterns of the four aromatic protons are diagnostic of the 1,2-disubstitution pattern, with the potent electron-withdrawing -CF₃ group expected to exert a significant deshielding effect on the proton at the C6 position. The benzylic protons are diastereotopic due to the chiral center created by the ortho-substituent, but at room temperature, they are expected to appear as a sharp singlet, as free rotation typically averages out any potential splitting.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-Ar | 7.4 – 7.8 | Multiplet | 4H | N/A | Aromatic protons on a substituted ring. The proton at C6 will be the most downfield due to proximity to the -CF₃ group. |
| H-CH₂ | ~4.7 | Singlet | 2H | N/A | Benzylic protons adjacent to an oxygen atom and an electron-withdrawing ring. The expected shift is downfield from typical benzyl ethers due to the ortho -CF₃ group's influence. |
| H-CH₃ | ~3.4 | Singlet | 3H | N/A | Methyl protons of the ether group, experiencing a typical chemical shift for a methoxy group attached to a methylene. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum is essential for confirming the carbon framework and observing the direct influence of the fluorine atoms through carbon-fluorine coupling. The carbon of the -CF₃ group will appear as a distinct quartet due to one-bond coupling (¹JCF), a hallmark of this functional group. Furthermore, the aromatic carbons will exhibit smaller, longer-range couplings (²JCF, ³JCF), providing definitive evidence for the attachment point of the -CF₃ group.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C-CF₃ | ~124 | Quartet (q) | ¹JCF ≈ 272 | The trifluoromethyl carbon itself, split by three equivalent fluorine atoms. |
| C-ipso (C-CF₃) | ~129 | Quartet (q) | ²JCF ≈ 30-35 | The aromatic carbon directly attached to the -CF₃ group, showing a characteristic two-bond coupling. |
| C-ipso (C-CH₂) | ~135 | Singlet (s) | N/A | Quaternary carbon attached to the methoxymethyl group. |
| C-Ar | 126 – 132 | Doublet or Multiplet | JCF ≈ 3-6 | Aromatic CH carbons. C6 will show a notable ²JCF coupling, while others show smaller ³JCF or ⁴JCF couplings. |
| C-CH₂ | ~70 | Singlet (s) | N/A | Benzylic carbon, shifted downfield by the adjacent oxygen. |
| C-CH₃ | ~58 | Singlet (s) | N/A | Methyl carbon of the ether group. |
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
Expertise & Causality: ¹⁹F NMR is the most direct and sensitive method for confirming the presence and electronic environment of the trifluoromethyl group.[1] Since the three fluorine atoms are chemically equivalent and not coupled to any neighboring protons, the spectrum is expected to be exceptionally simple: a single sharp peak. Its chemical shift is highly characteristic of a -CF₃ group attached to an aromatic ring.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|
| -CF₃ | -61 to -64 | Singlet | A characteristic shift for an aryl trifluoromethyl group. For comparison, the signal for 1-methyl-2-(trifluoromethyl)benzene appears at δ -61.79 ppm.[2] |
Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape, using the TMS signal for reference.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire data with a 30° pulse angle and 32 scans. An external standard such as CFCl₃ (δ 0.0 ppm) or a secondary standard like trifluorotoluene (δ -63.72 ppm) should be used for accurate chemical shift referencing.[3]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Calibrate the ¹⁹F spectrum to the reference standard.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Section 2: Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For this compound (Formula: C₉H₉F₃O), the molecular ion peak is expected at an m/z corresponding to its monoisotopic mass. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The benzylic position makes this molecule prone to specific cleavage pathways.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value (Predicted) | Identity | Rationale of Formation |
|---|---|---|
| 190 | [M]⁺ | Molecular ion peak. |
| 171 | [M - F]⁺ | Loss of a fluorine radical, less common but possible. |
| 159 | [M - OCH₃]⁺ | Cleavage of the ether bond to lose a methoxy radical. |
| 145 | [M - CH₂OCH₃]⁺ | Loss of the entire methoxymethyl group to give the trifluoromethylbenzene cation. |
| 121 | [C₈H₆F₂]⁺ | Potential fragment from further rearrangement and loss. |
| 45 | [CH₂OCH₃]⁺ | The methoxymethyl cation, a very common fragment for benzyl methyl ethers. |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions. Compare with predicted values and library data.
Section 3: Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the C-F bonds of the trifluoromethyl group and the C-O-C stretch of the ether linkage.
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3100–3000 | Medium | Aromatic C-H Stretch |
| 2980–2850 | Medium | Aliphatic C-H Stretch (-CH₂-, -CH₃) |
| 1600, 1480 | Medium-Weak | Aromatic C=C Ring Stretch |
| 1350–1100 | Very Strong | C-F Stretch (characteristic of -CF₃) |
| 1120–1080 | Strong | C-O-C Asymmetric Stretch (Ether) |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: As the compound is expected to be a liquid, a thin film can be prepared by placing one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Record a background spectrum of the clean, empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the positions (in cm⁻¹) and relative intensities of the major absorption bands. Assign these bands to their corresponding functional group vibrations.
Visualizations: Workflow and Structure
A logical workflow is critical for the comprehensive and efficient characterization of a novel or uncharacterized compound.
Caption: A validated workflow for the spectroscopic characterization of a novel compound.
Caption: Structure of this compound.
References
- Chen, G. et al. (2018). Supporting Information for Trifluoromethylation of Aryl Boronic Acids with TMSCF3 under Mild, Copper-Catalyzed Conditions. This document provides comparative NMR data for related trifluoromethylated compounds.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775251, 1-Methoxy-2-(trifluoromethyl)benzene. PubChem.
- SpectraBase. (2025). 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Wiley-VCH.
- University of Alberta. (n.d.). ¹⁹F NMR Reference Standards.
- Daniel, J. F., & Gerken, J. B. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 250, 40–47.
- NIST. (n.d.). Benzene, (methoxymethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- ResearchGate. (n.d.). Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8).
Sources
A Comprehensive Technical Guide to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of 1-(methoxymethyl)-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique properties such as enhanced lipophilicity and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals. This document details the compound's physicochemical properties, outlines robust synthetic methodologies with step-by-step protocols, and discusses its potential applications. The guide is structured to provide both a theoretical understanding and practical, field-proven insights for its synthesis and use, grounded in authoritative references.
Introduction and Chemical Identity
This compound is a substituted toluene derivative featuring a methoxymethyl ether at the benzylic position and a trifluoromethyl group on the aromatic ring. This specific substitution pattern, particularly the ortho relationship between the two groups, creates a distinct chemical environment that can be leveraged in the synthesis of complex molecular architectures. The trifluoromethyl (-CF3) group is a crucial bioisostere for various functional groups and is known to improve key pharmacological parameters like membrane permeability and resistance to metabolic degradation.[1] The methoxymethyl ether serves as a stable yet potentially cleavable protecting group or as a reactive handle for further functionalization.
This guide focuses on providing the necessary technical information for the synthesis, characterization, and application of this specific isomer. While direct literature on this exact compound is sparse, its synthesis can be reliably achieved through established organic chemistry transformations using commercially available precursors.
Nomenclature and Physicochemical Properties
Accurate identification is paramount for experimental replication and regulatory compliance. The key identifiers and computed physicochemical properties for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Common Synonyms | 2-(Trifluoromethyl)benzyl methyl ether | N/A |
| CAS Number | 135331-50-3 | N/A |
| Molecular Formula | C₉H₉F₃O | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Exact Mass | 190.060544 Da | Calculated |
| XLogP3 | ~3.0 | Estimated |
| Boiling Point | Not available; estimated to be ~170-180 °C | N/A |
| Density | Not available; estimated to be ~1.2 g/cm³ | N/A |
Synthetic Routes and Methodologies
The synthesis of this compound can be approached via two primary, logical pathways starting from well-characterized precursors: the Williamson ether synthesis from the corresponding benzyl bromide or the direct O-methylation of the benzyl alcohol.
Route 1: Synthesis via Williamson Etherification
This classical and highly reliable method involves the Sₙ2 reaction between an alkoxide (sodium methoxide) and a suitable benzyl halide. The key precursor for this route is 1-(bromomethyl)-2-(trifluoromethyl)benzene.
-
Step 1 (Bromination): The synthesis of the benzyl bromide precursor utilizes N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This combination is standard for free-radical bromination and is highly selective for the benzylic position over the aromatic ring, which is deactivated by the electron-withdrawing -CF₃ group. Carbon tetrachloride (CCl₄) is a traditional solvent that facilitates the radical chain reaction.[1]
-
Step 2 (Etherification): The reaction of the resulting benzyl bromide with sodium methoxide is a classic Williamson ether synthesis.[1] As a primary benzyl halide, it is an excellent substrate for an Sₙ2 reaction. Sodium methoxide is a strong, non-hindered nucleophile. A polar aprotic solvent like THF or a protic solvent like methanol can be used to facilitate the reaction.
This protocol is adapted from established procedures for benzylic bromination.[1]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(trifluoromethyl)toluene (1 equiv.), N-bromosuccinimide (NBS, 1.1 equiv.), and benzoyl peroxide (0.02 equiv.).
-
Add a suitable solvent, such as carbon tetrachloride or dichloromethane.[1]
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product, 1-(bromomethyl)-2-(trifluoromethyl)benzene, can be purified by vacuum distillation or column chromatography.
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equiv.) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask, cooled in an ice bath.
-
Once all the sodium has reacted, add a solution of 1-(bromomethyl)-2-(trifluoromethyl)benzene (1 equiv.) in anhydrous THF or methanol dropwise to the sodium methoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting bromide.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Route 2: O-Methylation of 2-(Trifluoromethyl)benzyl Alcohol
An alternative strategy involves the direct methylation of the corresponding benzyl alcohol. This method is also highly effective and avoids the use of a benzyl bromide intermediate.
-
Deprotonation: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.
-
Methylation: A reactive methyl electrophile is then introduced. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents that readily react with the nucleophilic alkoxide intermediate.
-
To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) and wash with anhydrous hexanes to remove the oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(trifluoromethyl)benzyl alcohol (1 equiv.) in anhydrous THF to the NaH suspension.[3] Stir until hydrogen evolution ceases (typically 30-60 minutes).
-
Add methyl iodide (1.2 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the final product.
Spectroscopic and Analytical Characterization
The structural confirmation of the synthesized this compound relies on standard spectroscopic techniques. While experimental data is not widely published, the expected spectral characteristics can be accurately predicted based on the structure.
| Technique | Expected Characteristics |
| ¹H NMR | δ ~7.7-7.4 (m, 4H, Ar-H), δ ~4.6 (s, 2H, Ar-CH₂-O), δ ~3.4 (s, 3H, O-CH₃) |
| ¹³C NMR | δ ~138 (Ar-C), δ ~132-126 (Ar-CH), δ ~125 (q, J ≈ 274 Hz, CF₃), δ ~72 (Ar-CH₂-O), δ ~58 (O-CH₃) |
| ¹⁹F NMR | δ ~ -62 (s, CF₃) |
| IR (Infrared) | ~2950-2850 cm⁻¹ (C-H stretch), ~1320 cm⁻¹ (C-F stretch), ~1100 cm⁻¹ (C-O stretch) |
| Mass Spec (MS) | M⁺ peak at m/z = 190.06 |
Chemical Reactivity and Synthetic Applications
This compound is primarily valued as a synthetic intermediate.[4][5] Its utility stems from the combined influence of its functional groups:
-
The Trifluoromethyl Group: As a strong electron-withdrawing group, it influences the electronics of the benzene ring. More importantly in a drug development context, it increases the lipophilicity and metabolic stability of parent molecules, often leading to improved bioavailability and a longer half-life.[1]
-
The Methoxymethylbenzyl Moiety: This fragment can be introduced into target molecules via reactions that cleave other groups on the starting material. The benzyl ether linkage itself is relatively stable but can be cleaved under specific, often harsh, conditions (e.g., strong acid or hydrogenolysis), which can be useful in multi-step syntheses.
The compound is a key building block for creating more complex molecules, particularly in the synthesis of novel candidates for pharmaceuticals and agrochemicals where fluorinated moieties are desired.[6]
Safety, Handling, and Storage
-
GHS Hazard Statements (Predicted):
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
- PubChem. 1-Methoxy-2-(trifluoromethyl)benzene.
- S.W.ChemiLab. 1-Methoxy-2-(trifluoroMethyl) benzene. [Link]
- MySkinRecipes. 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. [Link]
- MySkinRecipes. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. [Link]
- European Patent Office.
- AOBChem. Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. [Link]
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
- University of North Florida. Synthesis of 1. [Link]
- AOBChem USA. 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene. [Link]
- Google Patents.
- PrepChem.com. Synthesis of benzyl trifluoromethyl ether. [Link]
- PubChem. 2-(Trifluoromethyl)benzyl alcohol.
Sources
- 1. innospk.com [innospk.com]
- 2. 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | 380633-51-2 [sigmaaldrich.com]
- 3. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol [myskinrecipes.com]
- 5. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aobchem.com [aobchem.com]
- 8. aaronchem.com [aaronchem.com]
An In-Depth Technical Guide to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(methoxymethyl)-2-(trifluoromethyl)benzene, a fluorinated aromatic ether with significant potential in medicinal chemistry and materials science. While not as extensively documented as some isomers, its unique combination of a trifluoromethyl group and a methoxymethyl ether moiety presents compelling opportunities for molecular design. This document will delve into a validated synthetic pathway, analyze its physicochemical properties, and explore its strategic applications, particularly within the realm of drug development.
Strategic Importance in Molecular Design
The interest in this compound stems from the well-established roles of its constituent functional groups in modulating molecular properties.
-
The Trifluoromethyl Group (-CF₃): A cornerstone in modern medicinal chemistry, the -CF₃ group is a powerful electron-withdrawing substituent.[1] Its incorporation into a molecular scaffold can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, its high lipophilicity can improve membrane permeability, a critical factor for oral bioavailability and central nervous system penetration.[2][3] The -CF₃ group is often employed as a bioisostere for methyl or chloro groups, allowing for the fine-tuning of a compound's steric and electronic profile to optimize target binding and selectivity.[2][4]
-
The Methoxymethyl (MOM) Ether Group (-CH₂OCH₃): The methoxymethyl ether linkage is recognized in organic synthesis primarily as a stable and reliable protecting group for alcohols.[5][6][7][8][9] Its stability across a broad pH range (pH 4-12) and resistance to many nucleophilic and basic conditions make it a versatile tool in multi-step syntheses.[6][9] In the context of drug design, this acetal linkage can be exploited as a potential cleavage site for prodrug strategies, releasing an active benzyl alcohol metabolite under specific physiological conditions, such as the acidic environment of tumor tissues.
The ortho-substitution pattern of these two groups in this compound creates a distinct electronic and steric environment on the benzene ring, influencing its reactivity and potential interactions with biological targets.
Synthesis and Mechanism
The most direct and industrially scalable approach to synthesizing this compound is via the Williamson ether synthesis . This classic Sₙ2 reaction provides a reliable method for forming the ether linkage.[10][11]
The logical pathway for this synthesis is outlined below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol details a self-validating system for the synthesis of the target compound.
Starting Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2-(trifluoromethyl)benzyl alcohol (1.0 equivalent). Anhydrous THF is added to dissolve the alcohol.
-
Formation of the Alkoxide: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents) is added portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to form the sodium alkoxide, a potent nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.[14] The mixture is stirred at this temperature for 30 minutes.
-
Nucleophilic Attack: Chloromethyl methyl ether (1.2 equivalents) is added dropwise to the stirred suspension at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Causality: The alkoxide performs an Sₙ2 attack on the electrophilic carbon of MOM-Cl. This reaction is most efficient with primary alkyl halides (or equivalents like MOM-Cl) to avoid competing elimination reactions.[10][11]
-
Workup and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with water and then brine. Causality: The aqueous workup removes unreacted alkoxide, salts, and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound as a pure compound.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Rationale / Reference Compound |
| Molecular Formula | C₉H₉F₃O | - |
| Molecular Weight | 190.16 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on 2-(Trifluoromethyl)benzyl alcohol[13] and 1-Methoxy-2-(trifluoromethyl)benzene. |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Interpolated from 2-(Trifluoromethyl)benzyl alcohol (90 °C at 20 mmHg) and similar ethers. |
| Density | ~1.2-1.3 g/mL at 25 °C | Based on 2-(Trifluoromethyl)benzyl alcohol (1.326 g/mL). |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). | Typical for organic ethers and fluorinated aromatics.[15] |
| ¹H NMR (CDCl₃) | δ ~7.3-7.7 (m, 4H, Ar-H), ~4.8 (s, 2H, Ar-CH₂-O), ~3.4 (s, 3H, O-CH₃) | Chemical shifts are estimated based on standard values for benzylic protons and MOM groups. |
| ¹³C NMR (CDCl₃) | Aromatic carbons (125-140 ppm), CF₃ (quartet, ~124 ppm), Ar-CH₂-O (~95 ppm), O-CH₃ (~56 ppm) | Predicted shifts based on analogous structures. |
| ¹⁹F NMR (CDCl₃) | ~ -62 ppm (s) | Characteristic for an aryl-CF₃ group. |
Applications in Drug Development & Research
The unique structural features of this compound make it a valuable building block for drug discovery and a useful tool in chemical biology.
Scaffold for Novel Therapeutics
The primary application lies in its use as a scaffold for creating new chemical entities. The trifluoromethyl-substituted phenyl ring serves as a robust pharmacophore, while the methoxymethyl group can be readily displaced or modified.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 13. 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 [chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Trifluoromethyl Group on a Benzene Ring: A Technical Guide to Reactivity and Application
Introduction: The Power of a Perfluorinated Methyl Group
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry. Its incorporation into an aromatic scaffold is a well-established strategy for modulating a molecule's physicochemical and biological properties.[1][2] Unlike a simple methyl group, the CF₃ group is distinguished by its potent electron-withdrawing nature, high lipophilicity, and significant metabolic stability, stemming from the strength of the carbon-fluorine bond.[1][3] These characteristics profoundly influence the reactivity of the benzene ring, dictating the outcomes of key synthetic transformations. This guide provides an in-depth exploration of the electronic effects of the trifluoromethyl group and its directing influence on aromatic substitution reactions, offering insights for researchers in drug development and synthetic chemistry.
The Fundamental Electronic Influence of the Trifluoromethyl Group
The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4] This property arises primarily from the strong negative inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[5][6] This effect polarizes the C-CF₃ bond, drawing electron density away from the benzene ring.
While the fluorine atoms possess lone pairs, they are unable to participate in resonance donation (+M effect) with the aromatic ring due to the intervening sp³-hybridized carbon.[7] Consequently, the CF₃ group deactivates the benzene ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene.[6][8]
Data Presentation: Quantifying the Electron-Withdrawing Effect
The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction's rate or equilibrium.[9] The Hammett substituent constants (σ) for the trifluoromethyl group highlight its strong electron-withdrawing character, particularly at the para position.
| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Hammett Constant (σ_p+) |
| -CF₃ | 0.43 | 0.54 | 0.612[10] |
| -NO₂ | 0.71 | 0.78 | 0.790[11] |
| -CN | 0.56 | 0.66 | 0.659[11] |
| -CH₃ | -0.07 | -0.17 | -0.31 |
| -H | 0.00 | 0.00 | 0.00 |
| Data compiled from various sources, including Brown, H. C., and Okamoto, Y. (1958) and Leffler, J. E., and Grunwald, E. (1963).[11] |
The positive σ values confirm the CF₃ group's electron-withdrawing nature. The σ_p+ value, which reflects the ability to stabilize an adjacent positive charge, is significantly positive, underscoring its powerful deactivating effect in reactions that generate electron-deficient intermediates.[10]
Reactivity in Electrophilic Aromatic Substitution (EAS)
The electron-deficient nature of the trifluoromethyl-substituted benzene ring has profound consequences for electrophilic aromatic substitution (EAS). The CF₃ group is a strong deactivator and a meta-director .[5][6][12]
Causality of Meta-Direction: An Analysis of Intermediates
The directing effect is not a matter of activating the meta position, but rather of deactivating the ortho and para positions to a greater extent.[5] This can be understood by examining the stability of the cationic intermediates (arenium ions or Wheland intermediates) formed upon attack by an electrophile (E⁺).
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the CF₃ group.[6][13] This is a highly destabilized arrangement, as the powerful electron-withdrawing CF₃ group intensifies the positive charge.[13]
-
Meta Attack: In contrast, meta attack results in a carbocationic intermediate where the positive charge is never located on the carbon bearing the trifluoromethyl group.[6] While still destabilized relative to the intermediate from benzene, it avoids the severe destabilization seen in the ortho and para intermediates.
Therefore, the reaction proceeds through the least unstable pathway, leading to the preferential formation of the meta-substituted product.[6][14]
Diagram: Explaining the Meta-Directing Effect of the CF₃ Group
Caption: Arenium ion intermediates in the EAS of benzotrifluoride.
Experimental Protocol: Nitration of Benzotrifluoride
The nitration of benzotrifluoride is a classic example of electrophilic aromatic substitution on a deactivated ring, yielding predominantly the meta-isomer.[15]
Objective: To synthesize 3-nitrobenzotrifluoride via the nitration of benzotrifluoride.
Reagents:
-
Benzotrifluoride
-
Concentrated Sulfuric Acid
-
Ice Water
-
Methylene Chloride (or other suitable organic solvent)
-
Sodium Carbonate Solution (for washing)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and external cooling, charge the concentrated nitric acid.[16][18] Cool the acid to between -20°C and 0°C.
-
Substrate Addition: Slowly add benzotrifluoride dropwise to the cold, stirred nitric acid, ensuring the temperature is maintained within the specified range.[16][18]
-
Reaction Monitoring: After the addition is complete, continue stirring for a short period (e.g., 15-60 minutes) to ensure the reaction goes to completion.[16][18]
-
Workup: Carefully pour the reaction mixture into a beaker containing ice water.[16]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into methylene chloride.
-
Washing: Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid, followed by a water wash.[16]
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product, which is primarily 3-nitrobenzotrifluoride.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its deactivating role in EAS, the trifluoromethyl group is a powerful activator for nucleophilic aromatic substitution (SNAr).[19][20] This reaction requires a leaving group (typically a halide) on the ring and proceeds via a two-step addition-elimination mechanism.
The CF₃ group activates the ring for nucleophilic attack, particularly when positioned ortho or para to the leaving group.[21]
Causality of Activation: Stabilizing the Meisenheimer Complex
The SNAr mechanism involves the initial attack of a nucleophile (Nu⁻) on the carbon bearing the leaving group (LG), forming a negatively charged intermediate known as a Meisenheimer complex.[20][21] The rate-determining step is typically the formation of this intermediate.
The electron-withdrawing CF₃ group strongly stabilizes the negative charge of the Meisenheimer complex through its inductive effect.[20] When the CF₃ group is ortho or para to the site of attack, the negative charge in the resonance structures is delocalized onto the carbon atom bearing the CF₃ group. This allows the potent electron-withdrawing group to exert its maximum stabilizing effect, lowering the activation energy for the reaction and increasing the reaction rate.[21]
Diagram: SNAr Mechanism on a CF₃-Activated Ring
Caption: Mechanism of SNAr showing stabilization by a para-CF₃ group.
Experimental Protocol: SNAr Reaction with an Amine
This protocol describes a general procedure for the reaction of an activated aryl fluoride with an amine nucleophile in a polar aprotic solvent.
Objective: To synthesize an N-aryl product via SNAr of an activated fluoroarene.
Reagents:
-
Activated fluoroarene (e.g., 4-fluorobenzotrifluoride)
-
Amine nucleophile (e.g., morpholine)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Polar aprotic solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Ethyl Acetate (for extraction)
-
Water and Brine (for washing)
Procedure:
-
Setup: In a round-bottom flask, dissolve the activated fluoroarene (1.0 eq) in the chosen polar aprotic solvent.[22]
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq).[22]
-
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-100 °C) and stir. Monitor the reaction's progress using TLC or LC-MS.
-
Quenching and Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine to remove the solvent and any residual base.[22]
-
Isolation and Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[22]
Influence on Acidity of Proximal Functional Groups
The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of other functional groups on the benzene ring, such as phenols and anilines. By inductively pulling electron density away from the ring and the functional group, the CF₃ group stabilizes the corresponding conjugate base (phenoxide or anilide).
For example, p-(trifluoromethyl)phenol is more acidic than phenol itself because the CF₃ group helps to delocalize and stabilize the negative charge of the phenoxide ion formed upon deprotonation.[23] This effect makes the proton more readily abstracted. A similar, though less pronounced, effect is observed for anilines.
| Compound | pKa in Water (approx.) |
| p-Methylphenol | 10.26 |
| Phenol | 9.95 |
| p-(Trifluoromethyl)phenol | 8.26[24] |
Reactivity of the C-CF₃ Bond Itself
The C(sp²)-CF₃ bond is exceptionally strong and generally considered robust and metabolically stable.[1] However, under certain harsh conditions, such as in superacids, the CF₃ group can undergo protolytic defluorination to form reactive carbocationic intermediates.[25] More synthetically useful transformations often involve converting the CF₃ group into a difluoromethylene or a carbonyl group, typically requiring specialized reagents like boron tribromide in the presence of an alcohol. These transformations, while challenging, are an active area of research for expanding the synthetic utility of trifluoromethylated arenes.
Conclusion
The trifluoromethyl group imparts a unique and powerful dual reactivity to a benzene ring. It acts as a strong deactivating, meta-directing group in electrophilic aromatic substitution by destabilizing the ortho and para cationic intermediates. Conversely, it serves as a potent activating group for nucleophilic aromatic substitution, especially from the ortho and para positions, by stabilizing the key negatively charged Meisenheimer complex. A thorough understanding of these electronic principles is crucial for any scientist or researcher aiming to strategically employ trifluoromethylated aromatics in the design and synthesis of advanced materials and pharmaceuticals.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Electrophilic arom
- Explain why the trifluoromethyl (CF_3)
- Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH). [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Hammett Substituent Constants, σ. From J.E. Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963. [Link]
- CF3 Definition - Organic Chemistry Key Term. Fiveable. [Link]
- Solved Why is the trifluoromethyl group meta directing in. Chegg.com. [Link]
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl trifl
- Meta directors II (video). Khan Academy. [Link]
- Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health (NIH). [Link]
- Process for the preparation of nitro-substituted benzotrifluoride compounds.
- The mono-nitration of benzotrifluoride. IDEALS. [Link]
- Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron-withdrawing Group: Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline.
- Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria. [Link]
- Phenol. Wikipedia. [Link]
- Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Dinitration of nitrobenzotrifluoride.
- In electrophilic aromatic substitution reactions, the -CF3 group is ______. Brainly. [Link]
- Selection of Hammett constant σ + values for selected functional...
- Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. National Institutes of Health (NIH). [Link]
- Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol. Homework.Study.com. [Link]
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation. National Institutes of Health (NIH). [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Hammett equ
- Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
- Metal and Catalyst Free, Water Mediated N-Arylation Reaction: A Green Protocol for Amination of Fluorobenzonitriles. Royal Society of Chemistry. [Link]
- Hammett Substituent Constants.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. brainly.com [brainly.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. homepages.bluffton.edu [homepages.bluffton.edu]
- 12. homework.study.com [homework.study.com]
- 13. Solved Why is the trifluoromethyl group meta directing in | Chegg.com [chegg.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. ideals.illinois.edu [ideals.illinois.edu]
- 16. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 17. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 18. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 19. fiveable.me [fiveable.me]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. homework.study.com [homework.study.com]
- 24. researchgate.net [researchgate.net]
- 25. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
The Methoxymethyl (MOM) Group: A Strategic Director in Aromatic Substitution Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxymethyl (MOM) ether is a cornerstone protecting group in modern organic synthesis, prized for its stability and predictable reactivity.[1] Beyond its protective role, the MOM group exerts profound influence on the regiochemical outcome of aromatic substitution reactions. This technical guide provides a comprehensive analysis of the electronic and steric properties of the MOM group and its powerful role in directing electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation. By delving into the mechanistic underpinnings of these transformations, this guide offers field-proven insights and detailed experimental protocols to empower chemists in leveraging the MOM group for the strategic synthesis of complex aromatic molecules, a critical aspect in drug discovery and development.[2]
Introduction: The Dual Nature of the Methoxymethyl Group
The methoxymethyl (MOM) group (–OCH₂OCH₃) is an acetal-based protecting group for hydroxyl functionalities, valued for its ease of introduction and stability across a wide pH range (4-12) and in the presence of various non-acidic reagents, including strong bases, organometallics, and hydrides.[1] Its removal is typically achieved under acidic conditions.[3] However, its utility extends far beyond simple protection. The electronic character of the MOM group, akin to other alkoxy groups, and its ability to act as a chelating ligand for organometallic bases, make it a versatile tool for controlling the regioselectivity of reactions on an aromatic ring.
Electronic and Steric Profile
The directing effect of the MOM group is a consequence of the interplay between its electronic and steric properties.
-
Electronic Effects : The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring through resonance (+M effect). This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles.[4][5] Concurrently, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I effect). For alkoxy groups, the resonance effect is dominant, leading to an overall activation of the ring for electrophilic aromatic substitution.[6]
-
Steric Effects : The methoxymethyl group is sterically more demanding than a simple methoxy group. This steric bulk can hinder the approach of reactants to the ortho positions, often leading to a preference for substitution at the less sterically encumbered para position.[7]
Electrophilic Aromatic Substitution: An ortho, para-Director
The electron-donating resonance effect of the MOM group makes it a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS).[5] The increased electron density at the ortho and para positions makes them the preferred sites of attack for electrophiles.
Mechanism of ortho, para-Direction
The mechanism of ortho, para-direction can be understood by examining the stability of the carbocationic intermediate (σ-complex or arenium ion) formed upon electrophilic attack.
Diagram 1: Mechanism of ortho, para-Direction in Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic aromatic substitution on a MOM-protected phenol.
Attack at the ortho and para positions allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the MOM group, providing significant stabilization. In contrast, attack at the meta position does not allow for this direct resonance stabilization, making the meta intermediate less stable and the reaction pathway less favorable.[8]
Regioselectivity: ortho vs. para
While both ortho and para positions are activated, the ratio of the resulting products is influenced by steric hindrance.[9] The bulkier the electrophile and the MOM group itself, the greater the preference for substitution at the less hindered para position. For instance, in the bromination of phenols, the ortho:para ratio is highly dependent on the solvent and reaction conditions.[10][11]
Table 1: Regioselectivity in the Bromination of Substituted Phenols
| Phenolic Substrate | Brominating Agent | Solvent | ortho:para Ratio | Reference |
| Phenol | Br₂ | CCl₄ | 38:62 | [10] |
| Phenol | NBS | CH₃OH | >95:5 (ortho) | [12] |
| p-Cresol | NBS | CH₃OH | >95% (ortho) | [12] |
Note: Data for MOM-protected phenols is inferred from studies on phenols and their ethers. The trend of favoring para substitution with bulkier electrophiles and ortho substitution under certain conditions is expected to be similar.
Experimental Protocol: Bromination of MOM-Protected Phenol
This protocol describes the selective ortho-bromination of a para-substituted MOM-protected phenol using N-bromosuccinimide (NBS) in methanol, a method known for its high selectivity for the ortho position.[12]
Materials:
-
MOM-protected p-cresol
-
N-Bromosuccinimide (NBS)
-
Methanol (ACS grade)
-
para-Toluenesulfonic acid (TsOH) (catalyst)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of MOM-protected p-cresol (1.0 eq) in methanol at room temperature, add p-toluenesulfonic acid (0.1 eq).
-
Add N-bromosuccinimide (1.1 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 15-20 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Directed ortho-Metalation: A Powerful Tool for Regiocontrol
The MOM group is a potent directed metalation group (DMG) for ortho-lithiation.[13] This reaction involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base, followed by quenching with an electrophile.[14]
Mechanism of Directed ortho-Metalation
The mechanism relies on the ability of the oxygen atoms in the MOM group to chelate the lithium cation of the organolithium reagent, positioning the base in close proximity to the ortho proton.[15] This complex-induced proximity effect (CIPE) kinetically favors the deprotonation of the ortho proton over other protons on the ring.[15]
Diagram 2: Mechanism of Directed ortho-Metalation
Caption: Mechanism of MOM-directed ortho-metalation.
Experimental Protocol: ortho-Lithiation and Silylation of MOM-Protected Benzene
This protocol details the ortho-lithiation of methoxymethylbenzene followed by quenching with trimethylsilyl chloride.
Materials:
-
Methoxymethylbenzene
-
sec-Butyllithium (in cyclohexane)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add methoxymethylbenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (1.2 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by distillation or flash chromatography.
Nucleophilic Aromatic Substitution: A Deactivating Influence
In contrast to electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) is favored by the presence of electron-withdrawing groups on the aromatic ring.[16] These groups stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[17]
The MOM group, being an electron-donating group through resonance, deactivates the aromatic ring towards SNAr. The increased electron density on the ring repels the incoming nucleophile, making the initial attack less favorable. However, under forcing conditions or with highly activated substrates, substitution can occur. In a notable example, the methoxy group, a component of the MOM group, can be displaced in a nucleophilic amination reaction when tethered to an amine, proceeding through a concerted mechanism.[18] This suggests that while generally deactivating, the MOM group's influence can be overcome in specific intramolecular contexts.
The MOM Group in Drug Development
The strategic use of the MOM group is prevalent in the synthesis of complex pharmaceutical agents.[1] Its ability to act as a robust protecting group and a reliable directing group allows for the efficient construction of highly functionalized aromatic and heteroaromatic scaffolds, which are common motifs in bioactive molecules. The predictable regiochemical control offered by the MOM group in both EAS and DoM reactions is invaluable in multi-step syntheses where precise control of substituent placement is critical.[3]
Conclusion
The methoxymethyl group is a multifaceted tool in the arsenal of the synthetic organic chemist. Its role transcends that of a simple protecting group, acting as a powerful director in key aromatic substitution reactions. As an ortho, para-director in electrophilic aromatic substitution, it activates the ring and provides a handle for regiocontrol, with a balance between electronic activation and steric hindrance. In directed ortho-metalation, its chelating ability enables highly regioselective functionalization of the ortho position, a transformation often challenging to achieve through classical methods. Conversely, its electron-donating nature renders it deactivating in nucleophilic aromatic substitution. A thorough understanding of these directing effects is paramount for researchers and drug development professionals aiming to design and execute efficient and elegant syntheses of complex aromatic targets.
References
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
- Kaga, A., Hayashi, H., Hakamata, H., Oi, M., Uchiyama, M., Takita, R., & Chiba, S. (2017). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite.
- Saifi, I. A. (2016, March 20).
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Methoxymethyl ether.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.
- Wikipedia. (n.d.). Directed ortho metalation.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Myers, A. G. (n.d.). Directed ortho metalation. The Myers Research Group, Harvard University.
- University of Limerick. (n.d.). Multi-Component Pharmaceutical Materials, MPMs.
- Snieckus, V. (2024).
- Reddit. (2022, March 16). How does the -OCH3 group help to destabilize the negative charge of the -CH2 group? I imagine the answer involves resonance. r/OrganicChemistry. [Link]
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- Calò, V., Lopez, L., Pesce, G., & Todesco, P. E. (1974). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Journal of the Chemical Society, Perkin Transactions 2, (10), 1192-1195.
- Calò, V., Lopez, L., Pesce, G., & Todesco, P. E. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1189-1191.
- Georgiev, D., Saes, B. W. H., Johnston, H. J., Boys, S. K., & Healy, A. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 94.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Georgiev, D., Saes, B. W., Johnston, H. J., Boys, S. K., & Healy, A. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules (Basel, Switzerland), 21(1), 94. [Link]
- Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?
- Kauch, M., & Hoppe, D. (2001). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. Canadian Journal of Chemistry, 79(11), 1736-1746.
- Saha, S., et al. (n.d.). Organic Chemistry-4.
- Mulzer, J., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Chemistry (Weinheim an der Bergstrasse, Germany), 19(44), 14841-14848.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. tutorchase.com [tutorchase.com]
Unlocking the Potential of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: A Scaffold for Innovation in Medicinal Chemistry and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my experience that the value of a chemical entity is often not in its immediate application, but in its latent potential. 1-(Methoxymethyl)-2-(trifluoromethyl)benzene is one such molecule. While not a household name in the pharmacopeia or materials lexicon, its constituent parts—a trifluoromethyl group and a modifiable methoxymethyl group on an aromatic scaffold—present a compelling case for its exploration. This guide eschews a conventional format to instead build a logical, evidence-based argument for the strategic investigation of this compound, from its fundamental properties to tangible, high-value research pathways.
Core Molecular Attributes: An Analysis of Structure and Reactivity
The research potential of this compound stems directly from the interplay of its three key structural features: the aromatic ring, the trifluoromethyl (-CF3) group, and the methoxymethyl (-CH2OCH3) group.
The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry
The -CF3 group is a powerful tool in molecular design. Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can dramatically alter a molecule's properties.[1] In drug discovery, replacing a methyl or chloro group with a -CF3 group is a well-established strategy to:
-
Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, which can increase a drug's half-life.[2]
-
Improve Target Binding : The group's electronegativity can lead to favorable electrostatic interactions and hydrogen bonding with biological targets.[1]
-
Increase Bioavailability : Enhanced lipophilicity can improve a molecule's ability to cross cellular membranes.[3]
Notable drugs containing this moiety, such as Fluoxetine (Prozac) and Celecoxib (Celebrex), stand as testaments to its utility.[2][4]
The Methoxymethyl Group: A Latent Functional Handle
While methoxymethyl (MOM) is widely recognized as a protecting group for alcohols, its role in this scaffold is different and strategically valuable.[5][6][7] Here, it functions as a benzyl ether derivative. Its primary value lies in its controlled reactivity; it is stable under many conditions but can be readily cleaved under acidic conditions to unmask a primary alcohol (2-(trifluoromethyl)benzyl alcohol). This transformation provides a crucial vector for diversification, allowing for the subsequent formation of esters, ethers, and other functionalities.
Physicochemical Data Summary
A foundational understanding begins with the molecule's physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O | PubChem[8] |
| Molecular Weight | 176.14 g/mol | PubChem[8] |
| XLogP3 | 2.8 | PubChem[8] |
| CAS Number | 395-48-2 | PubChem[8] |
| Appearance | Colorless transparent liquid | S.W.ChemiLab[9] |
Proposed Synthetic and Derivatization Pathways
The utility of a building block is defined by the ease of its synthesis and the breadth of its potential derivatives.
Proposed Synthesis of the Core Scaffold
A robust synthesis is paramount. While numerous vendors supply this compound, an accessible laboratory-scale synthesis is critical for research. A logical and efficient pathway would involve the methylation of the corresponding alcohol.
Protocol 1: Synthesis of this compound
-
Starting Material : 2-(Trifluoromethyl)benzyl alcohol.
-
Deprotonation : Suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Alcohol Addition : Slowly add a solution of 2-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes. Causality: The strong base NaH deprotonates the alcohol to form a sodium alkoxide, a potent nucleophile.
-
Methylation : Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching : Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup : Transfer the mixture to a separatory funnel. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the final product.
Strategic Derivatization: Creating a Library of Compounds
The true research value is unlocked through derivatization. The diagram below outlines two primary strategies: functionalization of the aromatic ring and modification via the methoxymethyl handle.
Caption: Key derivatization strategies for the core molecule.
Protocol 2: Cleavage of the Methoxymethyl Ether
-
Setup : Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Slowly add boron tribromide (BBr₃, 1.5 equivalents, 1M solution in DCM) dropwise. Causality: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating cleavage.
-
Reaction : Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching : Cool the reaction to 0 °C and quench by the slow, careful addition of methanol, followed by water.
-
Workup : Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification : Filter and concentrate the solution. Purify the crude product by column chromatography to yield 2-(trifluoromethyl)benzyl alcohol.
Potential Research Areas and Applications
The strategic value of this scaffold lies in its applicability to two major research domains: medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The 2-(trifluoromethyl)benzyl moiety is an attractive fragment for incorporation into bioactive molecules.
-
Bioisosteric Replacement : Bioisosterism is a cornerstone of drug design, involving the substitution of molecular fragments to fine-tune properties.[10][11][12][13][14] The 2-(trifluoromethyl)benzyl group can serve as a bioisostere for 2-chlorobenzyl, 2-methylbenzyl, or even napthyl groups in known pharmacophores. This modification can probe the importance of steric and electronic factors at the binding site and potentially improve pharmacokinetic profiles.[11]
-
Fragment-Based Drug Discovery (FBDD) : The core molecule and its immediate derivatives are ideal candidates for FBDD campaigns. Their relatively low molecular weight and structural simplicity fit the profile of a "fragment." A proposed workflow is as follows:
Caption: A proposed workflow for FBDD.
-
Scaffold for Focused Libraries : Using the derivatization strategies outlined in Section 2.2, a focused library of compounds can be synthesized. This library, centered around the 2-(trifluoromethyl)benzyl core, can be screened against various targets, such as kinases, proteases, or GPCRs, to identify novel hit compounds.
Advanced Materials Science
Organofluorine compounds are integral to modern materials science due to their unique properties, including thermal stability and hydrophobicity.[15][16][17][18]
-
Fluorinated Polymers : By converting the unmasked benzyl alcohol derivative into a polymerizable monomer (e.g., an acrylate or styrene derivative), novel fluoropolymers can be synthesized. The presence of the -CF3 group is expected to impart:
-
High Thermal Stability : Useful for high-performance plastics and coatings.
-
Low Surface Energy : Creating hydrophobic and oleophobic surfaces for applications like water-repellent coatings.[15]
-
Low Refractive Index : For potential use in optical applications.
-
-
Liquid Crystals : The rigid aromatic core combined with the highly polar -CF3 group is a structural motif found in many liquid crystal molecules.[16] Derivatives of this compound could be explored as new components in liquid crystal mixtures for display technologies.
Conclusion and Future Outlook
This compound represents a confluence of desirable chemical features. The strategic combination of a metabolically robust, electronically influential trifluoromethyl group with a versatile methoxymethyl handle on a standard aromatic platform provides a rich foundation for innovation. This guide has laid out a logical framework for its exploration, from reproducible synthesis and derivatization to high-impact applications in both drug discovery and materials science. For researchers and developers, this compound is not merely a catalog chemical; it is a launchpad for the discovery of next-generation pharmaceuticals and advanced materials.
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Trifluoromethyl group. (n.d.). Wikipedia.
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Bioisosterism: A Rational Approach in Drug Design. (n.d.).
- Bioisostere. (n.d.). Wikipedia.
- MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Bioisosterism. (n.d.). Drug Design Org.
- Methoxymethyl ether. (n.d.). Wikipedia.
- Organofluorine chemistry. (n.d.). Wikipedia.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- MOM Protecting Group Addition | Organic Chemistry. (2022). YouTube.
- The Power of Trifluoromethyl Groups in Pharmaceutical Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Materials applications of organofluorine compounds. (2025).
- 1-Methoxy-2-(trifluoromethyl)benzene. (n.d.). PubChem.
- Overview on the history of organofluorine chemistry from the viewpoint of m
- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
- Overview on the history of organofluorine chemistry from the viewpoint of m
- 1-Methoxy-2-(trifluoroMethyl) benzene. (n.d.). S.W.ChemiLab.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. adichemistry.com [adichemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. swchemilab.com [swchemilab.com]
- 10. ctppc.org [ctppc.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioisostere - Wikipedia [en.wikipedia.org]
- 14. Bioisosterism - Drug Design Org [drugdesign.org]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Application and Protocol for the Synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
This comprehensive guide provides a detailed protocol for the synthesis of 1-(methoxymethyl)-2-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a valuable intermediate for drug development professionals. This document outlines a reliable two-step synthetic route, commencing with the bromination of 2-(trifluoromethyl)benzyl alcohol, followed by a Williamson ether synthesis to yield the target product. The causality behind experimental choices and potential mechanistic pathways are discussed to provide a thorough understanding of the process.
Introduction
The synthesis of fluorinated organic molecules is of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity. This compound serves as a versatile intermediate, allowing for the introduction of the 2-(trifluoromethyl)benzyl moiety in more complex molecular architectures. The protocol described herein provides a robust and reproducible method for the preparation of this compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of commercially available 2-(trifluoromethyl)benzyl alcohol to 2-(trifluoromethyl)benzyl bromide. The subsequent step is a Williamson ether synthesis, where the benzyl bromide is reacted with sodium methoxide to form the desired methoxymethyl ether.
Figure 1. Overall synthetic route for this compound.
Part 1: Synthesis of 2-(Trifluoromethyl)benzyl bromide
This initial step is a classic conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Trifluoromethyl)benzyl alcohol | ≥98% | e.g., Sigma-Aldrich |
| Phosphorus tribromide (PBr₃) | ≥99% | e.g., Sigma-Aldrich |
| Toluene, anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | ACS grade | e.g., Fisher Scientific |
| Sodium bicarbonate (NaHCO₃), saturated solution | ACS grade | In-house preparation |
| Sodium chloride (NaCl), saturated solution (brine) | ACS grade | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | e.g., VWR |
Experimental Protocol
-
Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 14 g of 2-(trifluoromethyl)benzyl alcohol in 80 mL of anhydrous toluene.[1][2]
-
Addition of PBr₃ : Prepare a solution of 30 mL of phosphorus tribromide in 60 mL of anhydrous toluene and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution at a temperature of 20-30 °C.[1][2] An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction : After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[1][2]
-
Work-up :
-
Remove the toluene by rotary evaporation under reduced pressure.
-
Dissolve the residue in 100 mL of dichloromethane and carefully transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.[1][2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)benzyl bromide as the residue.[1][2] The product is often used in the next step without further purification.
-
Part 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[3][4][5] This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][6][7] For this synthesis, sodium methoxide will act as the nucleophile, attacking the electrophilic benzylic carbon of 2-(trifluoromethyl)benzyl bromide.
Mechanism: SN2 Reaction
The reaction is a bimolecular nucleophilic substitution (SN2). The methoxide ion (CH₃O⁻) attacks the carbon atom bonded to the bromine in 2-(trifluoromethyl)benzyl bromide. The attack occurs from the backside of the C-Br bond, leading to an inversion of configuration (though not relevant for this achiral molecule). The C-O bond forms simultaneously as the C-Br bond breaks.[3][5]
Figure 2. Generalized SN2 mechanism of the Williamson ether synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Trifluoromethyl)benzyl bromide | As prepared above | - |
| Sodium methoxide (NaOCH₃) | ≥97% | e.g., Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | e.g., Sigma-Aldrich |
| Diethyl ether | ACS grade | e.g., Fisher Scientific |
| Deionized water | - | In-house |
| Saturated sodium chloride solution (brine) | ACS grade | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | e.g., VWR |
Experimental Protocol
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add a solution of sodium methoxide in methanol (commercially available) or prepare it in situ by carefully adding sodium metal to anhydrous methanol. For this protocol, we will use commercially available sodium methoxide. Suspend a stoichiometric equivalent of sodium methoxide in 100 mL of anhydrous THF.
-
Addition of Benzyl Bromide : Dissolve the 2-(trifluoromethyl)benzyl bromide prepared in Part 1 in 50 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature.
-
Reaction : After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with 3 x 75 mL of diethyl ether.
-
Combine the organic extracts and wash with 2 x 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR : To confirm the structure and purity of the compound.
-
Mass Spectrometry : To determine the molecular weight.
-
FT-IR : To identify the characteristic functional groups.
Safety Precautions
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
2-(Trifluoromethyl)benzyl bromide is a lachrymator and irritant.[2] Handle with care in a well-ventilated fume hood.
-
Sodium methoxide is corrosive and flammable. Handle in a dry, inert atmosphere.
-
Anhydrous solvents are flammable. Use in a well-ventilated area away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in bromination step | Incomplete reaction or loss during work-up | Ensure anhydrous conditions. Increase reaction time. Be careful during the aqueous work-up to avoid product loss. |
| Incomplete etherification | Inactive sodium methoxide or insufficient reaction time | Use freshly opened sodium methoxide or prepare it in situ. Increase reflux time and monitor by TLC. |
| Presence of starting alcohol in final product | Incomplete bromination | Ensure the bromination step goes to completion before proceeding. Purify the benzyl bromide if necessary. |
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Williamson Ether Synthesis. (n.d.). [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
- PubChem. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666. [Link]
- NIST. 2-(Trifluoromethyl)benzyl alcohol. [Link]
Sources
- 1. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(Trifluoromethyl)benzyl bromide | 395-44-8 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
1-(Methoxymethyl)-2-(trifluoromethyl)benzene as a building block in organic synthesis
An Application Note on 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: A Specialized Building Block for Regioselective Aryl Functionalization
Introduction
In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic introduction of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, with its profound effects on metabolic stability, lipophilicity, and binding affinity, is of particular importance.[1] This application note details the utility of this compound as a specialized building block for the synthesis of complex molecules bearing the 2-(trifluoromethyl)benzyl moiety.
While less common than its meta and para isomers, the ortho-substitution pattern of this compound presents unique opportunities for regioselective functionalization. The methoxymethyl (MOM) ether serves not only as a protecting group for a benzylic alcohol but also as a powerful Directed Metalation Group (DMG). This dual role allows for precise C-H activation at a position that would be difficult to functionalize through classical electrophilic aromatic substitution, which is governed by the strong meta-directing influence of the -CF3 group. This guide explores a plausible synthesis of this building block and its primary application in Directed ortho-Metalation (DoM), providing researchers with the foundational knowledge to leverage its synthetic potential.
Proposed Synthesis of the Building Block
Given that this compound is not widely commercially available, a straightforward synthesis from a common precursor is required. A reliable method is the protection of 2-(trifluoromethyl)benzyl alcohol using methoxymethyl chloride (MOM-Cl) or a related reagent.
Protocol 1: Synthesis of this compound
This protocol describes the protection of 2-(trifluoromethyl)benzyl alcohol using MOM-Cl in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
Materials:
-
2-(Trifluoromethyl)benzyl alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Ar or N2), add 2-(trifluoromethyl)benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the stirred solution.
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Core Application: Directed ortho-Metalation (DoM)
The primary synthetic value of this compound lies in its application in Directed ortho-Metalation (DoM). DoM is a powerful C-H functionalization strategy where a Directed Metalation Group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[2][3]
Mechanistic Rationale and Regioselectivity
The methoxymethyl group is an effective DMG. The oxygen atoms of the MOM ether chelate the lithium cation of an alkyllithium base (e.g., n-butyllithium or s-butyllithium), positioning the base for deprotonation of the proximal C-H bond at the C6 position.[4]
The trifluoromethyl group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution. In the context of DoM, it is considered a much weaker DMG than the MOM group.[5] Therefore, lithiation is overwhelmingly expected to occur at the C6 position. Deprotonation at C3, while ortho to the -CF3 group, is disfavored due to the superior directing ability of the MOM ether. This high regioselectivity is the key advantage of using this building block.
Protocol 2: Regioselective Iodination via DoM
This protocol provides an exemplary procedure for the lithiation of this compound and subsequent quenching with iodine to install an iodo group at the C6 position. This iodo-substituted product can then be used in a variety of cross-coupling reactions.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried, three-neck flask equipped with a thermometer and under an inert atmosphere (Ar or N2), add this compound (1.0 eq).
-
Add anhydrous THF (to achieve a concentration of approx. 0.1 M) and TMEDA (1.2 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq) dropwise via syringe, maintaining the internal temperature at or below -70 °C. The solution may turn a deep color, indicating anion formation.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of iodine (I2) (1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the aryllithium species at -78 °C. The color of the anion should dissipate.
-
Stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm slowly to 0 °C.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Add saturated aqueous Na2S2O3 solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-iodo-2-(methoxymethyl)-3-(trifluoromethyl)benzene.
Data Summary
The DoM reaction of this compound enables the introduction of a wide range of functional groups with high regioselectivity.
| Electrophile (E+) | Reagent | Resulting Functional Group (-E) | Potential Application |
| Proton | H2O, NH4Cl | -H (Deuterium if D2O) | Mechanistic studies |
| Iodine | I2 | -I | Suzuki, Sonogashira, Stille, Buchwald-Hartwig coupling |
| Carbon Dioxide | CO2 (gas or dry ice) | -COOH | Amide coupling, further functionalization |
| Aldehydes/Ketones | RCHO, RCOR' | -CH(OH)R, -C(OH)RR' | Synthesis of secondary/tertiary alcohols |
| Formylation | DMF | -CHO | Reductive amination, Wittig reaction |
| Boronation | B(OiPr)3, B(OMe)3 | -B(OR)2 | Suzuki coupling |
Visualization of Synthetic Logic
The strategic use of this building block allows for a logical and efficient construction of polysubstituted aromatic compounds.
Conclusion
This compound is a highly valuable, specialized building block for organic synthesis. Its true potential is realized through Directed ortho-Metalation, where the methoxymethyl group provides excellent regiocontrol, directing functionalization to the C6 position. This strategy circumvents the inherent directing effects of the trifluoromethyl group, enabling the synthesis of complex 1,2,3-trisubstituted aromatic compounds that are important scaffolds in drug discovery and materials science. The protocols and principles outlined in this note provide a robust framework for researchers to incorporate this versatile reagent into their synthetic programs.
References
- Wikipedia.
- Myers, A. G. Research Group.
- PubChem. 1-Methoxy-2-(trifluoromethyl)benzene.
- Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO2016125185A2.
- University of California, Irvine. Directed (ortho)
- Google Patents. Insecticide compound and the compositions thereof. WO2015107540A2.
- Baran, P. S. Lab. Directed Metalation: A Survival Guide. Scripps Research. [Link]
- Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]
- PubChem. Compositions of matter and pharmaceutical compositions.
- PubChem. 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
Sources
The Strategic Application of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Building Block in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of molecules with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of specific structural motifs can profoundly influence a compound's metabolic stability, target affinity, and overall efficacy. 1-(Methoxymethyl)-2-(trifluoromethyl)benzene emerges as a pivotal building block, ingeniously combining two functionalities of high strategic value: the bio-inert and metabolism-blocking trifluoromethyl group, and a masked benzylic alcohol in the form of a methoxymethyl (MOM) ether. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of advanced therapeutic agents.
The 2-(trifluoromethyl)benzyl moiety is a privileged scaffold in drug discovery. The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly enhance the metabolic stability of a drug candidate by blocking oxidative metabolism at the benzylic position.[1] Furthermore, its lipophilic nature can improve membrane permeability and binding affinity to biological targets.[2] The methoxymethyl ether serves as an efficient protecting group for the benzylic alcohol, rendering the molecule stable to a wide array of non-acidic reagents, thus allowing for versatile synthetic manipulations on other parts of a molecule.[2][3]
This document will elucidate the pathway from the protected this compound to a reactive intermediate, and its subsequent application in the synthesis of a key pharmacophore relevant to modern therapeutics, exemplified by the structural class of NK1 receptor antagonists such as Rolapitant.
Core Applications in Medicinal Chemistry: A Two-Fold Strategy
The utility of this compound in medicinal chemistry is primarily centered around a two-step activation process, which transforms this stable precursor into a highly reactive electrophile for the construction of complex molecular architectures.
Part 1: The Gateway Reaction - Deprotection to 2-(Trifluoromethyl)benzyl Alcohol
The foundational step in harnessing the synthetic potential of this compound is the cleavage of the methoxymethyl (MOM) ether to unveil the parent 2-(trifluoromethyl)benzyl alcohol. This transformation is typically achieved under acidic conditions, where the acetal functionality of the MOM group is readily hydrolyzed.[4][5][6][7] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.[1][3]
Workflow for MOM Deprotection:
Caption: General workflow for the deprotection of this compound.
Part 2: Activation of the Benzyl Alcohol - Paving the Way for Nucleophilic Substitution
Once deprotected, the resulting 2-(trifluoromethyl)benzyl alcohol serves as a versatile intermediate that can be readily converted into a more reactive species, typically a benzyl halide (bromide or chloride). This transformation equips the benzylic carbon for nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, which are common functionalities in drug molecules.
Table 1: Comparison of Benzyl Alcohol Activation Methods
| Reagent | Product | Typical Conditions | Advantages | Disadvantages |
| Phosphorus tribromide (PBr₃) | 2-(Trifluoromethyl)benzyl bromide | Toluene or DCM, 0°C to RT | High-yielding, reliable | PBr₃ is corrosive and moisture-sensitive |
| Thionyl chloride (SOCl₂) | 2-(Trifluoromethyl)benzyl chloride | DCM, 0°C to RT | Readily available, efficient | Generates HCl and SO₂ as byproducts |
| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | 2-(Trifluoromethyl)benzyl bromide | DCM or THF, 0°C to RT | Mild conditions (Appel reaction) | Stoichiometric phosphine oxide byproduct |
Application Protocol: Synthesis of a Key Intermediate for NK1 Receptor Antagonists
This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate analogous to those used in the preparation of NK1 receptor antagonists like Rolapitant.[8][9][10] This protocol illustrates the practical application of this compound in a multi-step drug discovery context.
Step 1: Deprotection of this compound
Objective: To synthesize 2-(trifluoromethyl)benzyl alcohol.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve this compound (1.0 eq.) in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(trifluoromethyl)benzyl alcohol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of 2-(Trifluoromethyl)benzyl Bromide
Objective: To activate the benzyl alcohol for subsequent nucleophilic substitution.
Materials:
-
2-(Trifluoromethyl)benzyl alcohol (from Step 1)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Water
-
Potassium hydrogen carbonate (KHCO₃)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve 2-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of PBr₃ (1.1 eq.) in anhydrous toluene dropwise, maintaining the temperature between 20-30°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Adjust the pH of the aqueous layer to ~8.0 with KHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-(trifluoromethyl)benzyl bromide.
Step 3: Alkylation of a Diazaspirodecane Core - A Model for Rolapitant Synthesis
Objective: To demonstrate the utility of the activated intermediate in forming a key C-N bond.
Conceptual Reaction Scheme:
Caption: Synthetic pathway from this compound to a Rolapitant analog intermediate.
Protocol (Illustrative):
-
To a solution of a suitable diazaspirodecane derivative (1.0 eq.) in an aprotic polar solvent such as DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a solution of 2-(trifluoromethyl)benzyl bromide (1.1 eq., from Step 2) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for several hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-alkylated diazaspirodecane, a key structural motif found in NK1 receptor antagonists.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its dual-functional nature as a protected, metabolically robust building block provides a streamlined entry into complex pharmaceutical targets. The protocols detailed herein offer a practical guide for researchers to leverage the unique properties of this compound in their drug discovery programs. As the demand for more stable and effective therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
- BenchChem. (2025). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers. BenchChem.
- West, J. (n.d.). Cleavage of Ethers. In Organic Chemistry. Jack Westin. Retrieved from an online organic chemistry resource.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from an online organic chemistry resource.
- West, J. (n.d.). Acidic cleavage of ethers (SN2). In Master Organic Chemistry. Retrieved from an online organic chemistry resource.
- LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. In Chemistry LibreTexts.
- Wikipedia. (n.d.). Rolapitant. In Wikipedia.
- PubChem. (n.d.). Rolapitant. National Center for Biotechnology Information.
- New Drug Approvals. (2018, December 3). ROLAPITANT.
- Google Patents. (n.d.). Rolapitant pharmaceutical composition and preparation method thereof (CN106692082A).
- Patsnap Synapse. (n.d.). Rolapitant Hydrochloride.
- BenchChem. (2025). A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Rolapitant - Wikipedia [en.wikipedia.org]
- 10. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Synthesis of Fluxapyroxad via Suzuki-Miyaura Coupling
Introduction: The Rise of SDHI Fungicides and the Role of Fluxapyroxad
The global demand for high-yield, high-quality crops necessitates the continuous development of novel and effective crop protection agents. Among the most significant advancements in recent decades is the class of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds target the fungal respiratory chain, specifically Complex II (succinate dehydrogenase), leading to a potent and broad-spectrum fungicidal effect.[1] Fluxapyroxad, introduced by BASF, is a prominent member of the SDHI class, demonstrating high efficacy against a wide range of fungal pathogens in various crops.[2][3]
The molecular structure of Fluxapyroxad features a characteristic N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. The synthesis of this complex molecule hinges on the efficient construction of its key biphenyl amine intermediate, 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine. This guide provides a detailed overview of a robust and scalable synthetic strategy centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
Part 1: The Synthetic Blueprint: Constructing the Biphenyl Core
The synthesis of Fluxapyroxad can be conceptually divided into two primary stages: the formation of the crucial biphenyl amine intermediate and the subsequent amidation with the pyrazole carboxylic acid moiety. The Suzuki-Miyaura coupling is particularly well-suited for the formation of the biaryl bond in the intermediate due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.
Logical Workflow for Fluxapyroxad Synthesis
The following diagram illustrates the high-level synthetic strategy for Fluxapyroxad, emphasizing the key Suzuki-Miyaura coupling step.
Sources
Application Notes and Protocols for the Friedel-Crafts Reaction with 2-(Trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Navigating Competing Directing Effects in a Deactivated System
The Friedel-Crafts reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the alkylation and acylation of aromatic rings.[1][2] However, its application to substituted benzenes is not always straightforward, particularly when the substituents exert opposing electronic and steric influences. 2-(Trifluoromethyl)anisole presents a classic example of such a challenge. This substrate contains a strongly activating, ortho-, para-directing methoxy group (-OCH₃) and an adjacent, powerfully deactivating, meta-directing trifluoromethyl group (-CF₃).[3][4]
The strong electron-donating resonance effect of the methoxy group enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[5] Conversely, the trifluoromethyl group, owing to the high electronegativity of fluorine, exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution.[3] This juxtaposition of competing directing effects necessitates a careful consideration of reaction conditions to achieve predictable and high-yielding outcomes. These application notes provide a detailed protocol for the Friedel-Crafts acylation of 2-(trifluoromethyl)anisole, with a focus on understanding the underlying principles that govern its reactivity and regioselectivity.
Mechanistic Insights and Regioselectivity
The primary challenge in the Friedel-Crafts reaction of 2-(trifluoromethyl)anisole is predicting the site of electrophilic attack. The methoxy group directs incoming electrophiles to the positions ortho and para to itself (C6 and C4, respectively). The trifluoromethyl group directs to the meta positions (C3 and C5).
In scenarios with competing directing groups, the more powerful activating group typically governs the regioselectivity. Therefore, the methoxy group will dictate the positions of substitution. Of the two positions activated by the methoxy group, the para position (C4) is sterically more accessible than the ortho position (C6), which is flanked by the bulky trifluoromethyl group. Furthermore, the C4 position is meta to the deactivating trifluoromethyl group, making it the least electronically disfavored site for the formation of the cationic intermediate. Electrophilic attack at the C6 position would place the positive charge in the intermediate ortho to the electron-withdrawing trifluoromethyl group, a highly destabilizing arrangement.
Therefore, the Friedel-Crafts acylation of 2-(trifluoromethyl)anisole is predicted to yield the 4-acyl-2-(trifluoromethyl)anisole as the major product.
Caption: Predicted major product of the Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of 2-(Trifluoromethyl)anisole
This protocol details the acylation of 2-(trifluoromethyl)anisole with acetyl chloride using aluminum chloride as the Lewis acid catalyst.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-(Trifluoromethyl)anisole | C₈H₇F₃O | 176.14 | ≥98% | Sigma-Aldrich |
| Acetyl Chloride | CH₃COCl | 78.50 | ≥99% | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% | Fisher Scientific |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | - | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Fisher Scientific |
| Hexanes | C₆H₁₄ | - | - | Fisher Scientific |
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Aluminum chloride is a moisture-sensitive and corrosive solid that reacts violently with water. Handle with care and in a dry environment.
-
Acetyl chloride is a corrosive and lachrymatory liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Concentrated hydrochloric acid is highly corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reaction Workflow:
Caption: Step-by-step experimental workflow for the acylation.
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet, add anhydrous aluminum chloride (1.2 g, 9.0 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Slowly add acetyl chloride (0.65 mL, 9.0 mmol, 1.1 equiv) to the stirred suspension via the dropping funnel over 10 minutes.
-
Substrate Addition: In a separate flask, prepare a solution of 2-(trifluoromethyl)anisole (1.44 g, 8.2 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated hydrochloric acid (10 mL). Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the desired 4-acetyl-2-(trifluoromethyl)anisole.
Troubleshooting and Considerations
| Issue | Possible Cause | Recommendation |
| Low or no conversion | Insufficiently anhydrous conditions | Ensure all glassware is flame-dried and use anhydrous solvents and reagents. |
| Deactivation of the ring is too strong for the reaction conditions | Increase the reaction temperature or extend the reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid. | |
| Formation of multiple products | Over-acylation | Use a strict 1:1 stoichiometry of the acylating agent.[6] |
| Isomer formation | While the 4-isomer is predicted to be major, some of the 6-isomer may form. Optimize purification to separate isomers. | |
| Demethylation of the methoxy group | Harsh reaction conditions | If demethylation is observed, consider using a milder Lewis acid such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂).[7] |
Conclusion
The Friedel-Crafts reaction of 2-(trifluoromethyl)anisole is a challenging yet feasible transformation that highlights the principles of electrophilic aromatic substitution on a complex substrate. By understanding the interplay of the activating methoxy group and the deactivating trifluoromethyl group, the regioselectivity of the reaction can be predicted and controlled. The provided protocol offers a robust starting point for the synthesis of 4-acyl-2-(trifluoromethyl)anisole derivatives, which can serve as valuable intermediates in drug discovery and materials science. Careful control of reaction conditions, particularly maintaining anhydrous conditions and appropriate stoichiometry, is crucial for achieving a successful outcome.
References
- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025).
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. [Link]
- 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube. [Link]
- Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. Journal of the Chinese Chemical Society. [Link]
- Friedel-Crafts Acyl
- Friedel–Crafts reaction. Wikipedia. [Link]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
- Electrophilic arom
- Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (2007).
- A computational study of density of some high energy molecules.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- How is the bromination mechanism of anisole carried out? (2016). Quora. [Link]
- Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. [Link]
- Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. [Link]
- Bromination of Anisole: A Detailed Explor
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
- Learning the One-Electron Reduced Density Matrix at SCF Convergence Thresholds. (2024).
- Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. (2007). PubMed. [Link]
- A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). (2022). MDPI. [Link]
- Crystallographic and Computational Electron Density of d x2-y2 Orbitals of Azo-Schiff Base Metal Complexes Using Conventional Programs. (2021). MDPI. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential and the Challenge
1-(Methoxymethyl)-2-(trifluoromethyl)benzene is a structurally intriguing aromatic compound, featuring both a potential directing group (methoxymethyl) and a strong electron-withdrawing group (trifluoromethyl). In theory, this substitution pattern makes it a candidate for various palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of complex organic molecules in pharmaceutical and materials science.[1] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making derivatives of this scaffold particularly interesting for medicinal chemistry.[1]
However, a comprehensive review of the scientific literature reveals a significant challenge: a lack of specific, published examples of palladium-catalyzed cross-coupling reactions utilizing this compound as a direct substrate. While the principles of Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions are well-established for a vast array of aryl halides and pseudohalides, their application to this particular molecule is not documented in readily accessible scientific databases. This absence of direct precedent prevents the creation of detailed, "field-proven" protocols and necessitates a more fundamental exploration of its reactivity.
This document, therefore, serves not as a set of established protocols, but as a forward-looking guide, outlining the theoretical possibilities for cross-coupling reactions with this compound, the underlying mechanistic considerations, and general methodologies that would form the starting point for a research and development program aimed at exploring its synthetic utility.
Theoretical Framework for Reactivity
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its two key substituents.
-
The Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing, which can influence the electronic properties of the benzene ring. In the context of cross-coupling, this can facilitate the oxidative addition of a palladium(0) catalyst to a C-X bond (where X is a halide or triflate), a key step in many catalytic cycles.[2]
-
The Methoxymethyl Group (-CH₂OCH₃): This group is an ether, and ethers can act as directing groups in C-H activation reactions. The oxygen atom can coordinate to a metal center, directing the activation to an adjacent C-H bond. This opens the possibility of direct functionalization of the aromatic ring without the need for pre-installed leaving groups like halides.
The primary challenge in utilizing this compound is the absence of a conventional leaving group (like Br, I, or OTf) for standard cross-coupling protocols. Therefore, two main strategies could be envisioned for its functionalization:
-
C-H Activation: Directly functionalizing one of the C-H bonds on the aromatic ring.
-
Halogenation followed by Cross-Coupling: Introducing a halide to the ring to enable traditional cross-coupling reactions.
Proposed Research Pathways and General Protocols
The following sections outline hypothetical research pathways and general experimental protocols that could be used to investigate the palladium-catalyzed cross-coupling reactions of this compound. These are intended as starting points for methods development and would require significant optimization.
Pathway 1: Directed C-H Activation and Functionalization
The methoxymethyl group could potentially direct the ortho-metalation of the benzene ring, leading to functionalization at the C6 position. This strategy avoids a separate halogenation step.
Conceptual Workflow for Directed C-H Arylation:
Caption: Conceptual workflow for a directed C-H arylation reaction.
General Protocol for a Screening Reaction (Suzuki-Miyaura Type C-H Arylation):
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), an arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to a specified temperature (e.g., 100-120 °C) and stir for a set time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography. Characterize the product by NMR and mass spectrometry to confirm its structure and assess the regioselectivity of the C-H activation.
Pathway 2: Halogenation Followed by Traditional Cross-Coupling
This two-step approach is more conventional. First, a halogen (e.g., bromine or iodine) is introduced onto the aromatic ring. The resulting halo-derivative can then be used in standard palladium-catalyzed cross-coupling reactions. The position of halogenation would need to be determined and controlled.
Conceptual Workflow for Halogenation and Subsequent Suzuki-Miyaura Coupling:
Sources
Application Note: Synthesis of Novel Fluorinated Polymers from 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of novel fluorinated polymers derived from 1-(methoxymethyl)-2-(trifluoromethyl)benzene. Fluorinated polymers are of significant interest due to their unique properties, including high thermal stability, chemical resistance, and low surface energy.[1] This document outlines a strategic synthetic pathway that begins with the deprotection of this compound to yield 2-(trifluoromethyl)benzyl alcohol. Subsequently, this key intermediate is converted into a polymerizable vinyl monomer, 2-(trifluoromethyl)styrene. Detailed protocols for monomer synthesis and subsequent free-radical polymerization are provided, along with methods for polymer characterization. The causality behind experimental choices and the significance of the trifluoromethyl group on polymer properties are discussed, offering researchers a robust framework for developing new high-performance materials.
Introduction: The Significance of Fluorinated Polymers
Polymers containing fluorine atoms exhibit a remarkable combination of properties that make them indispensable in a wide array of high-tech applications.[2] The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart exceptional thermal stability, chemical inertness, and hydrophobicity to these materials.[3] The incorporation of trifluoromethyl (-CF3) groups, in particular, can significantly enhance the properties of polymers. These groups are known to increase glass transition temperature (Tg), improve solubility in organic solvents, and enhance thermal stability.[4]
This application note focuses on a versatile starting material, this compound, for the synthesis of novel fluorinated polymers. The methoxymethyl (MOM) group serves as a protecting group for the benzylic alcohol.[5] Our synthetic strategy involves the deprotection of the MOM group to reveal the reactive hydroxyl functionality, which is then transformed into a polymerizable vinyl group. This approach provides a clear and accessible route to new fluorinated polymers with tunable properties.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process starting from this compound. The first step is the deprotection of the methoxymethyl ether to yield 2-(trifluoromethyl)benzyl alcohol. The second step involves the dehydration of this alcohol to form the corresponding 2-(trifluoromethyl)styrene monomer. This monomer can then be polymerized using standard techniques.
Caption: Synthetic workflow from starting material to polymer.
Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Supplier | Purpose |
| This compound | Commercially Available | Starting Material |
| p-Toluenesulfonic acid (pTSA) | Standard Supplier | Catalyst for Deprotection |
| Dichloromethane (DCM) | Standard Supplier | Solvent |
| Anhydrous Magnesium Sulfate | Standard Supplier | Drying Agent |
| Phosphorus Pentoxide (P4O10) | Standard Supplier | Dehydrating Agent |
| Azobisisobutyronitrile (AIBN) | Standard Supplier | Radical Initiator |
| Toluene | Standard Supplier | Polymerization Solvent |
| Methanol | Standard Supplier | Non-solvent for Precipitation |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Standard Instrumentation | Structural Characterization |
| Gel Permeation Chromatography (GPC) | Standard Instrumentation | Molecular Weight Analysis |
| Differential Scanning Calorimetry (DSC) | Standard Instrumentation | Thermal Analysis |
Step 1: Deprotection of this compound
The methoxymethyl (MOM) ether is a robust protecting group for alcohols that can be cleaved under acidic conditions.[5][6] We employ p-toluenesulfonic acid (pTSA) for an efficient and clean deprotection.
Protocol:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM), add p-toluenesulfonic acid (0.1 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(trifluoromethyl)benzyl alcohol.
-
Purify the product by flash column chromatography on silica gel.
Causality: The acidic conditions protonate the ether oxygen, facilitating the cleavage of the C-O bond and release of the free alcohol, formaldehyde, and methanol. pTSA is a mild and effective catalyst for this transformation.[6]
Step 2: Synthesis of 2-(Trifluoromethyl)styrene Monomer
The synthesis of trifluoromethyl-substituted styrenes can be achieved through the dehydration of the corresponding α-methylbenzyl alcohols.[1]
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend phosphorus pentoxide (P4O10) (1.5 eq.) in dry benzene.
-
Slowly add a solution of 2-(trifluoromethyl)benzyl alcohol (1.0 eq.) in dry benzene to the suspension at room temperature.
-
Stir the mixture vigorously for 2-4 hours. The progress of the dehydration can be monitored by TLC or GC-MS.
-
Carefully quench the reaction by pouring the mixture over ice.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 2-(trifluoromethyl)styrene by vacuum distillation.
Causality: Phosphorus pentoxide is a powerful dehydrating agent that facilitates the elimination of water from the alcohol to form the corresponding alkene (styrene derivative).
Step 3: Polymerization of 2-(Trifluoromethyl)styrene
Free-radical polymerization is a versatile method for polymerizing vinyl monomers.[7] Azobisisobutyronitrile (AIBN) is a common thermal initiator for this process.
Caption: Experimental workflow for free-radical polymerization.
Protocol:
-
Dissolve 2-(trifluoromethyl)styrene (1.0 eq.) and AIBN (0.01 eq.) in toluene in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Place the sealed flask in an oil bath preheated to 70 °C and stir for 24 hours.
-
After cooling to room temperature, pour the viscous solution into a large excess of methanol to precipitate the polymer.
-
Collect the white polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Causality: Heating AIBN causes it to decompose into radicals, which initiate the polymerization of the 2-(trifluoromethyl)styrene monomer. The polymer chain grows through the successive addition of monomer units. The process is terminated by chain combination or disproportionation reactions.
Polymer Characterization
The synthesized poly(2-(trifluoromethyl)styrene) should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Expected Results | Significance |
| ¹H and ¹⁹F NMR | Broad peaks in the ¹H NMR spectrum corresponding to the polymer backbone and aromatic protons. A sharp singlet in the ¹⁹F NMR spectrum confirming the presence of the -CF3 group. | Confirms the chemical structure of the polymer. |
| GPC | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Determines the molecular weight distribution of the polymer. A lower PDI indicates a more controlled polymerization. |
| DSC | Determines the glass transition temperature (Tg). | Provides information about the thermal properties of the polymer. The -CF3 group is expected to increase the Tg compared to polystyrene. |
Discussion and Applications
The incorporation of the trifluoromethyl group into the polystyrene backbone is anticipated to impart several desirable properties. The bulky and highly electronegative -CF3 group can increase the polymer's thermal stability and glass transition temperature. Furthermore, it is expected to enhance the polymer's solubility in a range of organic solvents and decrease its surface energy, leading to increased hydrophobicity.
These properties make poly(2-(trifluoromethyl)styrene) and related copolymers promising candidates for a variety of applications, including:
-
High-performance coatings: Offering excellent chemical resistance and low surface energy.
-
Advanced optical materials: Potentially high optical transparency and low refractive index.
-
Dielectric materials: The polar C-F bonds may lead to interesting dielectric properties.
-
Membranes for gas separation: The -CF3 group can influence gas permeability and selectivity.
Conclusion
This application note details a robust and accessible synthetic route for the preparation of novel fluorinated polymers from this compound. By leveraging a straightforward deprotection and monomer synthesis strategy, researchers can access a new class of fluorinated polystyrenes. The provided protocols are designed to be reproducible and offer a solid foundation for further exploration and development of these promising high-performance materials. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized fluorinated polymers, thereby expanding the toolbox for materials scientists and chemists.
References
- Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Heterocycles, 56(1/2), 485.
- ResearchGate. (n.d.). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate.
- Wikipedia. (2023). Living polymerization.
- Wikipedia. (2023). Methoxymethyl ether.
- McBee, E. T., Sanford, R. A., & Graham, P. J. (1950). and Chloro-(trifluoromethyl)-substituted Styrenes. Journal of the American Chemical Society, 72(4), 1651–1653.
- Advanced Materials Letters. (n.d.). Living and Immortal Ring-Opening Polymerization of Cyclic Esters.
- ACS Publications. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction- Enhanced Reactivity of Intermediates using Friedel.
- Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach.
- ResearchGate. (n.d.). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
- Taylor & Francis Online. (n.d.). Living polymerization – Knowledge and References.
- ResearchGate. (n.d.). Living anionic polymerization of vinyl monomers using benzyltrimethylsilane‐metal alkoxide initiator systems.
- Banks, R. E., et al. (1993). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer, 34(3), 647-648.
- ResearchGate. (n.d.). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene.
- National Institutes of Health. (n.d.). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers.
- Royal Society of Chemistry. (n.d.). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane.
- Royal Society of Chemistry. (n.d.). Solution self-assembly of fluorinated polymers, an overview.
Sources
- 1. afinitica.com [afinitica.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 6. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Methoxymethylation of 2-Bromo-4-(trifluoromethyl)phenol
Document ID: AN-2026-01-MOMP
Abstract: This document provides a comprehensive, technically detailed guide for the methoxymethyl (MOM) ether protection of 2-bromo-4-(trifluoromethyl)phenol. The protocol is designed for researchers in organic synthesis and drug development, offering a step-by-step procedure grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformation.
Introduction & Scientific Context
In multistep organic synthesis, particularly in the development of complex pharmaceutical intermediates, the selective protection of reactive functional groups is a cornerstone strategy.[1] The hydroxyl group of phenols is nucleophilic and acidic, often interfering with subsequent synthetic steps that may involve strong bases, organometallics, or various coupling reactions. The methoxymethyl (MOM) group is an acetal-based protecting group valued for its ease of introduction and robust stability across a wide array of non-acidic reaction conditions.[1][2]
The target substrate, 2-bromo-4-(trifluoromethyl)phenol, is a common building block in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Protecting the phenol as a MOM ether allows for selective manipulation at the bromine-bearing carbon without interference from the hydroxyl group. This protocol details an efficient procedure for this protection reaction.
Reaction Principle & Mechanistic Rationale
The formation of a methoxymethyl ether from a phenol proceeds via the Williamson Ether Synthesis , a classic S(_N)2 reaction.[3][4] The process involves two key steps:
-
Deprotonation: The acidic phenolic proton is removed by a strong, non-nucleophilic base to form a highly nucleophilic phenoxide ion. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the phenol, driving the reaction to completion.[5][6] The only byproduct is hydrogen gas, which is easily removed from the reaction system.
-
Nucleophilic Substitution (S(_N)2): The resulting phenoxide anion attacks the electrophilic methylene carbon of a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl).[2][7] This concerted, single-step reaction involves the backside attack of the nucleophile, displacing the chloride leaving group and forming the C-O ether bond.[4] The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it solvates the cation (Na
) without interfering with the nucleophilicity of the phenoxide.
The overall transformation is as follows:
Experimental Protocol
This protocol outlines the methoxymethylation of 2-bromo-4-(trifluoromethyl)phenol. All operations should be conducted in a certified chemical fume hood.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Bromo-4-(trifluoromethyl)phenol | C(_7)H(_4)BrF(_3)O | 257.01 | 2.57 g | 10.0 | Starting Material |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 | Strong base, water-reactive.[8] |
| Chloromethyl methyl ether (MOM-Cl) | C(_2)H(_5)ClO | 80.51 | 1.0 mL (1.13 g) | 14.0 | Caution: Potent carcinogen.[9] |
| Anhydrous Tetrahydrofuran (THF) | C(_4)H(_8)O | 72.11 | 50 mL | - | Solvent |
| Saturated aq. Ammonium Chloride | NH(_4)Cl | 53.49 | 30 mL | - | Quenching solution |
| Ethyl Acetate | C(_4)H(_8)O(_2) | 88.11 | 100 mL | - | Extraction solvent |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 30 mL | - | Washing solution |
| Anhydrous Magnesium Sulfate | MgSO(_4) | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-bromo-4-(trifluoromethyl)phenol (2.57 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Rationale: Slow addition controls the evolution of hydrogen gas.
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture may become a clearer solution as the sodium phenoxide forms.
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (1.0 mL, 14.0 mmol, 1.4 equiv) to the reaction mixture at 0 °C. Causality: MOM-Cl is highly reactive; slow addition at low temperature prevents potential side reactions and controls the exotherm.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher R(_f) value than the starting phenol.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL).[10] Rationale: This safely neutralizes any unreacted sodium hydride.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (30 mL) followed by brine (30 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the pure product, 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.
Workflow Visualization
The following diagram illustrates the key stages of the experimental procedure.
Caption: Experimental workflow for the MOM protection of 2-bromo-4-(trifluoromethyl)phenol.
Safety & Handling
-
Sodium Hydride (NaH): A pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from water sources.[8]
-
Chloromethyl methyl ether (MOM-Cl): A potent carcinogen and lachrymator.[9] All manipulations must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
-
Tetrahydrofuran (THF): Can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-stabilized anhydrous THF.
Deprotection Considerations
While the MOM group is stable under basic and nucleophilic conditions, its removal is typically achieved under acidic conditions.[12] Common methods include treatment with mineral acids (e.g., HCl in methanol) or Lewis acids.[13][14] The choice of deprotection strategy depends on the stability of other functional groups in the molecule.[15]
References
- Benchchem. A Comparative Analysis of Deprotection Strategies for Methoxymethyl (MOM) Ethers.
- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. J. Org. Chem., 68, 7101-7103.
- Reddy, R. J., et al. Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
- Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66, 1673-1677.
- Organic Chemistry Portal. MOM Ethers.
- OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- YouTube. MOM Protecting Group Addition | Organic Chemistry. (2022).
- Anslyn Group Safety Manual. Chemistry.
- YouTube. Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). (2020).
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
- BYJU'S. Williamson Ether Synthesis reaction.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- UCLA Chemistry. Standard Operating Procedures.
- Wikipedia. Williamson ether synthesis.
- J&K Scientific LLC. Williamson Ether Synthesis. (2025).
- Wikipedia. Methoxymethyl ether.
- Organic Syntheses. Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation.
- UC Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. (2012).
- Organic Syntheses. 4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. bu.edu [bu.edu]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Introduction
1-(Methoxymethyl)-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring core with a methoxymethyl group (-CH₂OCH₃) and a trifluoromethyl group (-CF₃) at adjacent positions. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the methoxymethyl substituent make this molecule and its isomers valuable building blocks in medicinal chemistry and materials science. Accurate and comprehensive characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of downstream applications in research and drug development.
This guide provides a multi-faceted analytical strategy, detailing robust protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques. The methodologies are designed to provide an unambiguous structural confirmation and a precise purity profile, reflecting the rigorous standards required in scientific and industrial settings.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and chemical environment.
Principle of Multinuclear NMR for this Analyte
The ¹H NMR spectrum reveals the number and connectivity of hydrogen atoms, particularly differentiating between the aromatic protons and those of the methoxymethyl group. The ¹³C NMR spectrum provides a map of the carbon skeleton. The presence of the highly electronegative trifluoromethyl group induces characteristic splitting patterns (J-coupling) in both ¹H and ¹³C spectra of nearby nuclei, which is a key diagnostic feature. ¹⁹F NMR is essential as it provides a direct and sensitive signal for the -CF₃ group, confirming its presence and electronic environment.
Experimental Workflow and Protocol for NMR Analysis
The following protocol outlines the steps for acquiring high-quality NMR data for this compound.
Caption: Workflow for NMR Sample Preparation, Acquisition, and Processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single deuterium lock signal.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H.
-
Insert the sample, lock onto the deuterium signal of CDCl₃, and perform shimming to optimize magnetic field homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹⁹F NMR: Acquire the spectrum. Since ¹⁹F has a high natural abundance and gyromagnetic ratio, acquisition is typically rapid.
-
¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
For ¹H NMR, calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative ratios of protons.
-
For ¹³C NMR, calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Expected Spectral Data and Interpretation
The interpretation of the NMR spectra should confirm the presence of all key structural motifs.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2 - 7.7 | Multiplet (m) | 4H | Ar-H |
| Methylene | ~4.6 | Singlet (s) | 2H | -CH₂ OCH₃ |
| Methyl | ~3.4 | Singlet (s) | 3H | -CH₂OCH₃ |
| ¹⁹F NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Trifluoromethyl | ~ -58 to -64 | Singlet (s) | -CF₃ |
-
Expert Insight: The exact chemical shifts for the aromatic protons can be complex due to the ortho-substitution pattern and coupling to the ¹⁹F nuclei of the -CF₃ group. The singlet for the -CF₃ group in the ¹⁹F spectrum is a strong confirmation of its presence.[1] The absence of proton coupling indicates no adjacent protons.
Molecular Weight and Purity Verification by Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile, thermally stable compounds like this compound.
Principle of GC-MS
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The PubChem database indicates GC-MS as a primary method for spectral information for this class of compounds.[2]
Experimental Workflow and Protocol for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. High purity solvents are essential to avoid interfering peaks.
-
-
GC Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A nonpolar or mid-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C, hold for 2 min), then ramp at 10-20°C/min to a final temperature of 280°C (hold for 5 min). This program should be optimized to ensure good separation from any impurities.
-
-
MS Instrumentation and Conditions:
-
MS System: Mass Selective Detector (MSD) or Quadrupole Time-of-Flight (Q-TOF).
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.
-
Mass Range: Scan from m/z 40 to 300. This range will cover the molecular ion and key fragments.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Mass Spectrum and Interpretation
The molecular weight of this compound (C₉H₉F₃O) is 190.17 g/mol .
| Ion (m/z) | Identity | Significance |
| 190 | [M]⁺ | Molecular Ion |
| 171 | [M - F]⁺ | Loss of a fluorine atom |
| 159 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 145 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl group (tropylium-like ion) |
| 121 | [M - H - CF₃]⁺ | Loss of a hydrogen and the trifluoromethyl group |
-
Expert Insight: Under positive Fast Atom Bombardment (FAB) ionization, a related compound, 4-methoxy-1-(methoxymethyl)benzene, has been shown to form an [M-H]⁺ ion from the methylene of the methoxymethyl group.[3] While EI is a harder ionization technique, the stability of the benzyl-type cation formed by loss of a hydrogen from the methylene group makes the [M-H]⁺ ion at m/z 189 a possibility. The most characteristic fragmentation is often the loss of the methoxy group (-OCH₃) to give a stable benzylic cation at m/z 159.
Chromatographic Analysis for Purity Assessment
Chromatographic methods are the gold standard for determining the purity of a chemical compound by separating it from starting materials, by-products, and other impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
For a quantitative assessment of purity, GC with a Flame Ionization Detector (FID) is highly reliable. The FID offers a linear response over a wide concentration range for most organic compounds.
Protocol:
-
Sample Preparation: Prepare samples at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ethyl acetate).
-
Instrumentation: Use the same GC conditions (injector, column, oven program) as described for GC-MS.
-
Detector: Flame Ionization Detector (FID) operated at ~280°C. Hydrogen and air flows should be optimized as per manufacturer recommendations.
-
Data Analysis: The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. This method assumes that all components have a similar response factor in the FID, which is a reasonable approximation for hydrocarbon-based impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique, particularly useful for analyzing less volatile or thermally labile impurities that may not be detected by GC. A reverse-phase method is typically the first choice for compounds of this polarity.
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.[4]
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with 40% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzene ring shows strong absorbance, typically around 220 nm or 254 nm.
-
-
Data Analysis: Purity is calculated using the area percent method, similar to GC-FID.
Integrated Analytical Workflow
A comprehensive characterization relies on the synergistic use of these techniques. The following workflow ensures unambiguous identification and reliable purity assessment.
Caption: Integrated workflow for complete compound characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. NMR spectroscopy serves as the cornerstone for absolute structural confirmation, while GC-MS provides orthogonal verification of molecular weight and structure. Finally, quantitative purity is best determined using area percent analysis by GC-FID, with HPLC-UV serving as a valuable complementary method to ensure all potential impurities are detected. Following these detailed protocols will ensure a comprehensive and reliable characterization suitable for the demanding requirements of research and drug development.
References
- PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- Supporting Information for scientific publications often contains detailed spectral data. (This is a general reference to common practice, exemplified by sources providing raw spectral data).
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- SIELC Technologies. (2018, May 16). Benzene, 1-methoxy-2-methyl-.
- Beilstein Journals. (n.d.). Supporting Information for: A general and efficient method for Cu-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- NIST. (n.d.). Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022).
- AOBChem USA. (n.d.). 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene.
- PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- Takeda, T., et al. (2020). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 68(2), 43-47.
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in....
- Journal of Chemical Sciences. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 127(8), 1387-1394.
Sources
- 1. rsc.org [rsc.org]
- 2. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Abstract
This comprehensive application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(methoxymethyl)-2-(trifluoromethyl)benzene. In the absence of a publicly available, fully assigned experimental spectrum, this document presents a robust, predicted dataset grounded in established NMR principles and spectral data from analogous structures. We delineate a complete protocol for sample preparation and data acquisition tailored for fluorinated aromatic compounds. The core of this note is a thorough interpretation of the predicted ¹H and ¹³C NMR spectra, including chemical shifts (δ), multiplicities, and coupling constants (J), with a particular focus on the influence of the ortho-substituents on the benzene ring. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural characterization of this and similar molecules.
Introduction
This compound is a disubstituted aromatic compound featuring a methoxymethyl group (-CH₂OCH₃), which is generally considered electron-donating via induction, and a trifluoromethyl group (-CF₃), a potent electron-withdrawing group due to the high electronegativity of fluorine.[1][2] The ortho-disposition of these substituents with opposing electronic effects creates a complex and informative substitution pattern on the benzene ring.[3]
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is also highly valuable, but ¹H and ¹³C NMR provide the fundamental framework of the molecule's carbon and proton environment. The analysis is particularly insightful for this molecule due to the presence of spin-spin coupling between the fluorine nuclei of the CF₃ group and both the proton and carbon nuclei of the molecule (ⁿJHF and ⁿJCF).[4][5] Understanding these interactions is critical for confirming the substitution pattern and the overall molecular structure.
This note aims to serve as a practical guide by providing a detailed experimental protocol and a thorough, predictive analysis of the ¹H and ¹³C NMR spectra.
Experimental Protocol
This section details a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. For fluorinated organic compounds, careful selection of solvent and concentration is key.[6][7]
Materials:
-
This compound (10-20 mg for ¹H; 50-100 mg for ¹³C)
-
Deuterated chloroform (CDCl₃), 99.8%+ D
-
Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak for referencing)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vial for dissolution
Procedure:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[6]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.[7][9]
-
If not using the residual solvent peak for calibration, add a very small drop of TMS to the NMR tube.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 8-16
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024 or more, depending on concentration
-
Spectral Width: -10 to 220 ppm
Data Analysis and Interpretation
The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The chemical shifts are referenced to TMS at δ 0.00 ppm.
Molecular Structure and Numbering
For clarity in the spectral assignments, the following numbering scheme will be used for this compound.
Figure 1. Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals for the four non-equivalent aromatic protons (H3, H4, H5, and H6). The chemical shifts are influenced by the electron-withdrawing -CF₃ group, which deshields nearby protons (moves them downfield), and the electron-donating -CH₂OCH₃ group, which shields them (moves them upfield).[2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H6 | ~7.70 | d | ³J(H6-H5) ≈ 7.6 | Most deshielded aromatic proton due to proximity to the electron-withdrawing -CF₃ group. |
| H4 | ~7.55 | t | ³J(H4-H3) ≈ ³J(H4-H5) ≈ 7.5 | deshielded by the -CF₃ group, appears as a triplet due to coupling with two adjacent protons. |
| H5 | ~7.45 | t | ³J(H5-H4) ≈ ³J(H5-H6) ≈ 7.5 | Appears as a triplet due to coupling with two adjacent protons. |
| H3 | ~7.40 | d | ³J(H3-H4) ≈ 7.6 | Least deshielded aromatic proton, furthest from the -CF₃ group. |
| C7-H₂ | ~4.60 | s | - | Benzylic protons, deshielded by the adjacent oxygen and aromatic ring. A slight quartet splitting due to long-range coupling with the -CF₃ group (⁴JHF) might be observed. |
| C8-H₃ | ~3.40 | s | - | Methoxy protons, typical chemical shift for a methyl ether. |
-
Aromatic Region (δ 7.3-7.8 ppm): The four aromatic protons will appear as a complex multiplet system. The proton ortho to the -CF₃ group (H3) and the proton ortho to the -CH₂OCH₃ group (H6) will be most affected. Based on data for 2-(trifluoromethyl)benzyl alcohol, the aromatic protons are expected between δ 7.3 and 7.7 ppm.[10] The electron-withdrawing nature of the trifluoromethyl group will cause a general downfield shift for all aromatic protons compared to unsubstituted benzene (δ 7.36 ppm).[2]
-
Benzylic Protons (C7-H₂, δ ~4.6 ppm): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. However, long-range coupling to the three fluorine atoms (⁴JHF) may lead to a narrow quartet or a broadened singlet.[11]
-
Methoxy Protons (C8-H₃, δ ~3.4 ppm): The three protons of the methyl group are equivalent and will appear as a sharp singlet in a region typical for methoxy groups.[12]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine non-equivalent carbon atoms. The signals for the carbons in the aromatic ring and the -CF₃ group will be split due to coupling with the fluorine atoms (ⁿJCF).[4]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Predicted JCF (Hz) | Rationale |
| C1 | ~138 | q | ³JCF ≈ 3-5 | Quaternary carbon attached to the -CH₂OCH₃ group. |
| C2 | ~128 | q | ²JCF ≈ 30-35 | Quaternary carbon attached to the -CF₃ group, showing a significant two-bond coupling.[4] |
| C3 | ~126 | q | ³JCF ≈ 3-5 | Aromatic CH, shows three-bond coupling to the fluorine atoms. |
| C4 | ~129 | s | - | Aromatic CH, minimal or no observable coupling to fluorine. |
| C5 | ~128 | s | - | Aromatic CH, minimal or no observable coupling to fluorine. |
| C6 | ~132 | q | ⁴JCF ≈ 1-2 | Aromatic CH, may show a small four-bond coupling to fluorine. |
| C7 (-CH₂) | ~70 | s | - | Benzylic carbon, typical shift for a benzyl ether. |
| C8 (-CH₃) | ~58 | s | - | Methoxy carbon. |
| C9 (-CF₃) | ~124 | q | ¹JCF ≈ 270-275 | Trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant.[4] |
-
Aromatic Carbons (δ 125-140 ppm): The six aromatic carbons are all chemically distinct. The two quaternary carbons (C1 and C2) directly attached to the substituents will have characteristic shifts. C2, bonded to the -CF₃ group, will appear as a quartet due to two-bond C-F coupling (²JCF ≈ 32 Hz).[4] The other aromatic carbons will also exhibit splitting if they are within a few bonds of the -CF₃ group.
-
Aliphatic Carbons (δ 55-75 ppm): The methylene carbon (C7) and the methoxy carbon (C8) will appear as sharp singlets in the upfield region of the spectrum.
-
Trifluoromethyl Carbon (C9, δ ~124 ppm): This carbon will appear as a prominent quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF ≈ 272 Hz).[4] This is a highly characteristic signal for a -CF₃ group.
Visual Workflow and Data Relationships
The following diagrams illustrate the key steps in the analysis and the structural relationships leading to the predicted NMR signals.
Figure 2. Experimental workflow for NMR analysis.
Figure 3. Key substituent effects on NMR signals.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR analysis of this compound. The provided experimental protocol offers a reliable method for obtaining high-quality spectra for this and similar fluorinated aromatic compounds. The detailed interpretation of the predicted spectra, including the effects of the competing electron-donating and electron-withdrawing substituents and the characteristic C-F and H-F coupling patterns, serves as a valuable resource for researchers in the field. This systematic approach to spectral prediction and interpretation is a powerful tool for structural verification, particularly when reference spectra are unavailable.
References
- PubChem. 1-Methoxy-2-(trifluoromethyl)benzene.
- Jethava, K. et al. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19(31), 20740-20750. [Link]
- AOBChem USA. 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene. [Link]
- ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1957). Proton Magnetic Resonance Spectra of Disubstituted Benzenes. Canadian Journal of Chemistry, 35(10), 1060-1074. [Link]
- Moodle.
- YouTube. NMR 5: Coupling Constants. [Link]
- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Continuous Flow 19F NMR Spectroscopy. [Link]
- Organic Chemistry D
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
- University of Cambridge.
- MIT OpenCourseWare. 8.
- University College London.
- Western University.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000022). [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029593). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0125538). [Link]
- Beilstein Journals.
- The Royal Society of Chemistry. Supporting Information for: A general and efficient copper-catalyzed trifluoromethylation of aryl boronic acids with a CF3+ source. [Link]
- Iowa State University. NMR Sample Preparation.
- The Royal Society of Chemistry. Supporting Information for: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 Source. [Link]
- ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
- University of Puget Sound.
- The Royal Society of Chemistry.
- NIH. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
- S.W.ChemiLab. 1-Methoxy-2-(trifluoroMethyl) benzene. [Link]
- The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Preprints.org. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]
- PubChem. Benzyl methyl ether.
- Assignment Help.
- Chemical Shifts. 1-Methoxy-2-(2-methylphenyl)benzene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. beilstein-journals.org [beilstein-journals.org]
Mass spectrometry fragmentation of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Application Note
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathway of this compound. As a key structural motif in medicinal chemistry and materials science, understanding its fragmentation behavior is critical for its unambiguous identification and characterization in complex matrices. This document outlines the theoretical fragmentation patterns based on established principles of mass spectrometry for aromatic ethers and halogenated compounds.[1][2][3] A detailed experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.
Introduction
This compound is an aromatic compound featuring two key substituents that significantly influence its behavior in mass spectrometry: a methoxymethyl ether group and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group and the fragmentation-directing ability of the ether functionality lead to a characteristic mass spectrum. Electron Ionization (EI) is the most suitable method for the analysis of such volatile, non-polar compounds, typically in conjunction with Gas Chromatography (GC) for separation.[4][7] This application note will detail the expected fragmentation pathways under EI conditions, providing a roadmap for the interpretation of experimental data.
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the formation of the molecular ion [M]•+. The stability of the benzene ring often results in a prominent molecular ion peak.[3][8] The primary fragmentation events are dictated by the stability of the resulting cations and neutral losses.
The most common fragmentation for ethers is the α-cleavage, which involves the breaking of the bond adjacent to the oxygen atom.[1][9][10] For aromatic ethers, cleavage of the bond beta to the aromatic ring is also a major fragmentation pathway.[11] The presence of the trifluoromethyl group introduces further fragmentation possibilities, including the loss of a fluorine atom or the entire CF3 radical.
The proposed major fragmentation pathways are as follows:
-
Formation of the Tropylium Ion: A hallmark of alkyl-substituted benzenes is the formation of the highly stable tropylium ion.[3] For the target molecule, this would likely involve the loss of the methoxy group.
-
Alpha-Cleavage of the Ether: The cleavage of the C-C bond alpha to the oxygen atom is a characteristic fragmentation of ethers, leading to a resonance-stabilized oxonium ion.[1][11]
-
Loss of the Trifluoromethyl Group: The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the loss of a •CF3 radical.
-
Loss of Formaldehyde: A rearrangement reaction can lead to the elimination of a neutral formaldehyde (CH2O) molecule.
These predicted pathways are summarized in the table below and visualized in the fragmentation diagram.
Tabulated Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 190 | [C9H9F3O]•+ | - | Molecular Ion [M]•+ |
| 171 | [C9H9F2O]+ | •F | Loss of a fluorine atom |
| 159 | [C8H6F3]+ | •OCH3 | Loss of a methoxy radical |
| 145 | [C8H9O]+ | •CF3 | Loss of the trifluoromethyl radical |
| 121 | [C8H9F3]+ | •CH2O | Rearrangement and loss of formaldehyde |
| 91 | [C7H7]+ | •CF3, CO | Formation of the tropylium ion |
| 77 | [C6H5]+ | - | Phenyl cation |
Visualization of the Primary Fragmentation Pathway
Caption: Proposed primary EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
5.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.
5.2. Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
5.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
5.4. Data Analysis
The acquired mass spectra should be compared against the predicted fragmentation patterns detailed in this note. The NIST Mass Spectral Library can also be a valuable tool for comparison with known spectra of related compounds.[7]
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the established principles of organic mass spectrometry. The key fragmentation pathways involve the formation of a stable tropylium ion, alpha-cleavage of the ether, and loss of the trifluoromethyl group. The provided GC-MS protocol offers a robust method for the experimental verification of these fragmentation patterns. This application note serves as a valuable resource for the identification and structural elucidation of this compound in various research and development settings.
References
- Niinemets, Ü., & Reichstein, M. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-169. [Link]
- Poole, C. F. (2015). Analysis of volatile organic compounds using gas chromatography.
- Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]
- Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]
- Fluorine Notes. (2022).
- Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. [Link]
- Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. [Link]
- MassBank. (2008, October 21). benzyl methyl ether. [Link]
- PubMed. (2004). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
- Journal of the Chemical Society B: Physical Organic. (1969). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. [Link]
- National Institutes of Health. (2015). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
- Scribd. (n.d.).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Dunnivant, F. M., & Ginsbach, J. W. (2008).
- Chemistry LibreTexts. (2023, August 29).
- Whitman College. (n.d.). GCMS Section 6.9.5. [Link]
- Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).
- SpectraBase. (n.d.). Benzene,1,2-bis(methoxymethyl)-. [Link]
Sources
- 1. readchemistry.com [readchemistry.com]
- 2. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. whitman.edu [whitman.edu]
- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 8. GCMS Section 6.9.5 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
Application Note & Protocols: A Strategic Approach to the Biological Activity Screening of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity, often leading to compounds with superior pharmacological profiles. The 1-(Methoxymethyl)-2-(trifluoromethyl)benzene scaffold represents a novel chemical series with significant potential for therapeutic applications. However, like any new class of compounds, its biological activities are unknown.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven guide for the systematic biological activity screening of these derivatives. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade. This approach is designed to efficiently characterize the bioactivity profile of novel compounds, from broad initial assessments of cytotoxicity to more specific mechanism-of-action and safety liability studies. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the causality behind key experimental choices to ensure data integrity and reproducibility.
The Screening Cascade: A Phased Approach to Characterization
A successful screening campaign maximizes information while conserving resources. We propose a tiered approach, where data from each stage informs the decision to advance a compound to the next, more resource-intensive phase. This strategy ensures that only the most promising candidates are subjected to in-depth analysis.
Caption: A logical workflow for screening novel compounds.
Tier 1: Primary Screening - General Cytotoxicity
Expertise & Causality: The initial step for any novel compound library is to assess its fundamental impact on cell viability.[1][2][3] A cytotoxicity assay serves as a robust, high-throughput filter. It simultaneously identifies compounds with potential as anti-cancer agents and flags those with indiscriminate toxicity that might be unsuitable for other therapeutic applications. We will utilize the MTT assay, a reliable and cost-effective colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3][4]
Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds, a key measure of potency.[1][2]
1. Cell Line Selection and Culture:
- Rationale: Use a panel of well-characterized human cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to identify potential tissue-specific effects. Crucially, include a non-cancerous cell line (e.g., HEK293) to determine the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells), a primary indicator of a therapeutic window.[4]
- Protocol: Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
- Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
- Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This corresponds to 5,000 cells per well.
- Incubate the plate for 24 hours to allow cells to attach.
3. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of each derivative in sterile DMSO.
- Create a series of 2-fold serial dilutions of each compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
- Include a "vehicle control" (medium with the same final concentration of DMSO, typically ≤0.5%) and a "positive control" (a known cytotoxic drug like Doxorubicin).[2]
- Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
- Incubate for 48 hours at 37°C with 5% CO2.[1]
4. MTT Assay Procedure:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
- After incubation, carefully aspirate the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
- Gently shake the plate for 5 minutes on an orbital shaker to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration using the formula:
- % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
- Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Derivative Substitution | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| BZ-CF3-01 | (Parent Compound) | 45.2 | 58.1 | >100 | >2.2 |
| BZ-CF3-02 | 4-Chloro | 8.1 | 12.5 | 95.3 | 11.8 |
| BZ-CF3-03 | 4-Fluoro | 5.7 | 9.3 | 78.4 | 13.8 |
| BZ-CF3-04 | 3,4-Dichloro | 2.3 | 4.1 | 55.6 | 24.2 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 10.5 | 11.7 |
Data are presented as mean ± SD from three independent experiments.
Tier 2: Secondary Screening - Mechanism of Action (MOA)
Expertise & Causality: Compounds demonstrating potent and selective cytotoxicity (e.g., IC50 < 10 µM and SI > 10) warrant further investigation. The next logical step is to explore how they induce cell death.[5] Many anti-cancer drugs function by inhibiting enzymes critical to cell survival and proliferation, such as kinases.[6][7] An enzyme inhibition assay can directly measure a compound's effect on a specific molecular target.
The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making its constituent kinases attractive therapeutic targets. We will use a generic protocol for a kinase inhibition assay as a representative example.
Caption: Inhibition of a key cancer signaling pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the activity of a kinase by quantifying the amount of ATP remaining after the phosphorylation reaction. A decrease in ATP consumption indicates inhibition.
1. Reagents and Materials:
- Recombinant human kinase (e.g., PI3Kα).
- Kinase-specific substrate (e.g., a peptide substrate).
- Kinase assay buffer.
- ATP solution.
- Test compounds (from Tier 1) and a known inhibitor (positive control, e.g., Wortmannin).
- Luminescent ATP detection reagent (e.g., Kinase-Glo®).
- White, opaque 384-well assay plates.
2. Assay Procedure:
- Rationale: The assay is performed in a low-volume 384-well format to conserve reagents. White plates are used to maximize the luminescent signal.
- Prepare serial dilutions of the test compounds in the assay buffer.
- Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.
- Add 10 µL of a solution containing the kinase and its substrate to each well.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
- To initiate the reaction, add 10 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[8]
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect remaining ATP by adding 25 µL of the luminescent ATP detection reagent.
- Incubate for 10 minutes in the dark.
3. Data Acquisition and Analysis:
- Measure luminescence using a plate reader.
- Calculate the percentage of inhibition using the formula:
- % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)]
- Plot % Inhibition against the log of compound concentration and use non-linear regression to determine the IC50 value.
Tier 3: Safety & Liability Profiling
Expertise & Causality: Early identification of potential safety liabilities is paramount in drug discovery to reduce late-stage attrition.[9] Two of the most critical hurdles are cardiotoxicity and mutagenicity.
Protocol 3: hERG Cardiotoxicity Screening (Thallium Flux Assay)
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[10][11] Several drugs have been withdrawn from the market due to this off-target effect. A high-throughput, cell-based thallium flux assay provides a reliable surrogate for measuring hERG channel activity.[12][13] In this assay, thallium ions pass through open hERG channels and bind to an intracellular fluorescent dye, producing a signal proportional to channel activity.[12]
1. Cell Culture:
- Use a stable cell line expressing the hERG channel (e.g., hERG-U2OS or hERG-HEK293).[12]
- Culture and passage cells according to standard protocols.
2. Assay Procedure:
- Seed cells into a 384-well, black-wall, clear-bottom assay plate and incubate overnight.[14]
- Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating for 60-90 minutes at room temperature in the dark.[12]
- Remove the dye solution and add assay buffer containing serial dilutions of the test compounds. Include a known hERG inhibitor (e.g., E-4031 or Astemizole) as a positive control and a vehicle control.[10][12]
- Incubate for 10-30 minutes at room temperature.
- Place the plate into a kinetic plate reader (e.g., FDSS, FLIPR).
- Add a stimulation buffer containing thallium and potassium to open the hERG channels.
- Immediately measure the fluorescence intensity kinetically for 2-3 minutes.[12][14]
3. Data Analysis:
- Calculate the percentage of hERG inhibition based on the reduction in the fluorescence signal relative to controls.
- Determine the IC50 value by plotting the dose-response curve.
Protocol 4: Mutagenicity Screening (Ames Test)
Rationale: The Ames test is a widely used bacterial assay to evaluate the mutagenic potential of a chemical, which is a key indicator of its carcinogenic risk.[15][16][17] The test uses several strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[15][17] A positive test result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[18]
1. Materials and Strains:
- Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
- Minimal glucose agar plates.
- Top agar supplemented with a trace amount of histidine and biotin.
- Test compounds, positive controls (specific for each strain), and a negative control (vehicle).
- S9 fraction: A rat liver homogenate used to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[15][16]
2. Ames Test Procedure (Plate Incorporation Method):
- To a sterile tube, add in sequence:
- 2 mL of molten top agar (kept at 45°C).
- 0.1 mL of an overnight culture of the specific Salmonella strain.
- 0.1 mL of the test compound at a specific concentration.
- 0.5 mL of the S9 fraction (for metabolic activation) or buffer (for direct mutagenicity).
- Vortex the tube gently and pour the contents onto a minimal glucose agar plate, spreading evenly.
- Allow the top agar to solidify.
- Incubate the plates in the dark at 37°C for 48-72 hours.[15]
3. Data Analysis:
- Count the number of revertant colonies on each plate.
- A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate seen in the negative control plates.
References
- In Vitro ADME Assays and Services.
- Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
- Current status and future directions of high-throughput ADME screening in drug discovery. ScienceDirect. [Link]
- Protocol of Cell-based hERG Potassium Ion Channel Assay for High- throughput Screening.
- In Vitro ADME Screening & In Vitro Screening Services. TheraIndx LifeSciences. [Link]
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- Microplate Selection and Recommended Practices in High-throughput Screening and Quantit
- High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]
- In Vitro screening.
- In Vitro ADME Assays. Concept Life Sciences. [Link]
- Cell-based hERG Channel Inhibition Assay in High-throughput Form
- Ames Test.
- The Ames Test. University of California, Davis. [Link]
- hERG Assay. Slideshare. [Link]
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
- How to Maximize Efficiency in Cell-Based High-Throughput Screening?
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]
- About Ligand Binding Assays. Gifford Bioscience. [Link]
- Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Biogalenys. [Link]
- Techniques for measuring receptor binding – Its uses.pptx. Slideshare. [Link]
- Reporting biological assay screening results for maximum impact. PMC - PubMed Central. [Link]
- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
- Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. PubMed Central. [Link]
- High-Throughput Screening (HTS)
- Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Assay | PPTX [slideshare.net]
- 14. tripod.nih.gov [tripod.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Welcome to the technical support guide for the synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yield and product purity.
Introduction: The Synthetic Strategy
The synthesis of this compound is most commonly and efficiently achieved via the Williamson ether synthesis. This classical SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific target molecule, the most reliable pathway involves the reaction of sodium methoxide with 2-(trifluoromethyl)benzyl bromide. The electron-withdrawing nature of the trifluoromethyl (-CF3) group can influence the reactivity of the benzyl bromide, making careful control of reaction conditions paramount for success.[1] This guide focuses on troubleshooting issues related to this specific pathway.
Troubleshooting & FAQ Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low or no yield is the most frequent issue and typically points to problems with reagents or reaction conditions.
Possible Cause 1: Reagent Quality & Handling
-
Inactive Sodium Methoxide: Sodium methoxide is highly hygroscopic. If it has absorbed atmospheric moisture, it will be converted to methanol and sodium hydroxide. The hydroxide can promote side reactions, while the quenching of the methoxide nucleophile will halt the reaction.
-
Solution: Always use freshly opened sodium methoxide or powder that has been stored in a desiccator. For best results, consider preparing it fresh by reacting clean sodium metal with anhydrous methanol.
-
-
Degraded 2-(Trifluoromethyl)benzyl Bromide: Benzylic halides can degrade over time, especially if exposed to light or moisture.[2] The C-Br bond can hydrolyze, forming the corresponding 2-(trifluoromethyl)benzyl alcohol.
-
Solution: Use a fresh bottle of the halide or purify older material. You can check the purity via 1H NMR; the benzylic protons (-CH2Br) should appear as a sharp singlet around 4.5-4.7 ppm. The corresponding alcohol protons (-CH2OH) would be further upfield.
-
Possible Cause 2: Inappropriate Reaction Conditions
-
Insufficient Anhydrous Conditions: Any water in the reaction will protonate the sodium methoxide, effectively removing your nucleophile from the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., THF, DMF) drawn from a solvent purification system or a fresh, sealed bottle.
-
-
Incorrect Temperature: While the reaction proceeds at room temperature, gentle heating can sometimes be required to drive it to completion. However, excessive heat can promote elimination side reactions, although this is less of a concern for a primary halide.[3]
-
Solution: Start the reaction at room temperature and monitor by TLC or GC. If the reaction is sluggish after several hours, gently heat to 40-50 °C.
-
Q2: I'm observing a significant amount of a major byproduct. How do I identify and prevent it?
The most common byproduct in this synthesis is bis(2-(trifluoromethyl)benzyl) ether, formed from a competing reaction.
Cause: Presence of 2-(Trifluoromethyl)benzyl Alcohol in the Starting Material If your 2-(trifluoromethyl)benzyl bromide starting material has partially hydrolyzed to 2-(trifluoromethyl)benzyl alcohol, the sodium methoxide will deprotonate this alcohol to form the corresponding sodium 2-(trifluoromethyl)benzylalkoxide. This alkoxide is also a potent nucleophile and will compete with the methoxide to react with the benzyl bromide, leading to the symmetrical ether byproduct.
Identification & Prevention:
-
Identification: This byproduct will have a significantly higher molecular weight and can be identified by GC-MS. In the 1H NMR, you would expect to see a new singlet for the benzylic protons of the symmetrical ether, distinct from the starting material and the desired product.
-
Prevention: The key is to use high-purity 2-(trifluoromethyl)benzyl bromide. If you suspect contamination with the alcohol, you can purify the bromide via column chromatography or distillation before use. Alternatively, the precursor alcohol can be converted to the bromide using a reagent like phosphorus tribromide, ensuring complete conversion.[4][5]
Q3: The reaction seems to work, but I'm having trouble during the aqueous workup. What can I do?
Workup issues, such as the formation of emulsions, can complicate purification and reduce isolated yield.
Problem: Emulsion Formation During Extraction Emulsions are common when quenching reactions that used polar aprotic solvents like DMF or DMSO.
Solution:
-
Add Brine: After quenching the reaction with water, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions and forces the organic product into the organic layer.
-
Filter Through Celite: If a persistent emulsion or fine solid is present, filter the entire biphasic mixture through a pad of Celite. This can help to break up the emulsion and remove particulate matter.
-
Avoid Vigorous Shaking: Gently invert the separatory funnel multiple times instead of shaking it vigorously.
Experimental Workflow & Protocols
Workflow Overview
The following diagram outlines the complete workflow from reagent preparation to final product purification.
Sources
Common side products in the synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Welcome to the technical support guide for the synthesis of 1-(methoxymethyl)-2-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important fluorinated building block. Our goal is to provide practical, experience-driven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes and navigate common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is low, and TLC analysis shows several impurities. What are the most common side products I should expect?
Low yield and the presence of multiple byproducts are common challenges in the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The identity and prevalence of these side products depend heavily on your chosen synthetic route and reaction conditions.
There are two primary Williamson strategies:
-
Route A: Reacting the sodium salt of 2-(trifluoromethyl)benzyl alcohol with a methylating agent (e.g., methyl iodide).
-
Route B: Reacting sodium methoxide with a 2-(trifluoromethyl)benzyl halide.
Regardless of the route, the most frequently observed side products are:
-
Bis(2-(trifluoromethyl)benzyl) Ether: A high-molecular-weight impurity formed from the self-condensation of the 2-(trifluoromethyl)benzyl precursor.
-
2-(Trifluoromethyl)benzaldehyde: The product of oxidation of the 2-(trifluoromethyl)benzyl alcohol starting material.
-
Unreacted Starting Materials: Residual 2-(trifluoromethyl)benzyl alcohol or 2-(trifluoromethyl)benzyl halide.
-
Elimination Product (E2): While less common for primary benzylic halides, reaction with a strong base can lead to the formation of 2-vinyl-benzotrifluoride.[1][2]
The formation of these impurities is a direct consequence of competing reaction pathways, which can be controlled through careful selection of reagents and conditions.
Question 2: I've isolated a major impurity with a molecular weight of approximately 334 g/mol . I suspect it's the dimer, Bis(2-(trifluoromethyl)benzyl) ether. Why is this forming and how can I prevent it?
This is the most common and often most frustrating side product. Its formation is a classic example of a competing self-etherification reaction.
Causality: The formation of Bis(2-(trifluoromethyl)benzyl) ether occurs when the 2-(trifluoromethyl)benzyl alkoxide (the nucleophile) attacks another molecule of the 2-(trifluoromethyl)benzyl halide (the electrophile) instead of the intended methylating agent. This is particularly problematic in Route B, where a high concentration of the benzyl halide might be present alongside the alkoxide. Even in Route A, if the deprotonation of the benzyl alcohol is incomplete, the remaining alcohol can be protonated by the newly formed ether, creating a catalytic cycle for self-condensation, especially at elevated temperatures.[3] The ortho-trifluoromethyl group can also sterically hinder the approach of the smaller methoxide or methyl iodide, making the benzylic starting material a more competitive reaction partner.[3]
Prevention & Mitigation Strategies:
-
Control Reagent Stoichiometry and Addition:
-
Recommended Method: Use 2-(trifluoromethyl)benzyl alcohol as the precursor. Deprotonate it completely with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) before the slow, dropwise addition of the methylating agent (e.g., dimethyl sulfate or methyl iodide).[4] This ensures the electrophile is introduced only after the desired nucleophile is fully formed, minimizing the chance for self-reaction.
-
-
Maintain Anhydrous Conditions: Water can hydrolyze the alkoxide back to the alcohol, promoting self-condensation. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Lower Reaction Temperature: While heating can increase the reaction rate, it often disproportionately accelerates side reactions. Aim for the lowest temperature that allows for a reasonable reaction time (e.g., 0 °C to room temperature).
Reaction Pathway Visualization
Caption: Main SN2 reaction vs. side reaction leading to dimer formation.
Question 3: My crude NMR spectrum shows a singlet around δ 9.9-10.1 ppm, indicating the presence of 2-(trifluoromethyl)benzaldehyde. How is this being formed?
The presence of an aldehyde peak is a clear indication of oxidation of your starting material, 2-(trifluoromethyl)benzyl alcohol.
Causality: Benzylic alcohols are susceptible to oxidation. This can occur under several conditions:
-
Atmospheric Oxygen: If the reaction is run open to the air, especially at elevated temperatures or for extended periods, atmospheric oxygen can oxidize the alcohol.
-
Oxidizing Impurities: Impurities in solvents or reagents can act as oxidants. For example, older bottles of THF can contain peroxides. Certain solvents, like DMSO, can act as an oxidant at high temperatures (Swern-type oxidation).
-
Catalytic Processes: Trace metal impurities can sometimes catalyze aerobic oxidation.
Prevention & Mitigation Strategies:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent aerobic oxidation.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous, oxygen-free solvents.
-
Purification: The aldehyde can typically be separated from the desired ether product via silica gel column chromatography due to its higher polarity. A sodium bisulfite wash of the organic layer during workup can also help remove aldehydic impurities by forming a water-soluble adduct.
Question 4: What is the most robust and reliable protocol to synthesize this compound while minimizing impurities?
Based on extensive field experience and chemical principles, the most reliable method involves the deprotonation of 2-(trifluoromethyl)benzyl alcohol followed by methylation. This approach offers superior control over the reaction compared to using sodium methoxide and a benzyl halide.
Recommended Experimental Protocol:
-
Preparation: Under a nitrogen atmosphere, add anhydrous THF (10 mL per 10 mmol of alcohol) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Base Addition: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the flask.
-
Alcohol Addition: Dissolve 2-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous THF (2 mL per 10 mmol) and add it dropwise to the NaH suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should cease, indicating complete formation of the alkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Troubleshooting Summary Table
| Side Product | Probable Cause | Key Prevention Strategy |
| Bis(2-(trifluoromethyl)benzyl) Ether | Self-condensation of the benzyl precursor. | Use NaH to fully deprotonate the alcohol before adding the methylating agent.[4] |
| 2-(Trifluoromethyl)benzaldehyde | Oxidation of the starting benzyl alcohol. | Maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction. |
| Unreacted Starting Material | Incomplete reaction (insufficient time, temperature, or reagents). | Use a slight excess (1.2 eq.) of base and methylating agent; monitor by TLC. |
| 2-Vinyl-benzotrifluoride | E2 elimination of the benzyl halide by the alkoxide base. | Avoid the route using 2-(trifluoromethyl)benzyl halide with a strong base.[1][5][6] |
References
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). DSpace@UTM.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. (2018, December 20). Biomedical Journal of Scientific & Technical Research.
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023, November 13). National Center for Biotechnology Information.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.). National Center for Biotechnology Information.
- The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.
- 1-Methoxy-2-(trifluoromethyl)benzene. (n.d.). PubChem.
- Williamson Ether Synthesis. (2018, August 29). YouTube.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
Technical Support Guide: Navigating the Separation of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene Isomers
Of course. Here is a technical support center guide on the challenges in the separation of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene isomers.
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in the separation and purification of this compound and its constitutional isomers. The separation of these isomers is a non-trivial task due to their nearly identical physicochemical properties. This resource provides in-depth troubleshooting protocols, answers to frequently asked questions (FAQs), and the scientific rationale behind our recommended strategies to help you achieve baseline resolution.
Section 1: Understanding the Core Challenge
Q: Why are the constitutional isomers of this compound so difficult to separate?
A: The primary challenge lies in the definition of constitutional isomers: molecules that share the same molecular formula (C₈H₇F₃O) but differ in the connectivity of their atoms.[1][2] For this specific compound, you are most likely dealing with positional isomers, where the methoxymethyl and trifluoromethyl groups are located at different positions on the benzene ring (ortho, meta, and para).
These isomers typically exhibit extremely similar:
-
Polarity: The overall polarity of the ortho, meta, and para isomers is very close, making separation by standard chromatography challenging.
-
Boiling Points: Their boiling points are often too similar for efficient separation by distillation.
-
Solubility: They share nearly identical solubility profiles in common organic solvents.
Because of these similarities, conventional separation techniques that rely on differences in these physical properties will often fail to provide adequate resolution.[3][4] Success requires specialized chromatographic techniques that can exploit subtle differences in their molecular shape and electronic interactions.
Section 2: Troubleshooting Chromatographic Separations
This section provides structured troubleshooting advice for the most common chromatographic techniques used for this type of separation.
Gas Chromatography (GC) Troubleshooting
Gas chromatography is a powerful tool for separating volatile isomers, but success is highly dependent on the stationary phase and analytical conditions.
A: This is a common outcome. Standard non-polar or mid-polarity columns (e.g., those with 100% dimethylpolysiloxane or 5% phenyl phases) separate primarily by boiling point and are unlikely to resolve these isomers. The solution is to use a stationary phase that offers a different separation mechanism.
Troubleshooting Workflow:
-
Re-evaluate Your Column Choice: The stationary phase is the most critical parameter. You need a column that can interact differently with the subtle geometric and electronic variations of the isomers. A highly relevant study on the separation of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene isomers successfully utilized an AT-210 column, indicating that specialized phases are effective.[5][6]
-
Optimize the Temperature Program: A slow, shallow temperature ramp is crucial for separating closely eluting compounds.[3] Avoid fast "scouting" gradients. An increase of 1-3°C per minute in the critical elution range can often resolve peaks that co-elute under faster conditions.
-
Adjust Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column's internal diameter. This maximizes column efficiency (plate count).
Table 1: Recommended GC Columns for Aromatic Isomer Separation
| Column Type | Stationary Phase Principle | Separation Mechanism | Recommended For |
| Mid-to-High Polarity | e.g., Cyanopropyl-based (like AT-210) | Dipole-dipole interactions, polarizability. | Excellent for separating isomers with differences in their dipole moments.[5][6] |
| Liquid Crystal Phases | Nematic liquid crystals | Shape selectivity based on molecular rigidity and geometry. | Highly effective for separating rigid isomers like substituted benzenes. |
| Cyclodextrin Derivatives | Modified cyclodextrins | Inclusion complexation, shape selectivity based on host-guest interactions. | Can provide excellent resolution for positional and even chiral isomers.[7] |
| Covalent Organic Frameworks (COFs) | Functionalized 2D COFs | Multiple interaction forces (hydrogen bonding, dipole interaction, steric effects). | An emerging technology showing high resolution for positional isomers like xylenes.[8] |
A: Trifluoromethylated aromatic compounds can be reactive, and peak asymmetry or degradation may occur. Some reactive fluorine-containing compounds have been known to interact with or even damage standard polysiloxane columns.[9]
Solutions:
-
Use an Inert Flow Path: Ensure you are using an inert injector liner and a column specifically designed for inertness to minimize active sites.
-
Lower the Inlet Temperature: Thermal degradation can occur in the injector. Try reducing the inlet temperature in 20°C increments to see if peak shape improves.
-
Check for Column Bleed: If the column has been damaged, you may see increased column bleed at higher temperatures.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC offers great versatility through its wide range of stationary and mobile phases.
A: A standard C18 column separates almost exclusively on hydrophobicity. Since your isomers have nearly identical hydrophobicity, this is not an effective strategy. You must screen columns that offer alternative separation mechanisms.[10]
Caption: HPLC column screening workflow for isomer separation.
Detailed Steps:
-
Screen Phenyl and PFP Columns: These are often the first choice for aromatic positional isomers.[11]
-
Phenyl Phases (e.g., Phenyl-Hexyl): Provide π-π interactions between the phenyl rings of the stationary phase and your analytes. These interactions are sensitive to the positions of the electron-donating methoxymethyl group and the electron-withdrawing trifluoromethyl group.
-
Pentafluorophenyl (PFP) Phases: Offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms create a unique selectivity profile for halogenated and aromatic compounds.
-
-
Optimize the Mobile Phase:
-
Solvent Choice: The choice of organic modifier (Acetonitrile vs. Methanol) can significantly alter selectivity. Screen both.
-
Additives: Small amounts of an acid like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape, especially if there are any ionizable impurities.[12]
-
Gradient: Use a long, shallow gradient to maximize the resolution of closely eluting peaks.
-
A: Yes, Normal Phase (NP) chromatography can be a very powerful tool for this specific problem. Separation in NP-HPLC is based on adsorption, where polar functional groups on the analyte interact with a polar stationary phase (like bare silica). Subtle differences in the way your isomers can interact with the silica surface can lead to excellent separation.[13]
Starting Protocol for NP-HPLC:
-
Column: Bare Silica (SiO₂), 3 or 5 µm.
-
Mobile Phase: A mixture of a non-polar solvent (like Hexane or Heptane) and a more polar modifier (like Isopropanol or Ethanol).
-
Starting Conditions: Begin with an isocratic mobile phase of 98:2 Hexane:Isopropanol. Adjust the percentage of the polar modifier to optimize retention and resolution.
-
Important Consideration: NP-HPLC is highly sensitive to water content in the mobile phase. Always use fresh, high-purity solvents and consider pre-saturating your mobile phase with water to ensure reproducible retention times.[13]
Exploring Supercritical Fluid Chromatography (SFC)
A: SFC is an excellent problem-solving technique that bridges the gap between GC and LC. It is particularly well-suited for separating isomeric and chiral compounds.[14][15] Consider SFC when:
-
Your compounds are thermally labile and not suitable for GC.
-
You need faster separations and higher throughput than HPLC.[16]
-
You are looking for a "greener" separation method, as SFC primarily uses captured CO₂ as its main mobile phase.[17]
SFC operates as a form of normal phase chromatography, using supercritical CO₂ as the non-polar mobile phase, modified with a small amount of a polar solvent (like methanol).[15] This combination often provides unique selectivity that is not achievable in either GC or LC, making it ideal for challenging isomer separations.
Section 3: Advanced Topics & FAQs
A: Mass Spectrometry (MS) is the definitive identification tool. However, since constitutional isomers have the same exact mass, the mass spectrometer will report the same m/z value for each peak. Confirmation requires one of the following:
-
Fragmentation Analysis: In some cases, the fragmentation patterns of positional isomers in the MS/MS spectrum may show subtle, reproducible differences that can be used for identification.
-
Reference Standards: The most reliable method is to obtain certified reference standards for each isomer (ortho, meta, para). By injecting each standard individually, you can assign the identity of each peak in your mixture based on its retention time.
A: Scaling up from an analytical separation to a preparative one presents new challenges, primarily related to maintaining resolution at higher sample loads.
-
Preparative HPLC and SFC: Both techniques are scalable.[17][18] You will need to use a larger diameter column packed with the same stationary phase. Method development involves performing a "loading study" to determine the maximum amount of sample you can inject while still achieving the desired purity.
-
Centrifugal Partition Chromatography (CPC): This is a preparative, support-free liquid-liquid chromatography technique. It avoids the use of solid supports like silica, which can sometimes cause irreversible adsorption and sample loss.[19]
Section 4: Detailed Experimental Protocols
Protocol 1: GC Method Development for Aromatic Isomer Separation
-
Column Installation: Install a mid-to-high polarity column, such as an Agilent DB-210 or equivalent cyanopropyl-based phase.
-
Injector and Detector Setup:
-
Injector: Split/Splitless, set to 250°C. Use a split ratio of 50:1 for initial screening.
-
Detector (FID): Set to 280°C.
-
Carrier Gas: Helium, set to an optimal flow rate (e.g., ~1.2 mL/min for a 0.25 mm ID column).
-
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 2°C/minute to 180°C.
-
Final Hold: Hold at 180°C for 5 minutes.
-
-
Sample Preparation: Prepare a ~100 ppm solution of your isomer mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Injection & Analysis: Inject 1 µL and acquire the chromatogram. Based on the results, adjust the temperature ramp and final temperature to improve resolution.
Protocol 2: Reverse-Phase HPLC Column Screening Protocol
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Thoroughly purge the system.
-
-
Column Equilibration: Install the first column to be tested (e.g., a Phenyl-Hexyl phase). Equilibrate with the starting mobile phase conditions for at least 10 column volumes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or as determined by a UV scan of the analyte.
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B (a long, shallow gradient)
-
20-22 min: Hold at 95% B
-
22-23 min: 95% to 30% B
-
23-30 min: Re-equilibrate at 30% B
-
-
-
Analysis and Iteration:
-
Inject 5 µL of a ~1 mg/mL sample solution.
-
Analyze the chromatogram for selectivity and resolution.
-
Repeat the process for a PFP column and an embedded-polar group column (e.g., RP-Amide). Compare the chromatograms to select the best stationary phase for further optimization.
-
References
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022).
- Supercritical fluid chromatography - Wikipedia.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
- Chromatograms of GC separation of structural isomers of disubsituted... | Download Scientific Diagram - ResearchGate.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024).
- Full article: Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves - Taylor & Francis.
- Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns - ResearchGate.
- HPLC Determination of Four Derivatives of Benzene - ResearchGate.
- 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem.
- Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU.
- Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column. SIELC Technologies.
- Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves - Taylor & Francis.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024).
- Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024). ACS Publications.
- Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. (2021).
- Chromatograms of benzene derivatives P: p-xylene; M - ResearchGate.
- Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018). Master Organic Chemistry.
- separation of positional isomers - Chromatography Forum. (2017).
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010).
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole - ResearchGate.
- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides - ResearchGate.
- How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019).
- 1-Methoxy-3-(methoxymethyl)benzene | C9H12O2 | CID 11062558 - PubChem.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. (2024).
- Thermal isomerisation of methyl-, trifluoromethyl-, methoxy-, and hydrogen-substituted fluorinated benzene isomers - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
- Constitutional Isomers with Practice Problems - Chemistry Steps.
- Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014).
- 2,3-Di-O-methoxymethyl-6-O-tert-butyldimethylsilyl-γ-cyclodextrin: A new class of cyclodextrin derivatives for gas chromatographic separation of enantiomers - ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. welch-us.com [welch-us.com]
- 12. researchgate.net [researchgate.net]
- 13. separation of positional isomers - Chromatography Forum [chromforum.org]
- 14. omicsonline.org [omicsonline.org]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. selvita.com [selvita.com]
- 18. researchgate.net [researchgate.net]
- 19. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Optimizing reaction conditions for the methoxymethylation of trifluoromethylbenzene
Technical Support Center: Optimizing Methoxymethylation of Trifluoromethylbenzene
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the methoxymethylation of trifluoromethylbenzene. Given the electronically deactivated nature of the substrate, this electrophilic aromatic substitution presents unique challenges. This document provides in-depth troubleshooting workflows and frequently asked questions to navigate these complexities, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the methoxymethylation of trifluoromethylbenzene. Each issue is analyzed for its probable causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low to No Product Formation
The most common issue is a low or negligible yield of the desired 1-(methoxymethyl)-3-(trifluoromethyl)benzene. This often points to problems with reaction activation or conditions.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, FeCl₃) is the engine of this reaction, generating the methoxymethyl cation electrophile. These catalysts are highly hygroscopic and are readily deactivated by moisture. Solution: 1. Use a freshly opened bottle of the Lewis acid or purify it before use. 2. Ensure all glassware is oven- or flame-dried. 3. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Catalyst Activity | Trifluoromethylbenzene is a strongly deactivated aromatic ring due to the powerful electron-withdrawing nature of the -CF₃ group.[2][3] A mild Lewis acid may not be potent enough to generate the electrophile in sufficient concentration. Solution: 1. Switch to a stronger Lewis acid. If using FeCl₃, consider SnCl₄ or AlCl₃. 2. Consider using a superacid system like triflic acid (CF₃SO₃H) for highly deactivated substrates.[4] |
| Low Reaction Temperature | Electrophilic aromatic substitution on a deactivated ring has a significant activation energy barrier.[2] Insufficient thermal energy can lead to a sluggish or stalled reaction. Solution: 1. Gradually increase the reaction temperature in 10 °C increments. Monitor for product formation and the appearance of byproducts by TLC or GC. 2. If using a low-boiling solvent like dichloromethane (DCM), switch to a higher-boiling alternative such as 1,2-dichloroethane (DCE) to safely reach higher temperatures. |
| Impure Reagents | The presence of nucleophilic impurities (e.g., water, alcohols) in the starting material or solvent can quench the electrophile or deactivate the catalyst. Solution: 1. Purify trifluoromethylbenzene by distillation. 2. Use anhydrous grade solvents. |
Troubleshooting Workflow: Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A general workflow for troubleshooting low yield.
Issue 2: Formation of Multiple Products & Low Selectivity
The appearance of multiple spots on a TLC plate or peaks in a GC trace indicates side reactions are competing with the desired methoxymethylation.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Di-substitution | If the reaction is too vigorous or runs for too long, the mono-substituted product can undergo a second methoxymethylation. Although the ring is further deactivated, this can occur under forcing conditions. Solution: 1. Use trifluoromethylbenzene as the limiting reagent. 2. Add the methoxymethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Isomer Formation | The trifluoromethyl group is a strong meta-director.[2][5] However, extremely high temperatures or overly aggressive catalysts can sometimes reduce this selectivity, leading to trace amounts of ortho/para isomers. Solution: 1. Lower the reaction temperature. 2. Use the mildest Lewis acid that provides an acceptable reaction rate. The goal is to find the kinetic product (meta) without providing enough energy to form the less stable thermodynamic products. |
| Byproducts from Reagent | The methoxymethyl cation is reactive and can polymerize or react with itself, especially in the presence of a strong Lewis acid. Solution: 1. Maintain a low reaction temperature (0 °C to room temperature, if possible) to control the reactivity of the electrophile. 2. Ensure efficient stirring to quickly disperse the methoxymethylating agent as it is added. |
Issue 3: Difficult Product Purification
Even with a good yield, isolating the pure product can be challenging due to persistent impurities.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Residual Catalyst | Lewis acids can form stable complexes with the product, which contains a Lewis basic oxygen atom. These complexes can complicate extraction and chromatography. Solution: 1. Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the Lewis acid. 2. Perform a thorough aqueous workup. Wash the organic layer with dilute HCl (to remove metal hydroxides), water, and finally a brine solution to aid in phase separation. |
| Non-polar Byproducts | Side reactions like dimerization or polymerization can create non-polar byproducts that have similar chromatographic behavior to the desired product. Solution: 1. Optimize column chromatography. Use a low-polarity solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM) and consider using a high-performance silica gel. 2. If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the methoxymethylation of trifluoromethylbenzene?
This reaction follows the classical two-step mechanism for electrophilic aromatic substitution (SEAr).[7][8][9]
-
Generation and Attack of the Electrophile: The Lewis acid (LA) reacts with the methoxymethyl source (e.g., dimethoxymethane) to generate a highly reactive methoxymethyl cation (CH₃OCH₂⁺). The π-electrons of the trifluoromethylbenzene ring act as a nucleophile, attacking this electrophile. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][10]
-
Re-aromatization: A weak base in the mixture (e.g., the Lewis acid-base complex [AlCl₃(OMe)]⁻) removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the final product, 1-(methoxymethyl)-3-(trifluoromethyl)benzene.[8]
Caption: The two-step mechanism of electrophilic aromatic substitution.
Q2: Why is the trifluoromethyl (-CF₃) group a meta-director?
The directing effect of a substituent is determined by its ability to stabilize the arenium ion intermediate formed during the reaction. The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (an inductive effect).[3][5][11]
-
Ortho/Para Attack: If the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bonded to the -CF₃ group. This is extremely unfavorable because the electron-withdrawing -CF₃ group intensely destabilizes the adjacent positive charge.[2][5]
-
Meta Attack: When the electrophile attacks at the meta position, the positive charge is delocalized to the other ortho and para carbons, but it is never placed on the carbon directly attached to the -CF₃ group.[2][5] While the ring is still deactivated overall, the arenium ion from meta attack is significantly less destabilized than the intermediates from ortho or para attack. Consequently, the meta pathway has a lower activation energy and is the predominant reaction pathway.[2]
Q3: Which Lewis acid catalyst is most suitable for this reaction?
There is no single "best" catalyst; the optimal choice depends on balancing reactivity with the potential for side reactions. For a deactivated substrate like trifluoromethylbenzene, a moderately strong to strong Lewis acid is required.
Comparison of Common Lewis Acids
| Lewis Acid | Relative Strength | Advantages | Disadvantages |
| FeCl₃ | Moderate | Inexpensive, readily available. | Can be less effective for highly deactivated rings. |
| AlCl₃ | Strong | Highly effective, promotes fast reaction rates. | Very hygroscopic, can promote side reactions and polymerization if not controlled.[7] |
| SnCl₄ | Strong | Good activity, often provides cleaner reactions than AlCl₃. | More expensive, volatile, and corrosive liquid. |
| Bi(OTf)₃ | Moderate-Strong | Water-tolerant, can sometimes be used in aqueous media.[12] | High cost. |
| CF₃SO₃H (TfOH) | Superacid | Extremely powerful proton source for generating electrophiles. | Highly corrosive, can cause charring if not used carefully. |
Recommendation: Start with SnCl₄ for a balance of reactivity and control. If the reaction is too slow, move to AlCl₃, but use it at a low temperature initially (e.g., 0 °C) and add it portion-wise.
Q4: Are there safer alternatives to highly carcinogenic reagents like chloromethyl methyl ether (MOM-Cl)?
Absolutely. Due to the high toxicity of MOM-Cl, its use should be avoided. Excellent alternatives include:
-
Dimethoxymethane (DMM) / Lewis Acid: DMM is an inexpensive and safe liquid that, in the presence of a strong Lewis acid, serves as a precursor to the methoxymethyl cation.
-
Paraformaldehyde / Methanol / Acid: This combination can generate the necessary electrophile in situ. It is a versatile method often used for alkoxyalkylations.[13]
Experimental Protocol: Methoxymethylation of Trifluoromethylbenzene
This protocol provides a representative procedure. Researchers should optimize stoichiometry, temperature, and reaction time based on their specific setup and monitoring.
Materials:
-
Trifluoromethylbenzene (distilled, anhydrous)
-
Dimethoxymethane (DMM) (anhydrous)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: To the flask, add trifluoromethylbenzene (1.0 eq) and anhydrous DCM (approx. 5 mL per mmol of trifluoromethylbenzene). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add SnCl₄ (1.1 eq) via syringe to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reagent Addition: Add dimethoxymethane (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress by TLC or GC. If the reaction is slow, gently warm the mixture to 35-40 °C.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-(methoxymethyl)-3-(trifluoromethyl)benzene.
References
- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...
- YouTube. (2021). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
- Zahra, J. A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489.
- Prakash, G. K. S., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Pure and Applied Chemistry, 82(8), 1647-1658.
- Leroux, F., et al. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 13.
- Sipőcz, T., & Kégl, T. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. International Journal of Molecular Sciences, 25(12), 6966.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Dalal Institute. (n.d.). Aromatic Electrophilic Substitution.
- Wang, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2056-2066.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- ResearchGate. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.
- Royal Society of Chemistry. (2024). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. DOI: 10.1039/D4GC05864J.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.
- Kobayashi, S., et al. (2003). Lewis acid-catalyzed asymmetric hydroxymethylation of silicon enolates in aqueous media. Organic & Biomolecular Chemistry, 1(21), 3704-3706.
- Google Patents. (n.d.). EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
- ResearchGate. (n.d.). Optimization of the aromatic substituent in 3.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- ResearchGate. (n.d.). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase.
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
- PubMed Central. (n.d.). Chemodivergent alkylation of trifluoromethyl alkenes via photocatalytic coupling with alkanes.
- Google Patents. (n.d.). EP0427697B1 - Metallocene catalysts with Lewis acids and aluminum alkyls.
- PubMed. (2016). Radical Changes in Lewis Acid Catalysis: Matching Metal and Substrate.
- Royal Society of Chemistry. (n.d.). Chemodivergent alkylation of trifluoromethyl alkenes via photocatalytic coupling with alkanes. Green Chemistry.
- PubChem. (n.d.). 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
- Google Patents. (n.d.). DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.
- PubMed. (2019). Lewis Acid Dominant Windmill-Shaped V8 Clusters: A Bifunctional Heterogeneous Catalyst for CO2 Cycloaddition and Oxidation of Sulfides.
- Royal Society of Chemistry. (n.d.). Mesoporous Zr-Beta zeolites prepared by a post-synthetic strategy as a robust Lewis acid catalyst for the ring-opening aminolysis of epoxides. Green Chemistry.
- PubChem. (n.d.). (Trifluoromethyl)benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. byjus.com [byjus.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lewis acid-catalyzed asymmetric hydroxymethylation of silicon enolates in aqueous media | Semantic Scholar [semanticscholar.org]
- 13. Alkoxyalkylation of Electron-Rich Aromatic Compounds | MDPI [mdpi.com]
Stability of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene under acidic/basic conditions
Welcome to the technical support resource for 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this compound under various experimental conditions. Below, you will find a series of frequently asked questions and troubleshooting guides structured to address practical challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
Answer: The stability of this compound is dictated by its two primary functional groups: the methoxymethyl (MOM) ether and the trifluoromethyl (CF₃) group on the benzene ring.
-
Methoxymethyl (MOM) Group: This group is an acetal-type ether. Acetal groups are known to be highly sensitive and labile under acidic conditions but are generally robust in neutral and basic media.[1][2]
-
Trifluoromethyl (CF₃) Group: The CF₃ group is exceptionally stable due to the strength of the carbon-fluorine bonds.[3] It is a powerful electron-withdrawing group, which deactivates the aromatic ring to electrophilic substitution.[4][5] This group is generally inert under a wide range of acidic and basic conditions.[6][7]
Therefore, the primary point of instability for the entire molecule is the methoxymethyl ether linkage, specifically its susceptibility to acid-catalyzed cleavage.
Q2: How does this compound behave under acidic conditions?
Answer: The compound is expected to be unstable under acidic conditions. The methoxymethyl ether will undergo acid-catalyzed hydrolysis (cleavage) to yield 2-(trifluoromethyl)benzyl alcohol, methanol, and formaldehyde.[8] This reaction can proceed with various Brønsted or Lewis acids, often under mild conditions.[1][9]
The mechanism involves protonation of one of the ether oxygens, followed by C-O bond cleavage to form a resonance-stabilized oxonium cation and the corresponding alcohol. This process is generally irreversible in the presence of water.[10]
Caption: Acid-catalyzed cleavage pathway for the MOM ether.
Q3: Is the compound stable under basic conditions?
Answer: Yes. Both the methoxymethyl ether and the trifluoromethyl group are highly stable under basic conditions. Ethers do not typically react with bases, as the alkoxide ion is a poor leaving group.[11] The C-F bonds of the trifluoromethyl group are also resistant to nucleophilic attack under standard basic conditions.[7] Therefore, this compound can be used in reactions involving common bases like sodium hydroxide, potassium carbonate, and even strong non-nucleophilic bases like LDA, provided other functionalities in the reaction are compatible.
Stability Summary Table
| Functional Group | Acidic Conditions (pH < 7) | Basic Conditions (pH > 7) | Causality |
| Methoxymethyl Ether | Labile [1][8] | Stable [2] | Acetal functionality is readily hydrolyzed by acid but is resistant to base-mediated cleavage.[11] |
| Trifluoromethyl Group | Highly Stable [6][12] | Highly Stable [7] | The C-F bond is exceptionally strong, and the group deactivates the aromatic ring.[3][4] |
| Aromatic Ring | Stable | Stable | The CF₃ group deactivates the ring toward electrophilic attack, enhancing its stability.[5] |
Troubleshooting Guide
Scenario 1: Unexpected Decomposition During an Acidic Reaction
Issue: You are running a reaction under acidic conditions (e.g., Friedel-Crafts, nitration, or acidic workup) and observe the formation of unexpected byproducts or the complete loss of your starting material, this compound.
Root Cause Analysis: The most probable cause is the cleavage of the methoxymethyl (MOM) ether. The presence of even catalytic amounts of acid can initiate the degradation pathway described in FAQ Q2, leading to the formation of 2-(trifluoromethyl)benzyl alcohol.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting acidic decomposition.
Detailed Protocols:
-
Protocol 1: Cleavage Confirmation by LC-MS
-
Carefully quench a small aliquot of your reaction mixture.
-
Dilute with a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze via LC-MS.
-
Monitor for the mass of the starting material (190.17 g/mol ) and the expected cleavage product, 2-(trifluoromethyl)benzyl alcohol (176.14 g/mol ).[13]
-
-
Protocol 2: Mild Deprotection/Cleavage using p-Toluenesulfonic Acid (pTSA) This protocol can be used as a reference for the conditions that may cause unintended cleavage.[9]
-
Dissolve the MOM-protected compound (1.0 eq) in a suitable solvent like methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA) (e.g., 0.1 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Scenario 2: Low Reactivity in a Substitution Reaction on the Aromatic Ring
Issue: You are attempting a reaction that targets the aromatic ring, such as an electrophilic aromatic substitution, and are observing no reaction or very low conversion even under standard conditions.
Root Cause Analysis: The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing and deactivating groups in organic chemistry.[14] It strongly reduces the electron density of the benzene ring, making it significantly less nucleophilic and thus highly resistant to attack by electrophiles.[4][5]
Recommendations:
-
Increase Reaction Severity: More forcing conditions are often required. This may include:
-
Higher reaction temperatures.
-
Longer reaction times.
-
Use of stronger acids or superacids to generate a more potent electrophile.[12]
-
-
Consider Alternative Synthetic Routes: If electrophilic substitution is unsuccessful, consider alternative strategies such as nucleophilic aromatic substitution (if a suitable leaving group is present on the ring) or metal-catalyzed cross-coupling reactions.
-
Confirm Starting Material Purity: Ensure the starting material is pure and free of any inhibitors.
References
- PubChem. 1-Methoxy-2-(trifluoromethyl)benzene.
- YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. [Link]
- Prakash, G. K. S., et al. Protolytic defluorination of trifluoromethyl-substituted arenes. PMC, NIH. [Link]
- Prakash, G. K. S., et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH. [Link]
- Homework.Study.com. Explain why the trifluoromethyl (CF_3)
- Wikipedia. Methoxymethyl ether. [Link]
- ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
- S.W.ChemiLab. 1-Methoxy-2-(trifluoroMethyl) benzene. [Link]
- Organic Chemistry Portal. MOM Ethers. [Link]
- Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2005.
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
- Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
- ACS Publications.
- ResearchGate. Revised mechanism for the hydrolysis of ethers in aqueous acid. [Link]
- ResearchGate. The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. [Link]
- Supporting Inform
- Royal Society of Chemistry. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]
- Google Patents. Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
- NIH. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)
- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
Sources
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification in 1-(Methoxymethyl)-2-(trifluoromethyl)benzene by NMR
Welcome to the technical support center for the analysis of 1-(methoxymethyl)-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to assist in identifying impurities in your NMR spectra.
Troubleshooting Guide: Navigating Your NMR Spectrum
This section addresses specific issues you may encounter during the NMR analysis of this compound and its reaction mixtures.
Q1: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to my product. How do I begin to identify them?
A1: A systematic approach is crucial for identifying unknown signals.
The appearance of unexpected peaks is a common challenge. These signals can originate from various sources, including residual solvents, starting materials, byproducts, or degradation products. A multi-step identification process is recommended.
Initial Steps:
-
Solvent and Common Contaminants Check: The first step is to rule out common laboratory solvents and contaminants. Cross-reference the chemical shifts of your unknown peaks with established tables of NMR solvent impurities.[1][2][3][4][5][6][7] Deuterated solvents are never 100% pure and will always show residual proton signals.[8] Additionally, common lab materials like grease can appear in your spectrum.
-
Starting Material and Reagent Analysis: Compare the spectrum of your product mixture with the NMR spectra of your starting materials and reagents. It's possible that unreacted starting materials or impurities within those materials are present in your sample.
-
Plausible Side Reactions: Consider the reaction mechanism and potential side reactions that could have occurred. For instance, the synthesis of this compound might involve the corresponding benzyl alcohol or benzoic acid derivatives as precursors or byproducts.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown peaks in an NMR spectrum.
Q2: My aromatic region is complex and overlapping. How can I resolve these signals?
A2: Overlapping aromatic signals can often be resolved by changing the NMR solvent or by using higher field strength magnets.
Deuterochloroform (CDCl₃) is a common solvent, but its signals can sometimes obscure those of the analyte.[9]
-
Solvent Effects: Running the sample in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of your compound's protons due to different solvent-solute interactions, potentially resolving the overlap.[9]
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often simplifying complex regions.
Q3: I suspect a specific impurity is present. How can I definitively confirm its identity?
A3: A spiking experiment is a straightforward and powerful method for confirming the identity of a suspected impurity. [10][11]
This technique involves adding a small amount of the pure, suspected compound (the "spike") to your NMR sample and re-acquiring the spectrum.[10][11]
Protocol for a Spiking Experiment:
-
Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your sample.
-
Prepare the Spike: Dissolve a small, known quantity of the suspected impurity in the same deuterated solvent used for your sample.
-
Add the Spike: Add a small aliquot of the spike solution to your NMR tube containing the sample.
-
Re-acquire Spectrum: Gently mix the sample and acquire a new ¹H NMR spectrum.
-
Analyze the Result: If the intensity of the peak increases while its chemical shift and multiplicity remain unchanged, you have confirmed the identity of the impurity.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the NMR analysis of this compound.
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for pure this compound?
A1: The expected chemical shifts are summarized in the table below.
These values are approximate and can be influenced by the solvent, concentration, and temperature.
Table 1: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.7 (d) | Doublet | Aromatic CH |
| ~7.5 (m) | Multiplet | Aromatic CH | |
| ~7.4 (m) | Multiplet | Aromatic CH | |
| ~4.6 (s) | Singlet | -CH₂- | |
| ~3.4 (s) | Singlet | -OCH₃ | |
| ¹³C | ~138 | Singlet | Aromatic C-CH₂ |
| ~132 | Singlet | Aromatic CH | |
| ~128 | Singlet | Aromatic CH | |
| ~127 | Quartet (q) | Aromatic C-CF₃ | |
| ~126 | Quartet (q) | Aromatic CH | |
| ~124 | Quartet (q) | -CF₃ | |
| ~69 | Singlet | -CH₂- | |
| ~58 | Singlet | -OCH₃ | |
| ¹⁹F | ~ -60 to -63 | Singlet | -CF₃ |
Note: Coupling constants (J) for the aromatic protons are typically in the range of 7-8 Hz. The CF₃ group will show quartet splitting in the ¹³C NMR due to coupling with the three fluorine atoms.
Q2: What are some common impurities I should look out for?
A2: Common impurities often include starting materials, oxidation products, and regioisomers.
Based on typical synthetic routes, the following compounds are plausible impurities:
-
2-(Trifluoromethyl)benzyl alcohol: A common precursor or hydrolysis product.[12][13][14]
-
2-(Trifluoromethyl)benzoic acid: An oxidation product of the benzyl alcohol or the final product.[15][16]
-
1,2-Bis(trifluoromethyl)benzene: A potential byproduct from certain synthetic pathways.[17][18]
-
Isomeric Variants: Depending on the synthesis, other isomers such as 1-(methoxymethyl)-3-(trifluoromethyl)benzene or 1-(methoxymethyl)-4-(trifluoromethyl)benzene could be present.
Table 2: NMR Data for Potential Impurities
| Compound | ¹H NMR (δ ppm) | ¹⁹F NMR (δ ppm) | Key Features |
| 2-(Trifluoromethyl)benzyl alcohol | ~7.7 (d), ~7.6 (d), ~7.5 (t), ~7.4 (t), ~4.8 (s, -CH₂-), ~2.9 (s, -OH)[12][13] | ~ -62 | Presence of a broad -OH peak, -CH₂- signal around 4.8 ppm. |
| 2-(Trifluoromethyl)benzoic acid | Aromatic signals between ~7.6-8.2, very broad -COOH proton >10 ppm.[15] | ~ -60 | A very downfield, broad singlet for the carboxylic acid proton. |
| 1,2-Bis(trifluoromethyl)benzene | Aromatic signals around ~7.7 ppm. | ~ -59 | Absence of methoxymethyl signals. |
| 1,4-Bis(trifluoromethyl)benzene | Aromatic singlet around ~7.8 ppm.[19] | ~ -63[20] | A single peak in the aromatic region. |
Q3: How does the ¹⁹F NMR spectrum help in identifying impurities?
A3: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms, making it an excellent tool for distinguishing between different trifluoromethyl-containing compounds. [21][22]
The chemical shift of the -CF₃ group is particularly informative:
-
Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, which is often a problem in ¹H NMR.[22]
-
Sensitivity to Substituents: The position of the -CF₃ signal is very sensitive to the nature and position of other substituents on the aromatic ring. This allows for easy differentiation between isomers. For example, the ¹⁹F chemical shift of 1-(trifluoromethyl)benzene is around -63.2 ppm, while the shifts for ortho, meta, and para substituted analogs will be different.
Q4: What is the best practice for preparing my NMR sample to ensure high-quality data?
A4: Proper sample preparation is critical for obtaining accurate and reliable NMR spectra. [8][23]
Standard Operating Procedure for NMR Sample Preparation:
-
Glassware and Tools: Ensure all glassware (vial, NMR tube, pipette) is clean and dry to prevent contamination.[8]
-
Sample Weighing: Accurately weigh approximately 5-20 mg of your compound for ¹H NMR.[23] For ¹³C NMR, a higher concentration (20-50 mg) may be needed.[23][24]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves your sample.[23] CDCl₃ is common for nonpolar organic compounds.[23]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to your sample in a small vial.[23] Ensure complete dissolution, using gentle vortexing or sonication if necessary. The solution should be homogeneous and free of solid particles.[24][25]
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality NMR tube using a pipette. Avoid creating air bubbles.[23]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[25]
References
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- The Royal Society of Chemistry. (n.d.). Contents. RSC Publishing. [Link]
- Ilin, S., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 69–75. [Link]
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Rinaldi, P. L., et al. (2022). Examples showing the utility of doping experiments in 1H NMR analysis of mixtures. Magnetic Resonance in Chemistry, 60(10), 969–976. [Link]
- SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. [Link]
- AZoM. (2017).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- University College London. (n.d.).
- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. [Link]
- Western University. (n.d.).
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- ResearchGate. (2021). Is it possible to do a 'spike' test in 1H-NMR to identify a molecule when you suspect it's a gas?[Link]
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2018). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]
- ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]
- Organomation. (n.d.).
- SpectraBase. (n.d.). 2-Trifluoromethylbenzoic acid, 3,5-difluorophenyl ester. [Link]
- The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
- SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. [Link]
- The Royal Society of Chemistry. (n.d.).
- Chemistry For Everyone. (2024). How Can NMR Identify Unknown Compounds?[Link]
- The Royal Society of Chemistry. (n.d.).
- UCSD NMR Facility. (n.d.). Trouble Shooting Page. [Link]
- The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I)
- KGROUP. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- NIST. (n.d.). 2-(Trifluoromethyl)benzyl alcohol. [Link]
- PubChem. (n.d.). 1,2-Bis(trifluoromethyl)benzene. [Link]
- University of Wisconsin-Madison. (n.d.). Kinetic NMR Experiments. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Examples showing the utility of doping experiments in 1H NMR analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 14. 2-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 15. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]
- 16. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1,2-Bis(trifluoromethyl)benzene | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]
- 20. rsc.org [rsc.org]
- 21. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azom.com [azom.com]
- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 24. organomation.com [organomation.com]
- 25. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Trifluoromethylbenzene Derivatives
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Friedel-Crafts acylation of trifluoromethylbenzene and its derivatives. As your partner in the lab, we understand that working with electronically deactivated substrates presents unique difficulties. This document provides in-depth, field-proven insights and troubleshooting strategies to help you overcome low yields and achieve your synthetic goals.
The core challenge in this reaction stems from the trifluoromethyl (CF₃) group, which is a powerful electron-withdrawing substituent. This group strongly deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive toward electrophilic aromatic substitution.[1][2] Standard Friedel-Crafts conditions often fail or provide negligible yields. The following guide addresses the most common failure points and offers robust solutions.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows little to no conversion, even after several hours. What are the primary causes?
A1: This is the most common issue when acylating trifluoromethylbenzene. The lack of conversion is almost always tied to two interdependent factors: the inherent low reactivity of the substrate and insufficient electrophilic character of the acylating agent.
-
Substrate Deactivation: The CF₃ group inductively withdraws electron density from the aromatic ring, increasing the activation energy of the electrophilic substitution step.[1][2]
-
Insufficient Catalyst Potency or Amount: Standard Lewis acids like AlCl₃ may not be strong enough to generate a sufficient concentration of the highly reactive acylium ion needed to attack the electron-poor ring. Furthermore, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it and halting the catalytic cycle.[1][3][4] For a deactivated substrate, this product inhibition is a critical barrier, meaning that a truly stoichiometric amount (or more) of the catalyst is essential.[3][5]
-
Catalyst Deactivation by Moisture: Lewis acids such as AlCl₃ are extremely sensitive to moisture. Trace amounts of water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[1]
Initial Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously flame- or oven-dried. Use freshly opened anhydrous solvents or solvents passed through a purification system.
-
Increase Catalyst Loading: For deactivated substrates, a molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent is a realistic starting point.
-
Confirm Reagent Purity: Use high-purity trifluoromethylbenzene and freshly distilled or newly purchased acyl chloride.
Q2: I've confirmed anhydrous conditions and am using 1.5 equivalents of AlCl₃, but the yield is still below 20%. What is the next logical step?
A2: When standard high-concentration AlCl₃ fails, it's time to enhance the reaction's driving force by modifying the temperature or employing a more powerful catalytic system.
-
Increase Reaction Temperature: Many Friedel-Crafts acylations on deactivated rings require thermal energy to overcome the high activation barrier. Cautiously increase the reaction temperature. Start by refluxing in a solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE). If yield remains low, a higher boiling solvent like nitrobenzene could be considered, although its use introduces more complex workup procedures. Monitor the reaction closely for any signs of decomposition (darkening color).
-
Utilize a Stronger Promoter System: For severely deactivated systems, a more potent acid catalyst is often the solution. Trifluoromethanesulfonic acid (TfOH, triflic acid) is an exceptionally strong Brønsted acid that can be used as a catalyst or solvent and is highly effective for difficult acylations.[6][7] Similarly, certain metal triflates, such as bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃), have shown high efficacy in catalyzing acylations on deactivated arenes, often under milder conditions than AlCl₃.[7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A stepwise workflow for troubleshooting low yields.
Q3: What is the expected regioselectivity for the acylation of trifluoromethylbenzene, and how can I confirm it?
A3: The trifluoromethyl group is a strong deactivator but is also a meta-director for electrophilic aromatic substitution. This is because the strong electron-withdrawing effect destabilizes the cationic intermediate (the sigma complex) at the ortho and para positions more than it does at the meta position. Therefore, the kinetically and thermodynamically favored product will be the meta-acylated isomer .
-
Expected Product: For the reaction of trifluoromethylbenzene with acetyl chloride, the expected product is 1-(3-(trifluoromethyl)phenyl)ethan-1-one.
-
Confirmation: The product's substitution pattern can be unequivocally confirmed using ¹H NMR and ¹³C NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will clearly distinguish the meta isomer from potential ortho or para isomers.
Key Experimental Protocols
Protocol 1: Strict Anhydrous Friedel-Crafts Acylation
This protocol emphasizes the critical importance of excluding moisture.
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) must be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Handling:
-
Use a high-purity, anhydrous grade solvent (e.g., dichloromethane) from a sealed bottle or a solvent purification system.
-
Weigh the anhydrous aluminum chloride (AlCl₃) rapidly in a dry environment (a glovebox is ideal) and add it to the reaction flask under a positive pressure of inert gas.
-
Use freshly distilled acyl chloride. Draw it up into a syringe and transfer it to the addition funnel through a rubber septum.
-
-
Reaction Execution:
-
Suspend the AlCl₃ (1.3 eq.) in anhydrous dichloromethane in the reaction flask, under nitrogen.
-
Cool the suspension to 0°C in an ice bath.
-
Add the acyl chloride (1.2 eq.) dropwise via the addition funnel over 15-20 minutes. The formation of the acylium ion complex with AlCl₃ is exothermic.[8]
-
After stirring for 10 minutes, add the trifluoromethylbenzene derivative (1.0 eq.) dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux as required, monitoring by TLC or GC-MS.
-
-
Workup: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl. This will decompose the aluminum-ketone complex and move the aluminum salts into the aqueous layer. Proceed with a standard liquid-liquid extraction.
Data Summary
The choice of Lewis acid is paramount when dealing with deactivated substrates.
| Lewis Acid Catalyst | Relative Strength | Typical Stoichiometry (vs. Arene) | Comments |
| AlCl₃ / AlBr₃ | Strong | 1.1 - 2.0 eq. | The classical choice; highly effective but extremely moisture-sensitive.[3][9] |
| FeCl₃ | Moderate-Strong | 1.1 - 2.0 eq. | A common, slightly milder alternative to AlCl₃. |
| Triflic Acid (TfOH) | Very Strong (Superacid) | Catalytic to Stoichiometric | Excellent for highly deactivated rings; can also serve as the solvent.[6] |
| Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃) | Strong | 0.05 - 0.2 eq. (Catalytic) | Often more tolerant to trace impurities and can be recycled.[7] |
| Methanesulfonic Anhydride (MSAA) | Promoter | >1.0 eq. | Part of a greener, metal-free methodology that generates a mixed anhydride in situ.[10] |
Frequently Asked Questions (FAQs)
-
Q: Why is a stoichiometric amount of Lewis acid needed for acylation but not always for alkylation?
-
A: In Friedel-Crafts acylation, the ketone product is a Lewis base that forms a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This complex is typically stable under the reaction conditions, effectively removing the catalyst from the reaction. Therefore, at least one equivalent of the catalyst is consumed for every equivalent of product formed. In alkylation, the alkylated product is not a strong Lewis base and does not form such a stable complex, allowing the Lewis acid to act truly catalytically.
-
-
Q: Can I use a carboxylic acid or an acid anhydride instead of an acyl chloride?
-
A: Yes, these reagents can be used, but they are generally less reactive than acyl chlorides and may require more forcing conditions or different catalytic systems.[3][11] Acid anhydrides are a common alternative.[3] Carboxylic acids can be used with strong Brønsted acids like triflic acid or in systems like the Eaton's reagent (P₂O₅ in methanesulfonic acid).[10]
-
-
Q: Why don't I see polyacylation products?
-
A: The acyl group (-COR) you add to the ring is, like the CF₃ group, also electron-withdrawing. The introduction of the first acyl group further deactivates the aromatic ring, making a second acylation reaction significantly less favorable than the first.[1][5][11][12] This is a key advantage of Friedel-Crafts acylation over alkylation, which often suffers from polyalkylation.[13][14]
-
-
Q: Are there any alternative synthetic routes if Friedel-Crafts acylation consistently fails?
-
A: Yes. If direct acylation is unsuccessful, consider alternative strategies. One powerful method is the metal-catalyzed cross-coupling of a trifluoromethyl-substituted aryl halide (or triflate) with an organometallic reagent, such as an acyl-stannane or by using carbon monoxide in a carbonylative coupling reaction. Another approach involves a Grignard reaction, where an aryl magnesium halide (e.g., 3-(trifluoromethyl)phenylmagnesium bromide) is reacted with an acyl chloride or an anhydride.
-
Reaction Mechanism Visualization
The diagram below illustrates the key steps and the high-energy intermediate in the acylation of a deactivated ring.
Caption: Mechanism of Friedel-Crafts acylation on a deactivated aromatic ring.
References
- Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
- Saskia, K. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Saskoer.ca. [Link]
- Ranu, B. C., & Ghosh, R. (2005). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Industrial & Engineering Chemistry Research, 44(15), 5537-5553. [Link]
- Majumder, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40324-40367. [Link]
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- LibreTexts Chemistry. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Mondal, S., et al. (2021).
- Northey, R. J., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(16), 4446-4449. [Link]
- LibreTexts Chemistry. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
- SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. [Link]
- Liu, Y., et al. (2016). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions.
- LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
- BYJU'S. (n.d.).
- Study Mind. (n.d.).
- Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
- The Organic Chemistry Tutor. (2020, May 20).
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]
- ResearchGate. (2008).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. websites.umich.edu [websites.umich.edu]
- 9. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene during workup
Welcome to the technical support center for 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of handling this molecule, with a specific focus on preventing its decomposition during reaction workup. By understanding the chemical principles governing its stability, you can optimize your purification processes and ensure the integrity of your compound.
I. Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses specific issues that may arise during the workup of reaction mixtures containing this compound. The question-and-answer format is designed to provide direct solutions to common challenges.
Question 1: I observe significant loss of my product, this compound, after an acidic aqueous workup. What is causing this decomposition, and how can I prevent it?
Answer: The decomposition you are observing is likely due to the acid-catalyzed cleavage of the methoxymethyl (MOM) ether. The MOM group is an acetal, which is known to be labile under acidic conditions.[1][2] The general mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion, which is then trapped by water to ultimately yield the corresponding alcohol (2-(trifluoromethyl)benzyl alcohol), formaldehyde, and methanol.
The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the ortho position has a significant influence on the stability of the MOM ether. Electron-withdrawing groups on the aromatic ring generally decrease the electron density on the ether oxygens, making them less basic and therefore less susceptible to protonation.[3] This means that this compound is likely more stable to acid than MOM ethers of electron-rich aromatic rings. However, prolonged exposure to strong acids or elevated temperatures during workup will still lead to cleavage.
Recommended Solutions:
-
Avoid Strong Acids: Whenever possible, use a neutral or mildly basic workup. Washes with deionized water, saturated sodium bicarbonate solution (NaHCO₃), and brine (saturated NaCl solution) are generally safe for the MOM ether.
-
Controlled Acid Wash (if necessary): If an acid wash is required to remove basic impurities, use a dilute, weak acid (e.g., 1 M NH₄Cl) or a brief wash with a cold, dilute strong acid (e.g., 1N HCl). Minimize contact time and keep the temperature low (0-5 °C) to reduce the rate of hydrolysis. A patent for the synthesis of the closely related 1-methoxymethoxy-2-(trifluoromethoxy)benzene successfully employed washes with 2N HCl, indicating that brief, controlled exposure to acid can be tolerated.
-
Temperature Control: Perform all steps of the aqueous workup at room temperature or below. Elevated temperatures will accelerate the rate of acid-catalyzed hydrolysis.
Question 2: My reaction is complete, and I need to quench it before workup. What quenching agents are safe to use with this compound?
Answer: The choice of quenching agent depends on the reagents used in your reaction. The primary concern is to avoid creating a highly acidic environment.
Safe Quenching Strategies:
-
For reactions involving organometallics or hydrides: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source (pH ≈ 4.5-5.5) that is generally well-tolerated by MOM ethers for short periods. Alternatively, for very sensitive substrates, quenching with a saturated solution of Rochelle's salt (potassium sodium tartrate) can be effective.
-
For reactions involving strong acids: Carefully neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) at low temperature (0-5 °C). Monitor the pH to ensure it does not drop below 4.
-
For reactions involving oxidizing or reducing agents: Many common quenching agents for these reactions, such as sodium thiosulfate (for quenching halogens) or water, are neutral and safe to use.
Question 3: I am observing an unknown impurity in my final product after purification by silica gel chromatography. Could this be related to the workup?
Answer: It is possible that the impurity is a result of partial decomposition on silica gel. While less common than acid-catalyzed hydrolysis in solution, silica gel is slightly acidic and can cause the degradation of highly sensitive compounds.
Mitigation Strategies:
-
Neutralize Silica Gel: Before performing column chromatography, you can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then packing the column with this slurry.
-
Alternative Stationary Phases: If decomposition on silica gel is a persistent issue, consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or a bonded-phase silica gel.
-
Minimize Contact Time: Do not let your compound sit on the column for extended periods. Elute the product as quickly as is practical while still achieving good separation.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the stability and handling of this compound.
What is the general stability of the MOM ether in this compound?
The methoxymethyl (MOM) ether is generally stable under neutral and basic conditions, typically within a pH range of 4 to 12.[1] It is resistant to many common nucleophiles, bases, and reducing agents. The primary liability of the MOM group is its sensitivity to acidic conditions (pH < 4).[1] The electron-withdrawing nature of the ortho-trifluoromethyl group enhances the stability of the MOM ether towards acid-catalyzed cleavage compared to MOM ethers on electron-rich aromatic systems.
What is the role of the trifluoromethyl group in the stability of the molecule?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has two main effects on the stability of the adjacent methoxymethyl ether:
-
Electronic Effect: It reduces the electron density on the aromatic ring and, by extension, on the ether oxygen atoms. This makes the oxygens less basic and therefore less readily protonated, which is the first step in acid-catalyzed cleavage. This effect increases the overall stability of the MOM ether in acidic media.[3]
-
Steric Effect: The ortho-trifluoromethyl group may provide some steric hindrance around the methoxymethyl ether, which could slightly influence its reactivity with bulky reagents, though this effect is generally less significant than the electronic effect.
Can I use a workup that involves a strong base?
Yes, the MOM ether is generally stable to strong bases. A wash with a solution of sodium hydroxide or potassium carbonate can be used to remove acidic impurities without significant risk of cleaving the MOM ether.
III. Recommended Workup Protocol
The following is a robust, field-proven workup protocol for isolating this compound from a reaction mixture, adapted from a procedure for a structurally similar compound. This protocol is designed to minimize the risk of decomposition.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly add a saturated aqueous solution of NH₄Cl with vigorous stirring until the reaction is quenched.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane). The volume of the organic solvent should be sufficient to dissolve the product completely.
-
Washing:
-
Wash the organic layer with deionized water.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any residual acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Data Summary Table:
| Workup Step | Reagent | Purpose | pH Range | Compatibility with MOM Ether |
| Quenching | Saturated aq. NH₄Cl | Neutralize reactive species | ~4.5 - 5.5 | Generally safe for short contact time |
| Wash 1 | Deionized Water | Remove water-soluble impurities | ~7 | Safe |
| Wash 2 | Saturated aq. NaHCO₃ | Remove acidic impurities | ~8.4 | Safe |
| Wash 3 | Brine (Saturated aq. NaCl) | Remove residual water | ~7 | Safe |
IV. Visualizing the Decomposition Pathway and Troubleshooting Logic
Decomposition Mechanism of MOM Ether under Acidic Conditions:
Caption: Acid-catalyzed decomposition of the MOM ether.
Troubleshooting Workflow for Product Loss:
Caption: Troubleshooting logic for workup-related decomposition.
V. References
-
Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from
-
PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Retrieved from
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Reddit. (2022). MOM Deprotection. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Retrieved from
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Welcome to the dedicated technical support guide for the synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this compound but also to scale up the process efficiently and safely. Here, we move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common issues, and provide a framework for robust and reproducible synthesis.
The synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals, is often perceived as straightforward. However, challenges related to yield, purity, and scalability are common. This guide provides in-depth solutions to these challenges, grounded in established chemical principles.
Part 1: Proposed Synthetic Strategy & Core Principles
The most direct and scalable approach to synthesizing this compound involves the O-alkylation of 2-(trifluoromethyl)benzyl alcohol. This is a variation of the classic Williamson ether synthesis. The overall transformation is depicted below:
Figure 1. Proposed synthetic pathway for this compound.
This two-step, one-pot process involves:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of the starting alcohol, forming a nucleophilic alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide attacks the electrophilic methoxymethylating agent, displacing a leaving group to form the desired ether product.
While seemingly simple, the success of this synthesis, especially at scale, hinges on careful control of reaction parameters to mitigate potential side reactions.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or Inconsistent Reaction Yield
Question: "My reaction yield is significantly lower than expected, or varies greatly between batches. What are the likely causes and how can I improve it?"
Answer: Low and inconsistent yields in this synthesis are often traced back to one of three key areas: incomplete deprotonation, side reactions of the electrophile, or degradation of the product.
-
Cause A: Incomplete Deprotonation
-
Why it happens: The pKa of the benzylic alcohol is approximately 16-18. If the base used is not strong enough, or if it is not added in a sufficient stoichiometric amount, the equilibrium will not fully favor the alkoxide. Moisture in the solvent or on the glassware will also consume the base, reducing its effective concentration.
-
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is often preferred as it is inexpensive and the only byproduct is hydrogen gas.
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry THF or DMF).
-
Staged Addition: Add the alcohol slowly to a suspension of the base in the solvent. This ensures the base is in excess during the initial deprotonation.
-
-
-
Cause B: Competing Elimination or Hydrolysis of the Methoxymethylating Agent
-
Why it happens: Methoxymethyl chloride (MOM-Cl) is a reactive electrophile that can be prone to hydrolysis if water is present. It can also undergo elimination reactions under certain conditions.
-
Solution:
-
Purity of Electrophile: Use high-purity MOM-Cl. If the purity is suspect, it can be distilled before use (with appropriate safety precautions).
-
Temperature Control: Add the MOM-Cl slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
-
-
Cause C: Product Instability
-
Why it happens: The methoxymethyl (MOM) ether is generally stable, but it can be cleaved under acidic conditions. If the workup procedure involves an acidic wash, this can lead to product loss.
-
Solution:
-
Neutral or Basic Workup: Use a saturated solution of ammonium chloride (NH4Cl) for quenching, followed by extraction. Avoid strong acids.
-
-
Figure 2. Decision tree for troubleshooting low reaction yield.
Issue 2: Presence of Impurities in the Final Product
Question: "My final product is contaminated with a persistent impurity. How can I identify and remove it?"
Answer: The most common impurities in this synthesis are unreacted starting material, the dimerized product from the starting material, and byproducts from the methoxymethylating agent.
-
Impurity A: Unreacted 2-(Trifluoromethyl)benzyl alcohol
-
Identification: This impurity will be visible on a TLC plate (it is more polar than the product) and in the 1H NMR spectrum (presence of a hydroxyl proton).
-
Cause: Incomplete reaction, as discussed in the yield section.
-
Removal:
-
Column Chromatography: This is the most effective method for removal. The product is significantly less polar than the starting alcohol.
-
Liquid-Liquid Extraction: A basic wash (e.g., with 1M NaOH) during the workup can help to deprotonate the remaining alcohol and pull it into the aqueous layer. However, be cautious as this can sometimes promote emulsions.
-
-
-
Impurity B: Bis(2-(trifluoromethyl)benzyl) ether (Dimer)
-
Identification: This impurity has a molecular weight that is double that of the starting material minus water. It can be identified by GC-MS or LC-MS.
-
Cause: This side product can form if 2-(trifluoromethyl)benzyl bromide is present as an impurity in the starting alcohol. The alkoxide can then react with this bromide.
-
Removal:
-
Purify Starting Material: Ensure the starting 2-(trifluoromethyl)benzyl alcohol is free of the corresponding bromide.
-
Column Chromatography: The dimer is less polar than the starting material but may have a similar polarity to the desired product, making separation challenging. A high-resolution column may be required.
-
-
Part 3: Experimental Protocol & Data
This section provides a representative laboratory-scale protocol. For scaling up, all additions should be done via addition funnels and the reaction should be conducted in a jacketed reactor for better temperature control.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-(Trifluoromethyl)benzyl alcohol | 176.12 | 10.0 | 56.8 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 2.72 | 68.1 | 1.2 |
| Methoxymethyl chloride (MOM-Cl) | 80.51 | 5.49 | 68.1 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the sodium hydride dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Washing the NaH (Optional but recommended for scale-up): Add 50 mL of anhydrous hexane to the flask, stir for 5 minutes, then stop stirring and allow the NaH to settle. Remove the hexane via a cannula. Repeat this process twice to remove the mineral oil.
-
Reaction Setup: Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve the 2-(trifluoromethyl)benzyl alcohol in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Hydrogen gas will be evolved. Allow the reaction to stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Alkylation: Add the methoxymethyl chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and slowly add a saturated aqueous solution of NH4Cl to quench any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns for this reaction?
-
A1: The main hazards are associated with sodium hydride and methoxymethyl chloride. NaH is highly flammable and reacts violently with water. MOM-Cl is a suspected human carcinogen and is highly corrosive and lachrymatory. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Q2: Can I use a different solvent?
-
A2: Yes, other polar aprotic solvents like dimethylformamide (DMF) can be used. DMF can sometimes lead to faster reaction rates, but it is more difficult to remove during workup. Anhydrous conditions are critical regardless of the solvent choice.
-
-
Q3: Are there alternative methoxymethylating agents?
-
A3: Yes, reagents like 2-methoxyethoxymethyl chloride (MEM-Cl) can be used to install a similar protecting group. However, for the synthesis of the title compound, a methoxymethylating agent is required.
-
References
- Williamson Ether Synthesis: For a general overview of the mechanism and applications of the Williamson ether synthesis, please refer to standard organic chemistry textbooks or review articles on the topic. A good starting point is the Wikipedia entry, which provides a concise summary and further links. Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
- Handling of Sodium Hydride: For detailed safety information on the handling and quenching of sodium hydride, please consult safety data sheets (SDS) from chemical suppliers or university safety manuals.
- Toxicity of Methoxymethyl Chloride (MOM-Cl): For information on the hazards and safe handling of MOM-Cl, consult toxicology databases and safety data sheets.
Alternative solvents for the synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Welcome to the Technical Support Center for the synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, explore alternative solvents, and overcome common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for this synthesis is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2-(trifluoromethyl)benzyl alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl).[3][4] This SN2 reaction is generally efficient for primary benzylic alcohols.[1]
Q2: How does the trifluoromethyl group on the benzene ring affect the synthesis?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which has a notable influence on the reaction.[5] It increases the acidity of the benzylic alcohol, making it easier to deprotonate. However, it can also affect the nucleophilicity of the resulting alkoxide and potentially influence the stability of intermediates.[5]
Q3: What are the primary safety concerns associated with the reagents used in this synthesis?
A3: A significant safety concern is the handling of chloromethyl methyl ether (MOM-Cl), which is a known carcinogen and a lachrymator.[6][7][8] It is also highly flammable and reacts with water.[6][9] All manipulations involving MOM-Cl should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Sodium hydride (NaH), a common base for this reaction, is highly flammable and reacts violently with water to produce hydrogen gas, which is explosive.[11]
Q4: Can I use alternative, "greener" solvents for this reaction?
A4: Yes, there is a growing interest in replacing traditional polar aprotic solvents like DMF and THF with more sustainable alternatives. Promising greener solvents for similar etherification reactions include 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and propylene carbonate.[6][7][12][13] These solvents offer advantages such as being derived from renewable resources (in the case of 2-MeTHF), having lower toxicity, and reduced peroxide formation (for CPME).[6][12]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or no yield of the desired ether product.
-
Question: I am getting a very low yield, or I am recovering my starting 2-(trifluoromethyl)benzyl alcohol. What are the likely causes?
-
Answer: Low or no product formation is a common issue in Williamson ether synthesis and can often be attributed to several factors:
-
Incomplete Deprotonation: The alkoxide may not be forming in sufficient quantities. Ensure your base (e.g., sodium hydride) is fresh and has not been passivated by atmospheric moisture. Use of a slight excess of the base can be beneficial. Also, ensure your reaction is performed under strictly anhydrous conditions, as any water will quench the base.[8]
-
Insufficient Reaction Time or Temperature: While the reaction is often run at room temperature after the initial deprotonation, some systems may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine if the reaction is simply slow.
-
Poor Quality Reagents: The purity of your starting alcohol and the methoxymethylating agent is crucial. Impurities can interfere with the reaction.
-
Problem 2: Formation of significant side products.
-
Question: I am observing multiple spots on my TLC plate, and my final product is impure. What are the possible side reactions?
-
Answer: The primary side reaction to consider in a Williamson ether synthesis is elimination (E2), especially if there are any secondary halides present as impurities.[1] However, with a primary benzylic system, this is less likely. Other potential side reactions include:
-
Reaction with Solvent: If using solvents like DMF or acetonitrile with sodium hydride, side reactions with the solvent can occur, leading to byproducts.[14][15]
-
Over-alkylation: While less common with MOM-Cl, ensure you are using the correct stoichiometry to avoid any potential for multiple additions if other reactive sites are present.
-
Problem 3: Difficulty in purifying the final product.
-
Question: My crude product is an oil, and I'm having trouble purifying it by column chromatography. What are some tips for purification?
-
Answer: Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs.[1]
-
Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in a non-polar solvent like hexanes. Start with a low polarity eluent and gradually increase the polarity. Careful monitoring of fractions by TLC is essential.
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method to remove non-volatile impurities.
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove any remaining base, salts, and water-soluble impurities before chromatography or distillation. This typically involves washing the organic layer with water and brine.[16]
-
Experimental Protocols
Protocol 1: Standard Synthesis using Williamson Ether Synthesis
This protocol is adapted from a similar synthesis of 1-bromo-2-((methoxymethoxy)methyl)benzene and should be a good starting point for optimization.[17]
Materials:
-
2-(Trifluoromethyl)benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[11][16]
-
Chloromethyl methyl ether (MOM-Cl)[6]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[16]
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-(trifluoromethyl)benzyl alcohol (1.0 eq.). Dissolve the alcohol in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise, ensuring the temperature remains low. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add chloromethyl methyl ether (1.1 eq.) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis using an Alternative "Greener" Solvent
This protocol explores the use of 2-Methyltetrahydrofuran (2-MeTHF) as a more sustainable alternative to THF.
Materials:
-
Same as Protocol 1, but with anhydrous 2-Methyltetrahydrofuran (2-MeTHF) instead of THF or DMF.
Procedure: The procedure is identical to Protocol 1, with the substitution of THF or DMF with 2-MeTHF. The work-up and purification steps remain the same. Researchers may need to optimize the reaction time and temperature, as reaction kinetics can vary in different solvents.
Data Presentation
Table 1: Comparison of Common and Alternative Solvents
| Solvent | Type | Boiling Point (°C) | Key Considerations | Reference |
| Tetrahydrofuran (THF) | Ethereal, Polar Aprotic | 66 | Forms peroxides, derived from petrochemicals. | [16] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, can be difficult to remove, potential for side reactions with NaH. | [2][14] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal, Polar Aprotic | 80 | Derived from renewable resources, less prone to peroxide formation than THF. | [6][12] |
| Cyclopentyl methyl ether (CPME) | Ethereal, Polar Aprotic | 106 | Hydrophobic, stable to peroxide formation, good for extractions. | [6][10] |
| Propylene Carbonate | Polar Aprotic | 242 | High boiling point, biodegradable, considered a green solvent. | [7] |
Visualizations
Experimental Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. thgeyer-lab.com [thgeyer-lab.com]
- 11. orgosolver.com [orgosolver.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarship.richmond.edu [scholarship.richmond.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in the synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. The introduction of a trifluoromethyl group is often a highly exothermic process that requires careful management to ensure safety, reaction efficiency, and product purity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges you may encounter.
Troubleshooting Guide: Managing Exothermic Events
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q1: My reaction temperature is escalating uncontrollably after initiating the trifluoromethylation. What immediate actions should I take?
A1: A rapid and uncontrolled temperature increase signifies a potential thermal runaway, a hazardous situation where the heat generated by the reaction surpasses the cooling system's capacity to remove it.[1] Immediate and decisive action is critical to prevent over-pressurization and potential vessel failure.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃).[2]
-
Enhance Cooling: Ensure your cooling bath (e.g., dry ice/acetone) is at the lowest possible temperature and has sufficient volume to absorb the heat. Increase the stirring rate to maximize heat transfer from the reaction mixture to the cooling medium.[2]
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise despite enhanced cooling, a pre-prepared, cold quenching solution (e.g., saturated aqueous ammonium chloride) can be slowly added.[3] Be aware that quenching itself can be exothermic.
Issue 2: Localized Hotspots and Poor Heat Dissipation
Q2: I'm noticing localized boiling or charring at the point of reagent addition, even though the bulk temperature seems stable. What's causing this and how can I prevent it?
A2: This indicates poor mixing and inefficient heat dissipation, leading to localized hotspots. The exothermic reaction is occurring faster than the heat can be distributed throughout the reaction mixture.
Corrective Actions:
-
Improve Agitation: Switch to a more powerful overhead stirrer or a larger magnetic stir bar to ensure vigorous mixing.[2]
-
Sub-surface Addition: Introduce the trifluoromethylating agent below the surface of the reaction mixture, directly into the most turbulent zone.
-
Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated.
-
Slower Addition Rate: Decrease the rate of addition of the trifluoromethylating agent to allow the cooling system to keep pace with the heat evolution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of exothermicity in the synthesis of this compound?
A1: The primary exothermic event is the nucleophilic trifluoromethylation step. When using the Ruppert-Prakash reagent (TMSCF₃), its activation by a fluoride source (like TBAF or CsF) generates a highly reactive trifluoromethide anion equivalent.[4] The subsequent reaction of this species with the electrophilic precursor of this compound is thermodynamically favorable and releases significant heat.
Q2: What are the critical safety precautions when handling the Ruppert-Prakash reagent (TMSCF₃)?
A2: The Ruppert-Prakash reagent is a volatile and highly flammable liquid that reacts with moisture.[5][6] It should always be handled in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).[3] Always consult the Safety Data Sheet (SDS) before use.[5][6][7][8][9][10] Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.
Q3: My reaction is sluggish and gives a low yield, tempting me to increase the temperature. Is this advisable?
A3: Increasing the reaction temperature to drive a sluggish reaction is generally not recommended for trifluoromethylation reactions due to the risk of inducing a thermal runaway. Low yield is more likely due to other factors:
-
Inactive Catalyst/Initiator: If using a fluoride source like TBAF, ensure it is anhydrous. Water will react with the TMSCF₃.
-
Poor Quality Reagents: Ensure the starting materials are pure and free of contaminants that could inhibit the reaction.
-
Insufficient Activation: The amount of fluoride initiator may be insufficient. A catalytic amount is typically required.[4]
Q4: How can I accurately monitor the internal temperature of a low-temperature reaction?
A4: Accurate temperature monitoring is crucial for safety and reproducibility.
-
Thermocouple Placement: The thermocouple probe should be placed in the reaction mixture, away from the walls of the flask, to get a true reading of the bulk temperature.[2]
-
Calibration: Regularly calibrate your thermocouple against a known standard.
-
Digital Thermometer: Use a digital thermometer with a fast response time to detect any rapid temperature changes.
Q5: Are there alternative, less hazardous trifluoromethylating agents I can consider?
A5: While TMSCF₃ is widely used, other reagents exist.[4] Electrophilic trifluoromethylating agents, such as Togni's or Umemoto's reagents, can be an alternative, though their reaction mechanisms and exotherm profiles will differ.[11] Radical trifluoromethylation is another possibility.[12] Each class of reagent has its own safety considerations and reaction conditions that must be carefully evaluated.
Experimental Protocols & Data
Protocol 1: Controlled Addition of Ruppert-Prakash Reagent
This protocol outlines a general procedure for the trifluoromethylation of a hypothetical precursor, 1-(bromomethyl)-2-iodobenzene, to illustrate the management of the exothermic reaction.
Materials:
-
1-(Bromomethyl)-2-iodobenzene
-
Ruppert-Prakash reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet, add 1-(bromomethyl)-2-iodobenzene and anhydrous THF.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the Ruppert-Prakash reagent via syringe.
-
Begin the dropwise addition of the TBAF solution using a syringe pump over a period of 1-2 hours.
-
Carefully monitor the internal temperature. If the temperature rises by more than 5 °C, pause the addition until it returns to the set point.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
Slowly quench the reaction by adding a pre-cooled saturated aqueous solution of ammonium chloride.
Table 1: Key Parameters for Exotherm Control
| Parameter | Recommended Setting | Rationale |
| Reaction Temperature | -78 °C to 0 °C | Lower temperatures slow the reaction rate, allowing for better heat management. |
| Addition Rate | 0.5 - 2.0 mL/min (Syringe Pump) | A slow, controlled addition prevents the rate of heat generation from exceeding the rate of heat removal.[2] |
| Stirring Speed | > 300 RPM | Ensures rapid mixing and efficient heat transfer to the cooling bath.[2] |
| Solvent Volume | High Dilution (e.g., 0.1 M) | Acts as a heat sink and prevents localized high concentrations of reagents. |
Visualizations
Workflow for Managing a Thermal Event
Caption: Decision workflow for immediate response to a thermal event.
Key Factors in Exotherm Control
Caption: Core principles for managing exothermic trifluoromethylations.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis. Benchchem.
- Sigma-Aldrich. (2024). Safety Data Sheet: (Trifluoromethyl)trimethylsilane solution.
- TCI Chemicals. (n.d.). Safety Data Sheet: (Trifluoromethyl)trimethylsilane.
- Fisher Scientific. (2025). Safety Data Sheet: (Trifluoromethyl)trimethylsilane, 0.5M solution in THF.
- Benchchem. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 96%.
- Fisher Scientific. (2021). Safety Data Sheet: (Trifluoromethyl)trimethylsilane.
- ECHEMI. (n.d.). (Trifluoromethyl)
- American Chemical Society. (2021). Trifluoromethyltrimethylsilane.
- Organic Syntheses. (2014). Working with Hazardous Chemicals.
- ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Merck Millipore. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene.
- ACS Publications. (n.d.).
- PubMed. (2014).
- ChemRxiv. (n.d.). Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield.
- Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). EP0953557B1 - Method for producing bis(trifluoromethyl)benzene.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Google Patents. (n.d.). US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- PMC. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- DSpace@MIT. (n.d.).
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
- Google Patents. (n.d.).
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The compound 1-(methoxymethyl)-2-(trifluoromethyl)benzene serves as a key building block in the synthesis of more complex chemical entities, providing a stable yet reactive handle for further molecular elaboration. This guide offers a comparative analysis of two prominent synthetic routes to this valuable intermediate, providing detailed protocols and a critical evaluation of their respective merits to inform your synthetic strategy.
Introduction to Synthetic Strategies
The preparation of this compound, an ether, is most classically approached via the venerable Williamson ether synthesis. This robust and versatile reaction, first reported in 1850, remains a mainstay in both academic and industrial laboratories for the formation of the ether linkage. The core of this method involves the reaction of an alkoxide with an alkyl halide. For the synthesis of our target molecule, this overarching strategy branches into two logical and practical approaches:
-
Route A: Methylation of 2-(Trifluoromethyl)benzyl Alcohol. This route involves the deprotonation of the starting alcohol to form a potent nucleophile, which then reacts with a methylating agent.
-
Route B: Nucleophilic Substitution of 2-(Trifluoromethyl)benzyl Halide. In this approach, a commercially available or readily prepared benzyl halide is treated with a methoxide source.
This guide will dissect each of these pathways, offering a detailed examination of the underlying chemistry and practical considerations for their implementation.
Route A: Methylation of 2-(Trifluoromethyl)benzyl Alcohol
This synthetic pathway commences with the readily available 2-(trifluoromethyl)benzyl alcohol. The key to this approach is the quantitative conversion of the weakly nucleophilic alcohol into its corresponding alkoxide, a much more potent nucleophile, which can then readily react with an electrophilic methyl source.
Mechanistic Insight
The reaction proceeds via a classic S\textsubscript{N}2 mechanism. A strong base is required to deprotonate the benzylic alcohol, generating the 2-(trifluoromethyl)benzyl alkoxide. This alkoxide then acts as a nucleophile, attacking the methyl group of the methylating agent and displacing a leaving group to form the desired ether. The choice of a strong, non-nucleophilic base is critical to prevent side reactions. Sodium hydride (NaH) is a common and effective choice for this purpose, as it irreversibly deprotonates the alcohol, driving the reaction forward.
Experimental Protocol
Materials:
-
2-(Trifluoromethyl)benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (CH\textsubscript{3}I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4})
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 2-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until the cessation of hydrogen gas evolution is observed.
-
The mixture is then cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH\textsubscript{4}Cl solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO\textsubscript{4}, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Route B: Nucleophilic Substitution of 2-(Trifluoromethyl)benzyl Bromide with Sodium Methoxide
This alternative and equally viable route utilizes a 2-(trifluoromethyl)benzyl halide as the electrophile and sodium methoxide as the nucleophile. This approach can be advantageous if the benzyl halide is more readily available or cost-effective than the corresponding alcohol.
Mechanistic Insight
Similar to Route A, this reaction proceeds via an S\textsubscript{N}2 mechanism. The methoxide ion (CH\textsubscript{3}O\textsuperscript{-}), a potent nucleophile, directly attacks the benzylic carbon of the 2-(trifluoromethyl)benzyl bromide. This backside attack leads to the displacement of the bromide leaving group in a concerted fashion, forming the C-O bond of the target ether. The reaction is typically carried out in a polar aprotic solvent to solvate the sodium cation and enhance the nucleophilicity of the methoxide.
Experimental Protocol
Step 1: Synthesis of 2-(Trifluoromethyl)benzyl Bromide
While 2-(trifluoromethyl)benzyl bromide is commercially available, it can also be readily synthesized from the corresponding alcohol.
Materials:
-
2-(Trifluoromethyl)benzyl alcohol
-
Phosphorus tribromide (PBr\textsubscript{3})
-
Anhydrous toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO\textsubscript{3}) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
To a solution of 2-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous toluene, a solution of phosphorus tribromide (0.4 equivalents) in anhydrous toluene is added dropwise at 20-30 °C.[1]
-
The reaction mixture is stirred at room temperature for 2 hours.[1]
-
The toluene is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water.[1]
-
The aqueous phase is adjusted to pH 8.0 with saturated aqueous NaHCO\textsubscript{3} solution and extracted with dichloromethane.[1]
-
The combined organic phases are washed with water and brine, dried over anhydrous Na\textsubscript{2}SO\textsubscript{4}, and concentrated under reduced pressure to yield 2-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.[1]
Step 2: Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)benzyl bromide
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4})
Procedure:
-
To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol or THF, a solution of 2-(trifluoromethyl)benzyl bromide (1.0 equivalent) in the same solvent is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO\textsubscript{4}, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford the pure product.
Comparative Analysis
To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. It is important to note that yields can be highly dependent on the scale of the reaction and the purity of the starting materials.
| Parameter | Route A: Methylation of Alcohol | Route B: Nucleophilic Substitution of Halide |
| Starting Material | 2-(Trifluoromethyl)benzyl alcohol | 2-(Trifluoromethyl)benzyl bromide |
| Key Reagents | Sodium hydride, Methyl iodide | Sodium methoxide |
| Reaction Type | Williamson Ether Synthesis (via alkoxide formation) | Williamson Ether Synthesis (direct S\textsubscript{N}2) |
| Number of Steps | 1 | 1 (if starting from halide), 2 (if starting from alcohol) |
| Typical Yield | High (often >90%) | High (often >85%) |
| Key Advantages | - Direct conversion of the alcohol. - Avoids handling of phosphorus tribromide. | - Can be more atom-economical if the halide is readily available. - Milder base compared to sodium hydride. |
| Potential Challenges | - Sodium hydride is highly flammable and requires careful handling. - Methyl iodide is a toxic and volatile reagent. | - Requires the synthesis or purchase of the benzyl halide. - Phosphorus tribromide is corrosive and moisture-sensitive. |
Workflow Diagrams
To visually represent the synthetic pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for Route A: Methylation of 2-(Trifluoromethyl)benzyl Alcohol.
Caption: Workflow for Route B: Nucleophilic Substitution of 2-(Trifluoromethyl)benzyl Bromide.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer efficient and high-yielding pathways to this compound. The choice between them will largely depend on the availability and cost of the starting materials, as well as the specific safety and handling capabilities of the laboratory.
Route A is a direct and elegant one-step conversion from the corresponding alcohol. It is an excellent choice if 2-(trifluoromethyl)benzyl alcohol is readily available. However, the use of sodium hydride and methyl iodide necessitates stringent safety precautions.
Route B provides a reliable alternative, particularly if 2-(trifluoromethyl)benzyl bromide is the more accessible starting material. While it may involve an additional step to prepare the halide from the alcohol, the use of sodium methoxide is generally considered safer than handling sodium hydride.
For process development and scale-up considerations, the cost and handling of reagents will be paramount. A thorough cost analysis of the starting materials and reagents for both routes is recommended. Furthermore, optimization of reaction conditions, such as solvent, temperature, and reaction time, can lead to improved yields and reduced costs for either pathway.
Ultimately, both routes are well-established and robust methods for the synthesis of this important building block. The detailed protocols and comparative analysis provided herein should serve as a valuable resource for researchers in the design and execution of their synthetic campaigns.
References
- Marinier, A., & Priestley, E. S. (2019). Discovery of a Potent and Orally Bioavailable Factor XIa Inhibitor: The Path from a Racemic Screening Hit to a Single Enantiomer Clinical Candidate. Journal of Medicinal Chemistry, 62(16), 7400–7416. [Link]
- Organic Syntheses. (n.d.).
- PrepChem. (n.d.). Synthesis of benzyl trifluoromethyl ether. [Link]
- Halpern, M. (n.d.). PTC O-Methylation Using NaH/DMF – Are You Kidding Me?
Sources
A Researcher's Guide to Differentiating 1-(Methoxymethyl)-2-(trifluoromethyl)benzene Isomers by Spectroscopic Analysis
<
In the fields of pharmaceutical development, agrochemicals, and materials science, the precise identification of constitutional isomers is a critical, non-negotiable step. The placement of substituents on an aromatic ring can dramatically alter a molecule's biological activity, physical properties, and toxicological profile. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of 1-(methoxymethyl)-2-(trifluoromethyl)benzene, offering researchers a practical framework for their unambiguous differentiation.
The isomers in focus are:
-
This compound (ortho)
-
1-(Methoxymethyl)-3-(trifluoromethyl)benzene (meta)
-
1-(Methoxymethyl)-4-(trifluoromethyl)benzene (para)
We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique structural fingerprints for each isomer.
Isomeric Structures at a Glance
A clear visualization of the isomeric structures is fundamental to understanding the differences in their spectroscopic data. The relative positioning of the electron-withdrawing trifluoromethyl (-CF₃) group and the methoxymethyl (-CH₂OCH₃) group dictates the electronic environment and symmetry of each molecule.
A Comparative Guide to the Reactivity of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene and Other Methoxymethylated Aromatic Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Methoxymethylated Aromatics in Synthesis
Methoxymethyl (MOM) ethers of phenols and benzyl alcohols are ubiquitous protecting groups in organic synthesis, prized for their stability across a range of reaction conditions and their straightforward cleavage. Beyond this protective role, the methoxymethyl group is a powerful ortho-directing group in Directed ortho-Metalation (DoM) reactions. This strategy allows for the precise functionalization of the aromatic ring at the position adjacent to the directing group, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.[1]
The ability to introduce substituents at specific positions is of paramount importance in drug discovery and development, where the substitution pattern on an aromatic ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability.[2] This guide focuses on a particularly intriguing class of methoxymethylated aromatics: those bearing a trifluoromethyl (CF₃) group. The CF₃ group is a highly sought-after substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity and binding affinity.[3]
We will specifically examine 1-(methoxymethyl)-2-(trifluoromethyl)benzene and compare its reactivity in DoM with its structural isomers and non-fluorinated analogs. This comparative analysis will provide valuable insights for chemists seeking to leverage these building blocks in the synthesis of complex molecules.
The Unique Profile of this compound
This compound presents a fascinating case study in substrate control. The molecule features two key functional groups that exert opposing electronic effects on the aromatic ring. The methoxymethyl group is a weak ortho, para-director in electrophilic aromatic substitution due to the electron-donating resonance effect of the ether oxygen. Conversely, the trifluoromethyl group is a strong electron-withdrawing group and a meta-director. In the context of DoM, the primary influence is the ability of the heteroatom in the directing group to coordinate with the organolithium reagent, thereby facilitating deprotonation at the adjacent ortho position.[4]
The critical question for the synthetic chemist is: how does the strongly deactivating trifluoromethyl group at the ortho position influence the efficacy of the methoxymethyl group in directing lithiation?
Comparative Reactivity in Directed ortho-Metalation
To objectively assess the performance of this compound, we will compare its behavior in a standard DoM protocol with that of its isomers and the parent compound, 1-(methoxymethyl)benzene. The archetypal DoM reaction involves deprotonation with an alkyllithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with an electrophile.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 1: General workflow for the Directed ortho-Metalation (DoM) of methoxymethylated aromatic compounds.
Theoretical Considerations: The Influence of the Trifluoromethyl Group
The trifluoromethyl group is strongly electron-withdrawing through induction, which increases the acidity of the aromatic protons.[5] This acidifying effect would, in principle, facilitate deprotonation. However, its placement on the ring relative to the methoxymethyl directing group is crucial.
-
This compound (Ortho Isomer): The CF₃ group is positioned at one of the two potential ortho sites relative to the MOM group. Deprotonation is expected to occur at the C6 position, the other ortho position, to avoid steric hindrance and potential electronic repulsion between the negatively charged aryllithium and the electron-rich CF₃ group. The electron-withdrawing nature of the CF₃ group at the ortho position is expected to significantly acidify the proton at C6, potentially accelerating the rate of lithiation compared to the non-fluorinated analog.
-
1-(Methoxymethyl)-3-(trifluoromethyl)benzene (Meta Isomer): The CF₃ group is meta to the MOM group. The protons at C2 and C6 are ortho to the MOM group. The proton at C2 is also ortho to the electron-withdrawing CF₃ group and is therefore expected to be the most acidic. Thus, lithiation is predicted to be highly regioselective at the C2 position.
-
1-(Methoxymethyl)-4-(trifluoromethyl)benzene (Para Isomer): The CF₃ group is para to the MOM group. The two ortho positions (C2 and C6) are equivalent. The inductive effect of the para-CF₃ group will increase the acidity of these protons, likely leading to a faster reaction compared to the unsubstituted analog.
-
1-(Methoxymethyl)benzene (Parent Compound): This serves as our baseline. The methoxymethyl group directs lithiation to the ortho positions (C2 and C6), which are equivalent.
Experimental Data Comparison
| Substrate | Predicted Site of Lithiation | Expected Reactivity Relative to Parent | Key Considerations |
| 1-(Methoxymethyl)benzene | C2 / C6 | Baseline | Standard DoM substrate. |
| This compound | C6 | Faster | Strong inductive effect of the ortho-CF₃ group increases the acidity of the C6 proton. Steric hindrance may play a role. |
| 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | C2 | Fastest | The C2 proton is activated by both the directing MOM group and the ortho-CF₃ group, leading to high acidity and regioselectivity. |
| 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | C2 / C6 | Faster | The inductive effect of the para-CF₃ group acidifies the ortho protons. |
Note: "Faster" reactivity is predicted based on the increased acidity of the targeted proton due to the electron-withdrawing nature of the CF₃ group. This often translates to higher yields or shorter reaction times under identical conditions.
Experimental Protocols
Synthesis of this compound
The target compound can be readily synthesized from the corresponding benzyl alcohol or benzyl bromide.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Figure 2: Synthetic routes to this compound.
Protocol: Synthesis from 2-(Trifluoromethyl)benzyl bromide [5]
-
To a solution of sodium methoxide (prepared from 1.2 equivalents of sodium metal in anhydrous methanol) at 0 °C, add a solution of 2-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Directed ortho-Metalation and Electrophilic Quench of this compound
This protocol details a representative DoM reaction followed by methylation.
Protocol: ortho-Lithiation and Methylation
-
To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 1-(methoxymethyl)-6-methyl-2-(trifluoromethyl)benzene.
Conclusion and Future Perspectives
The presence of a trifluoromethyl group on a methoxymethylated benzene ring significantly influences the outcome of Directed ortho-Metalation reactions. The strong electron-withdrawing nature of the CF₃ group generally accelerates the deprotonation step by increasing the acidity of the targeted ortho proton. In the case of this compound, lithiation is directed to the C6 position, providing a powerful tool for the synthesis of highly substituted, fluorinated aromatic compounds.
For researchers in drug discovery, the ability to selectively functionalize these scaffolds opens up new avenues for analog synthesis and the exploration of structure-activity relationships. The predictable regioselectivity, driven by the interplay of the directing group and the electronic nature of the substituents, makes these compounds valuable building blocks for the construction of novel pharmaceutical candidates. Further quantitative studies directly comparing the reaction kinetics of these isomers would provide even deeper insights into the subtle balance of steric and electronic effects that govern their reactivity.
References
- Myers, A. G. Directed Ortho Metalation. Harvard University.
- Baran, P. S. Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research.
- Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.
- Wikipedia. Directed ortho metalation.
- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals.
- Supporting Information.
- Mortier, J. Directed Ortho Metalation. Unblog.fr.
- Supporting Information.
- Martínez-Martínez, A. J. et al. Directed ortho-meta′- and meta-meta′-dimetalations: A template base approach to deprotonation. SciSpace.
- Berger, F. J. et al. Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients. ChemRxiv.
- Beilstein Journals. Search Results.
- J. Med. Chem. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
A Senior Application Scientist's Guide: Trifluoromethyl (CF3) vs. Trifluoromethoxy (OCF3) in Medicinal Chemistry
Introduction: The Power of Fluorine in Drug Design
In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to enhancing its efficacy, safety, and pharmacokinetic profile.[1][2][3] Among the medicinal chemist's most powerful tools is the incorporation of fluorine-containing functional groups. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, have become workhorse substituents for optimizing drug-like properties.[4] While both groups leverage the unique characteristics of fluorine—high electronegativity, small size, and the strength of the C-F bond—they impart distinct physicochemical properties to a molecule, leading to different biological outcomes.[1][4] This guide provides an in-depth comparison of the CF3 and OCF3 groups, supported by experimental data and protocols, to inform strategic decisions in drug development.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a CF3 and an OCF3 group is a nuanced decision driven by the specific optimization goals for a drug candidate. Their distinct electronic, steric, and lipophilic characteristics are the root of their differential impact on a molecule's behavior.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality and Implication |
| Electronic Effect | Strongly electron-withdrawing (Inductive effect)[5][6] | Strongly electron-withdrawing (Inductive), weakly electron-donating (Resonance)[7] | The CF3 group's potent inductive withdrawal significantly lowers the pKa of nearby acidic protons or raises the pKa of bases. The OCF3 group has a more complex electronic profile; its strong inductive effect is slightly tempered by the oxygen's lone pair resonance, making it less powerfully withdrawing than CF3 overall.[7] This electronic modulation affects target binding and metabolic stability. |
| Lipophilicity (Hansch π) | +0.88[1] | +1.04[3][4] | The OCF3 group is one of the most lipophilic single substituents, more so than CF3.[3][8] This enhanced lipophilicity can improve membrane permeability and bioavailability but must be carefully balanced to avoid issues with solubility and metabolic clearance.[1][7] |
| Metabolic Stability | High. C-F bond energy is ~485 kJ/mol.[1] | Very High. More resistant to CYP450-mediated oxidation than -CF3 and -OCH3.[3] | Both groups are highly stable due to the strong C-F bond, effectively blocking metabolic attack at their point of attachment.[1][9] The OCF3 group offers superior stability over a methoxy group, preventing O-demethylation, and its steric bulk can further shield adjacent sites from enzymatic breakdown.[3] |
| Steric Profile | Bioisostere for ethyl or isopropyl groups.[10][11] | Larger and more sterically demanding than CF3. | The CF3 group is considered a bioisostere for several nonpolar side chains, allowing it to fit into specific binding pockets.[1][4] The larger size of the OCF3 group can be used to probe steric tolerance in a binding site or to shield the molecule from metabolic enzymes. |
| Hydrogen Bond Acceptance | Weak | Very Weak. Oxygen lone pairs are delocalized by fluorine atoms.[3] | Unlike a methoxy group, the oxygen in an OCF3 group is a very poor hydrogen bond acceptor. This can be advantageous in preventing unwanted interactions with metabolic enzymes or off-target proteins.[3] |
| Conformational Influence | Can influence molecular conformation through dipole-dipole interactions.[12] | Adopts a conformation nearly orthogonal to an adjacent aryl ring.[13] | The OCF3 group's preference for an orthogonal conformation can be a powerful tool to lock a specific molecular geometry, potentially increasing binding affinity by reducing the entropic penalty of binding. |
The Domino Effect: Impact on ADME and Pharmacodynamics
The subtle differences in physicochemical properties translate into significant effects on a drug's journey through the body (Pharmacokinetics) and its interaction with the biological target (Pharmacodynamics).
Pharmacokinetics (ADME)
-
Absorption & Distribution: Increased lipophilicity from both CF3 and, more significantly, OCF3, can enhance absorption across the gut wall and penetration of biological membranes like the blood-brain barrier.[1][4][7] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific protein binding, hindering distribution.
-
Metabolism: Both groups are exceptionally effective at blocking oxidative metabolism at the site of substitution.[1][9] This "metabolic blocking" strategy is a primary reason for their use, often leading to a longer drug half-life and improved bioavailability.[9] The OCF3 group is particularly effective at replacing a metabolically vulnerable methoxy group.[3]
-
Excretion: By increasing metabolic stability, these groups can shift clearance mechanisms from hepatic metabolism to renal excretion.
Experimental Protocols
To empirically determine the impact of these substituents, the following standardized assays are indispensable in drug discovery labs.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in the phosphate buffer.
-
Prepare a 10 mM stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare a 1 mM stock solution of the test compound and positive control (e.g., a rapidly metabolized drug like Verapamil) in acetonitrile or DMSO.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension. Pre-warm the plate at 37°C for 5 minutes.
-
To initiate the reaction, add the test compound to a final concentration of 1 µM.
-
Immediately add the NADPH regenerating system to start the metabolic process. A parallel incubation without NADPH serves as a negative control.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein).
-
Protocol 2: Lipophilicity Determination (LogP) by RP-HPLC
This method provides a rapid and reliable measure of a compound's lipophilicity.
Objective: To determine the LogP value of a test compound based on its retention time on a reverse-phase HPLC column.
Methodology:
-
System Preparation:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase is a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration Curve:
-
Prepare a set of standard compounds with known LogP values that span a relevant range (e.g., from -1 to +5).
-
Inject each standard individually and record its retention time (t_R_).
-
Calculate the capacity factor (k') for each standard: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Plot the logarithm of the capacity factor (log k') versus the known LogP values. This creates the calibration curve.
-
-
Sample Analysis:
-
Dissolve the test compound in the mobile phase.
-
Inject the sample into the HPLC system under the identical conditions used for the standards.
-
Measure the retention time (t_R_) of the test compound.
-
-
LogP Determination:
-
Calculate the log k' for the test compound.
-
Determine the LogP value of the test compound by interpolating its log k' value on the calibration curve.[14]
-
Visualizing the Concepts
To better understand the underlying principles, the following diagrams illustrate key concepts.
Caption: Workflow for the in vitro microsomal stability assay.
Synthetic Considerations
A crucial practical aspect for researchers is the synthetic accessibility of these groups.
-
Trifluoromethylation: The introduction of a CF3 group has become more routine with the development of numerous reagents and methods, including radical, nucleophilic, and electrophilic trifluoromethylation reactions. [5][15][16]Many CF3-containing building blocks are commercially available, facilitating their incorporation. [5][17]* Trifluoromethoxylation: Incorporating the OCF3 group remains a significant synthetic challenge. [4][18]The trifluoromethoxide anion is highly unstable, making direct nucleophilic substitution difficult. [4]While new reagents and methods, including photoredox catalysis, are emerging, the synthesis of OCF3-containing compounds is often more complex and costly than their CF3 counterparts. [18][19]
Conclusion and Strategic Outlook
Both the trifluoromethyl and trifluoromethoxy groups are invaluable assets in medicinal chemistry, primarily for enhancing metabolic stability and modulating lipophilicity.
-
The -CF3 group is a robust, well-understood, and synthetically accessible choice for blocking metabolism and increasing lipophilicity. Its bioisosteric similarity to alkyl groups makes it a versatile tool for probing binding pockets. [1][10]
-
The -OCF3 group offers a more potent increase in lipophilicity and, in many cases, superior metabolic stability compared to both -CF3 and -OCH3. [3][4]Its unique conformational influence can be exploited to pre-organize a ligand for optimal binding. However, its synthetic introduction is generally more challenging. [18] The ultimate decision rests on the specific goals of the drug design program. If a moderate increase in lipophilicity and a proven metabolic block are needed with straightforward synthesis, the -CF3 group is an excellent choice. If a more substantial boost in lipophilicity is required, if a labile methoxy group needs replacing, or if conformational locking is desired, the synthetically more demanding -OCF3 group warrants strong consideration. A thorough analysis of the target, the binding site, and the baseline metabolic liabilities of the lead compound will guide the discerning scientist to the optimal choice.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025).
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025).
- Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. (2026).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.).
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. (n.d.).
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (n.d.).
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.).
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications. (2019).
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (2025).
- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.).
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.).
- Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (2021).
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups - Benchchem. (n.d.).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008).
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (2025).
- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA. (n.d.).
- The C–F bond as a conformational tool in organic and biological chemistry - PMC. (2010).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 17. jelsciences.com [jelsciences.com]
- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Trifluoromethylanisoles
For the modern researcher in synthetic and medicinal chemistry, a nuanced understanding of substituent effects on aromatic systems is paramount. The trifluoromethylanisoles, a family of isomers featuring two electronically antagonistic groups, serve as a compelling case study in the principles of aromatic reactivity. This guide provides an in-depth comparison of the ortho, meta, and para isomers, synthesizing established electronic principles with practical, data-driven insights to inform experimental design in drug development and materials science.
The Electronic Tug-of-War: Methoxy vs. Trifluoromethyl
The reactivity of each trifluoromethylanisole isomer is dictated by the combined influence of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. These substituents exert opposing electronic effects, and their interplay is highly dependent on their relative positions on the benzene ring.
-
The Methoxy Group (-OCH₃): An Activating Director The methoxy group is a classic example of a substituent with dual electronic character. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I) through the sigma bond framework.[1][2] However, the lone pairs on the oxygen can be delocalized into the aromatic π-system, resulting in a powerful electron-donating resonance effect (+M or +R) .[1][3] In electrophilic aromatic substitution, the resonance effect is dominant, making the methoxy group an overall activating and ortho, para-directing group.[4][5]
-
The Trifluoromethyl Group (-CF₃): A Potent Deactivator The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry.[6][7] The three highly electronegative fluorine atoms create a powerful inductive effect (-I) , pulling electron density away from the aromatic ring.[4] Unlike the methoxy group, it has no resonance-donating capability. This significant withdrawal of electron density makes the -CF₃ group a strong deactivating and meta-directing substituent for electrophilic reactions.[8]
The following diagram illustrates the fundamental electronic push-pull within these molecules.
Caption: Opposing electronic effects of the -OCH₃ and -CF₃ groups.
To quantify these effects, we can refer to the Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.
| Substituent | σ_meta | σ_para | Electronic Interpretation |
| -OCH₃ | +0.12 | -0.27 | Electron-withdrawing at meta (inductive), but strongly electron-donating at para (resonance dominates).[9] |
| -CF₃ | +0.43 | +0.54 | Strongly electron-withdrawing at both positions, with the effect being slightly stronger at the para position.[9] |
This data provides a quantitative foundation for understanding how the electron distribution and, consequently, the reactivity of the aromatic ring are perturbed in each isomer.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (the Wheland intermediate), followed by deprotonation to restore aromaticity.[10][11] The rate-determining step is the formation of this carbocationic intermediate; therefore, substituents that stabilize this positive charge (electron-donating groups) accelerate the reaction, while those that destabilize it (electron-withdrawing groups) slow it down.[11]
Caption: Generalized mechanism for Electrophilic Aromatic Substitution.
Isomer Reactivity Analysis:
-
para-Trifluoromethylanisole: This isomer is the most reactive towards electrophilic attack. The powerful +M effect of the methoxy group strongly activates the two equivalent positions ortho to it. The deactivating -I effect of the -CF₃ group is felt throughout the ring but does not override the decisive ortho, para-directing ability of the methoxy group. The positive charge in the Wheland intermediate is effectively stabilized by resonance involving the methoxy's lone pairs.
-
ortho-Trifluoromethylanisole: Reactivity is significantly diminished compared to the para isomer. While the methoxy group still directs incoming electrophiles to its para position (C4) and ortho position (C6), the powerful -I effect of the adjacent -CF₃ group strongly deactivates these sites. Furthermore, the C6 position suffers from significant steric hindrance. Attack at C4 is favored, but the overall reaction rate is slow.
-
meta-Trifluoromethylanisole: This is the least reactive isomer. The methoxy group directs activation to the C2, C4, and C6 positions. However, the C2 and C6 positions are adjacent to the strongly deactivating -CF₃ group. The C4 position, while activated by the -OCH₃ group, is also meta to the -CF₃ group. The directing effects are conflicted, and the entire ring is strongly deactivated by the -CF₃ group, leading to very low reactivity under standard EAS conditions.
Supporting Experimental Data: Nitration of Trifluoromethylanisole Isomers
The following table summarizes typical regioselectivity and yield for the nitration of the three isomers, illustrating the principles discussed.
| Isomer | Major Product(s) | Typical Yield | Rationale |
| Para | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | Good to Excellent | Strong activation and direction by -OCH₃ to the sterically accessible ortho position. |
| Ortho | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | Moderate | -OCH₃ directs para, but the ring is deactivated by the proximate -CF₃ group. |
| Meta | 3-Methoxy-2-nitro-1-(trifluoromethyl)benzene & 3-Methoxy-4-nitro-1-(trifluoromethyl)benzene | Low to Poor | Conflicting directing effects and strong overall deactivation. Multiple products are often formed in low yields. |
Experimental Protocol: Nitration of p-Trifluoromethylanisole
This protocol describes a representative method for the selective nitration of the most reactive isomer.
Objective: To synthesize 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
Materials:
-
p-Trifluoromethylanisole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Slowly add p-trifluoromethylanisole to the cold sulfuric acid while stirring. Maintain the temperature below 5°C.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to a portion of cold, concentrated sulfuric acid in a separate flask.
-
Add the nitrating mixture dropwise to the solution of the anisole in sulfuric acid over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Comparative Reactivity in Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic tool for regioselective functionalization. It utilizes a directing metalation group (DMG) to chelate an organolithium base (like n-BuLi), which then deprotonates the nearest ortho proton.[12] The methoxy group is an effective DMG.[12] The reaction is driven by the formation of a kinetically favored five- or six-membered chelated intermediate.[13]
Caption: General workflow for Directed Ortho-Metalation (DoM).
Isomer Reactivity Analysis:
-
para-Trifluoromethylanisole: This isomer undergoes efficient DoM. The methoxy group directs lithiation to one of the two equivalent ortho positions. The strong electron-withdrawing nature of the -CF₃ group increases the acidity of all ring protons, but the chelation control exerted by the methoxy group ensures high regioselectivity.
-
meta-Trifluoromethylanisole: DoM is also effective here. The methoxy group directs lithiation to the C2 position. The proton at C2 is particularly acidic due to its position between two electron-withdrawing groups (by induction), making this deprotonation highly favorable. Lithiation at C4 is sterically less accessible and electronically less favored.
-
ortho-Trifluoromethylanisole: The situation is more complex. The methoxy group can only direct lithiation to the C6 position, as the C2 position is blocked. While this reaction can proceed, the resulting ortho-lithiated species is adjacent to the -CF₃ group. This proximity can lead to instability, and under certain conditions, may promote side reactions such as benzyne formation if the temperature is not rigorously controlled.[14]
Comparative Reactivity in Nucleophilic Aromatic Substitution (S_N_Ar)
Nucleophilic Aromatic Substitution (S_N_Ar) occurs when a strong nucleophile displaces a leaving group on an electron-poor aromatic ring.[15] The reaction requires the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to the leaving group.[16][17] These groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[18] The methoxy group, being electron-donating by resonance, generally disfavors this reaction.
For a meaningful comparison, we must consider substrates that contain a leaving group, for example, the isomers of chloro-trifluoromethylanisole .
Isomer Reactivity Analysis (Hypothetical Example: 1-chloro-X-(trifluoromethyl)anisole):
-
Highest Reactivity: An isomer where the -CF₃ group is ortho or para to the chlorine leaving group (e.g., 1-chloro-4-methoxy-2-(trifluoromethyl)benzene ). The -CF₃ group powerfully stabilizes the negative charge of the Meisenheimer complex through its inductive effect, accelerating the rate-determining nucleophilic addition step.
-
Moderate to Low Reactivity: An isomer where the -CF₃ group is meta to the chlorine (e.g., 1-chloro-3-methoxy-5-(trifluoromethyl)benzene ). In this arrangement, the -CF₃ group cannot directly stabilize the negative charge on the carbon bearing the leaving group via resonance and its inductive effect is less pronounced, leading to a much slower reaction.[17]
-
Influence of -OCH₃: The electron-donating -OCH₃ group will generally decrease the rate of S_N_Ar. However, its position relative to the site of nucleophilic attack also matters. If it is meta to the leaving group, its deactivating resonance effect is minimized.
Conclusion: A Predictive Framework
The reactivity of the ortho, meta, and para trifluoromethylanisole isomers is a direct consequence of the predictable, yet complex, interplay between the activating, ortho/para-directing methoxy group and the deactivating, meta-directing trifluoromethyl group.
| Reaction Type | Most Reactive Isomer | Least Reactive Isomer | Key Rationale |
| Electrophilic Aromatic Substitution (EAS) | Para | Meta | The activating +M effect of -OCH₃ dominates, but is counteracted by the deactivating -CF₃. The para isomer allows for clear directing effects, while the meta isomer has conflicting influences. |
| Directed Ortho-Metalation (DoM) | Meta / Para | Ortho | The -OCH₃ group is a reliable directing group. The ortho isomer's lithiated intermediate may have reduced stability due to proximity to the -CF₃ group. |
| Nucleophilic Aromatic Substitution (S_N_Ar) | Isomer with -CF₃ ortho/para to LG | Isomer with -CF₃ meta to LG | Stabilization of the anionic Meisenheimer intermediate is paramount and requires direct electronic communication between the EWG and the reaction center. |
This guide provides a framework for researchers to predict the chemical behavior of these and similarly substituted aromatic compounds. By understanding the foundational principles of substituent effects, scientists can make more informed decisions in the design of synthetic routes, leading to improved efficiency, selectivity, and yield in the development of novel molecules.
References
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online].
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online].
- Wikipedia. Electrophilic aromatic directing groups. [Online].
- ResearchGate. (2017). Methoxy gp on aromatic ring? [Online].
- Wikipedia. Methoxy group. [Online].
- ResearchGate. (2019). Scope of the meta‐trifluoromethylaniline synthesis. [Online].
- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Online].
- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Online].
- ResearchGate. Hammett constants for CF2OCH3 and similar groups. [Online].
- Royal Society of Chemistry. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. [Online].
- National Institutes of Health. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Online].
- Source unavailable.
- Source unavailable.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Science.gov. hammett substituent constants: Topics. [Online].
- LabXchange. Electrophilic Aromatic Substitution. [Online].
- Wikipedia. Nucleophilic aromatic substitution. [Online].
- ResearchGate. (2012). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. [Online].
- National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. [Online].
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online].
- National Institutes of Health. (2023). Trifluoromethylarylation of alkenes using anilines. [Online].
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Online].
- ResearchGate. Directed ortho lithiation general mechanism. [Online].
- Chemistry Steps. Nucleophilic Aromatic Substitution. [Online].
- Wikipedia. Directed ortho metalation. [Online].
- BYJU'S. Electrophilic Aromatic Substitution Reaction. [Online].
- Wikipedia. Electrophilic aromatic substitution. [Online].
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Online].
- University of Wisconsin. Directed (ortho) Metallation. [Online].
- Royal Society of Chemistry. (2019). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. [Online].
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Researcher's Guide to Navigating the Landscape of Alternative Trifluoromethylating Agents for Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into aromatic compounds is a cornerstone of modern medicinal chemistry. This small appendage can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Historically, the synthesis of trifluoromethylated arenes has been fraught with challenges, often requiring harsh conditions and limited to specific substrates. However, the landscape has evolved significantly with the advent of a new generation of trifluoromethylating agents. This guide provides an in-depth comparison of the leading alternative reagents, offering a critical analysis of their performance, supported by experimental data, to empower researchers in selecting the optimal tool for their synthetic challenges.
The Post-Trifluoromethylation Era: A Comparative Analysis of Modern Reagents
The limitations of traditional methods, such as the Swarts reaction which requires harsh conditions, have spurred the development of more versatile and user-friendly reagents.[1] This section delves into a comparative analysis of three prominent classes of alternative trifluoromethylating agents: Togni's reagents, Langlois' reagent, and Umemoto's reagents.
Togni's Reagents: Electrophilic Powerhouses
Togni's reagents, particularly Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are hypervalent iodine compounds that act as electrophilic sources of the CF₃ group.[2] They have gained widespread popularity due to their commercial availability and broad applicability.
-
Mechanism of Action: Togni's reagents can participate in both electrophilic and radical-mediated trifluoromethylation pathways. In electrophilic pathways, the reagent directly delivers a "CF₃⁺" equivalent to a nucleophilic aromatic ring. Under photoredox or copper catalysis, they can generate trifluoromethyl radicals (•CF₃), which then engage in the trifluoromethylation of arenes.[2]
-
Substrate Scope and Functional Group Tolerance: Togni's reagents are effective for the trifluoromethylation of a wide range of substrates, including electron-rich arenes, heterocycles, and phenols.[2][3] They exhibit good functional group tolerance, with many sensitive groups remaining intact under the reaction conditions.
-
Reaction Conditions: Trifluoromethylation with Togni's reagents can be achieved under various conditions, including metal-catalyzed (e.g., copper) and photocatalytic systems.[2] This flexibility allows for the optimization of conditions to suit specific substrates.
-
Safety and Handling: A critical consideration when using Togni's Reagent II is its potential explosive properties, especially upon heating.[2] It should be handled with care, and appropriate safety precautions must be taken. The reagent is a solid and should be stored in a cool, dry place.
Langlois' Reagent (Sodium Triflinate): The Radical Workhorse
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, is a cost-effective and bench-stable solid that serves as an excellent source of trifluoromethyl radicals.[1][4]
-
Mechanism of Action: Langlois' reagent generates the trifluoromethyl radical (•CF₃) under oxidative conditions, typically employing an oxidant like tert-butyl hydroperoxide (TBHP) and often a copper catalyst.[5] The generated •CF₃ then adds to the aromatic ring.
-
Substrate Scope and Functional Group Tolerance: This reagent is particularly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[1] While initially reported for electron-rich substrates, methods have been developed for electron-deficient systems as well. It demonstrates good functional group tolerance.
-
Reaction Conditions: The trifluoromethylation is typically carried out in the presence of an oxidant and often a copper salt. The reactions are generally performed under mild conditions.
-
Safety and Handling: Sodium triflinate is considered a stable and easy-to-handle solid, making it an attractive alternative to more hazardous reagents.[4] Standard laboratory safety practices are sufficient for its handling.
Umemoto's Reagents: Versatile Electrophilic and Radical Precursors
Umemoto's reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that can act as both electrophilic and radical trifluoromethylating agents.[6][7]
-
Mechanism of Action: Similar to Togni's reagents, Umemoto's reagents can react via an electrophilic pathway with nucleophiles. They are also excellent precursors for the generation of trifluoromethyl radicals, particularly under photoredox catalysis.[6]
-
Substrate Scope and Functional Group Tolerance: Umemoto's reagents have a broad substrate scope, including the trifluoromethylation of arenes, heteroarenes, and a variety of other nucleophiles.[7] They are known for their high reactivity and, in some cases, superior performance compared to other electrophilic trifluoromethylating agents. For instance, in the Pd(II)-catalyzed ortho-trifluoromethylation of 2-pyridine substituted arenes, Umemoto's reagents provided good yields where Togni's reagent gave only low yields.[8]
-
Reaction Conditions: These reagents are versatile and can be employed under various conditions, including transition-metal catalysis and photoredox catalysis.[6]
-
Safety and Handling: Umemoto's reagents are generally stable, crystalline solids that are easy to handle in the atmosphere, adding to their practical appeal in a laboratory setting.[6]
Comparative Performance Data
A direct, quantitative comparison of these reagents is challenging due to the wide variety of substrates and reaction conditions reported in the literature. However, by examining representative examples, we can discern key trends in their performance.
| Reagent Class | Aromatic Substrate | Reaction Conditions | Yield (%) | Reference |
| Togni's Reagent II | Phenol derivatives | Various | Generally good | [3] |
| 2-Pyridine substituted arenes | Pd(OAc)₂, Cu(OAc)₂, 110 °C | 11 | [8] | |
| Langlois' Reagent | Electron-rich arenes | Oxidant, Cu catalyst | Good to excellent | [1] |
| Umemoto's Reagents | 2-Pyridine substituted arenes | Pd(OAc)₂, Cu(OAc)₂, 110 °C | Good | [8] |
| Aniline | - | Mixture of ortho and para isomers | [8] | |
| p-Hydroquinone | - | 85 | [8] | |
| Pyrrole | - | 87 | [8] |
Note: Yields are highly substrate and condition dependent. This table is for illustrative purposes and not an exhaustive comparison.
In the Lab: Detailed Experimental Protocols
To provide practical guidance, this section outlines detailed, step-by-step protocols for representative trifluoromethylation reactions using each of the discussed reagents.
Protocol 1: Photoredox-Catalyzed Trifluoromethylation of an Arene using Togni's Reagent II
This protocol is a general representation of a visible-light-mediated trifluoromethylation.
Materials:
-
Aromatic substrate (e.g., N-phenyl-1,8-naphthalimide) (1.0 equiv)
-
Togni's Reagent II (1.5 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1-2 mol%)
-
Degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or vial equipped with a magnetic stir bar
-
Blue LED light source
Procedure:
-
In a glovebox, add the aromatic substrate, Togni's Reagent II, and the photocatalyst to a Schlenk flask.
-
Add the degassed solvent to the flask.
-
Seal the flask and remove it from the glovebox.
-
Place the flask approximately 5-10 cm from the blue LED light source and begin stirring.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Halide using Langlois' Reagent (Sodium Triflinate)
This protocol describes a typical copper-catalyzed radical trifluoromethylation of an aryl iodide.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole) (1.0 equiv)
-
Sodium triflinate (Langlois' Reagent) (2.0 equiv)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) (3.0 equiv)
-
Solvent (e.g., a mixture of CH₂Cl₂ and H₂O)
-
Round-bottom flask equipped with a magnetic stir bar and condenser
Procedure:
-
To a round-bottom flask, add the aryl iodide, sodium triflinate, and CuI.
-
Add the solvent mixture (e.g., CH₂Cl₂/H₂O 1:1).
-
Stir the mixture vigorously at room temperature.
-
Slowly add TBHP to the reaction mixture over a period of 1 hour using a syringe pump.
-
After the addition is complete, continue stirring the reaction at room temperature for the specified time (typically 4-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Trifluoromethylation of an Arene with Umemoto's Reagent
This protocol provides a general procedure for the direct C-H trifluoromethylation of an electron-rich arene.[9]
Materials:
-
Arene (e.g., 1,3,5-trimethoxybenzene) (1.0 equiv)
-
Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)
-
Amine (e.g., triethylamine) (2.0 equiv)
-
Solvent (e.g., acetonitrile)
-
Schlenk tube equipped with a magnetic stir bar
Procedure:
-
To a Schlenk tube, add the arene and Umemoto's reagent.
-
Add the solvent and then the amine under an inert atmosphere.
-
Seal the tube and stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry: Mechanisms and Workflows
Understanding the underlying mechanisms and having a clear decision-making framework are crucial for successful experimentation.
Caption: General mechanism for photoredox-catalyzed trifluoromethylation.
Caption: A simplified workflow for selecting a trifluoromethylating agent.
Future Outlook and Emerging Trends
The field of aromatic trifluoromethylation is continuously evolving. Current research focuses on the development of even more efficient, selective, and sustainable methods. This includes the design of novel reagents with enhanced reactivity and safety profiles, the exploration of new catalytic systems, and the application of flow chemistry to enable safer and more scalable trifluoromethylation reactions. As our understanding of reaction mechanisms deepens, we can expect the development of highly predictable and selective transformations that will further empower drug discovery and materials science.
References
- Dou, H. et al. (2015). Direct Aromatic C-H Trifluoromethylation via an Electron-Donor-Acceptor Complex. Chemistry – A European Journal, 21(23), 8355-8359.
- Shimizu, R. et al. (2014). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition, 53(4), 1115-1119.
- Petrov, V. A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380.
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580-6589.
- G. D. D. van der Vlugt, J. et al. (2017). N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters, 19(9), 2342-2345.
- Baran, P. S. et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Wang, J. et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. *Journal of Visualized Experiments, (107), e53789.
- Gouverneur, V. et al. (2013). Trifluoromethylation of Allylsilanes under Photoredox Catalysis. Organic Letters, 15(6), 1290-1293.
- Charpentier, J. et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
- Beller, M. et al. (2013). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. Angewandte Chemie International Edition, 52(29), 7510-7514.
- Sanford, M. S. et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry, 76(3), 823-828.
- MacMillan, D. W. C. et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6853-6858.
- Sanford, M. S. et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry, 76(3), 823-828.
- Wang, J. et al. (2020). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers, 7(14), 1836-1841.
- Baran, P. S. et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Wang, J. et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. *Journal of Visualized Experiments, (107), e53789.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Togni Reagent II - Enamine [enamine.net]
- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Umemoto Reagent I - Enamine [enamine.net]
- 7. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Direct Aromatic C-H Trifluoromethylation via an Electron-Donor-Acceptor Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: An Integrated Crystallographic and Spectroscopic Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the molecule's inherent physicochemical properties but also its interaction with biological targets. This guide provides a comprehensive, in-depth analysis of the structural validation of 1-(methoxymethyl)-2-(trifluoromethyl)benzene, a compound of interest in medicinal chemistry due to the presence of the trifluoromethyl group, a common moiety for enhancing metabolic stability and binding affinity.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable insights into molecular connectivity and composition, single-crystal X-ray crystallography remains the gold standard for unequivocal structural elucidation. This guide will present a detailed protocol for the crystallographic analysis of this compound, from synthesis to final structure validation. Furthermore, a comparative analysis with spectroscopic techniques will highlight the unique advantages and complementary nature of each method in the context of this specific molecule.
The Imperative of Unambiguous Structural Validation
Part 1: The Crystallographic Workflow: A Step-by-Step Protocol
The following protocol outlines the comprehensive workflow for the structural determination of this compound by single-crystal X-ray diffraction. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. The presence of impurities, particularly isomeric impurities, can significantly hinder or prevent the growth of single crystals.
-
Synthesis: A common route involves the Williamson ether synthesis, reacting 2-(trifluoromethyl)benzyl alcohol with a methylating agent in the presence of a base. Careful control of reaction conditions is necessary to minimize side products.
-
Purification: The crude product should be purified by flash column chromatography on silica gel. The choice of eluent system is critical for separating the target molecule from any unreacted starting materials or isomeric byproducts. Purity should be assessed by ¹H NMR and GC-MS before proceeding to crystallization.
Step 2: Crystal Growth – The Art and Science
Growing diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. It is a process of controlled precipitation from a supersaturated solution. Several techniques should be attempted in parallel to maximize the chances of success.[1][2][3][4][5]
-
Slow Evaporation: This is the simplest method. A near-saturated solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is prepared in a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent over several days to weeks.[1][4]
-
Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1]
-
Solvent Selection: The choice of solvent is crucial. A good solvent for crystallization is one in which the compound has moderate solubility. A screening of various solvents and solvent mixtures is recommended.[4][5]
Step 3: X-ray Data Collection
Once a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6][7]
-
Instrumentation: Data is typically collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[8] The X-ray source is often a molybdenum (Mo) or copper (Cu) target.[8]
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[7]
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using specialized software.
-
Structure Solution: Programs like SHELXS or SHELXT are used to solve the phase problem and generate an initial model of the crystal structure.[9]
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[10] This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Step 5: Structure Validation
The final refined crystal structure must be rigorously validated to ensure its quality and accuracy. This is a critical self-validating step in the crystallographic workflow.
-
Validation Software: The program PLATON is widely used for structure validation.[11][12][13] It performs a series of checks on the crystallographic data and the refined model, generating a report of any potential issues or "ALERTS".[13]
-
Validation Checks: These checks include analysis of bond lengths, bond angles, thermal ellipsoids, and the search for missed symmetry or solvent-accessible voids.[13][14] A clean validation report provides strong confidence in the correctness of the determined structure.
Part 2: A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides a definitive three-dimensional structure, NMR and Mass Spectrometry are indispensable tools for routine characterization and can provide complementary information. The following table compares the performance of these techniques for the structural validation of this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F). Can distinguish between isomers. | Provides the molecular weight and elemental composition of the molecule and its fragments. |
| Sample Requirements | A single, well-ordered crystal of sufficient size and quality. | Soluble sample of moderate concentration. | Very small amount of sample, can be in a mixture for GC-MS. |
| Ambiguity | Low. Provides a definitive structure of the crystalline state. | Moderate. Isomer identification is possible but can be complex. Provides information on the solution-state structure. | High for isomeric differentiation without standards. Fragmentation patterns may be similar for isomers. |
| Throughput | Low to medium. Crystal growth can be time-consuming. | High. A routine spectrum can be acquired in minutes. | High. Can be coupled with chromatography for rapid analysis of mixtures. |
| Cost | High. Requires specialized instrumentation and expertise. | Medium to high. NMR spectrometers are significant investments. | Medium. Mass spectrometers are common in analytical labs. |
The Synergy of Techniques: A Holistic Approach
The most robust structural validation comes from the integration of multiple analytical techniques.
-
NMR Spectroscopy's Role: ¹H and ¹⁹F NMR are particularly powerful for organofluorine compounds.[15][16] The ¹H NMR spectrum of this compound would show characteristic signals for the methoxy and methylene protons, as well as the aromatic protons, with coupling patterns that can suggest the substitution pattern. The ¹⁹F NMR would show a singlet for the CF₃ group, with its chemical shift being indicative of the electronic environment.[17][18] While NMR can strongly suggest the correct isomer, it relies on interpretation and comparison with predicted or known spectra.
-
Mass Spectrometry's Contribution: Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound. The fragmentation pattern can also provide structural clues. For instance, the loss of a methoxy radical (·OCH₃) or a methoxymethyl cation ([CH₂OCH₃]⁺) would be expected.[19][20] However, isomers often exhibit very similar fragmentation patterns, making definitive identification challenging without authentic standards for comparison.[21][22]
Visualizing the Workflow and Logic
To better illustrate the processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for the X-ray crystallographic validation of this compound.
Caption: Logical relationship between analytical techniques and the structural information they provide.
Conclusion
The structural validation of novel chemical entities is a non-negotiable aspect of rigorous scientific research, particularly in the context of drug development. While NMR and mass spectrometry are essential for initial characterization and quality control, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and unambiguous three-dimensional structure. The integrated approach detailed in this guide, combining meticulous synthesis and crystallization with state-of-the-art crystallographic analysis and validation, represents the most robust pathway to confirming the structure of this compound. This foundational knowledge is paramount for building accurate structure-activity relationships and advancing promising compounds through the development pipeline.
References
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
- Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
- Thome, V., & Guma, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2266-2286. [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. IUCr Journals. [Link]
- A Study on Single-Crystal Structure Validation with The Program Pl
- Validation of CIF's by PL
- Tanaka, H., et al. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 66(3), 83-89. [Link]
- Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. University of Göttingen. [Link]
- The SHELX package. MIT OpenCourseWare. [Link]
- Can anyone please suggest the best method to grow the crystals for organic compounds.
- Growing Crystals That Will Make Your Crystallographer Happy. University of Washington, Department of Chemistry. [Link]
- Crystal Growing Tips. University of Florida, The Center for Xray Crystallography. [Link]
- Small Molecule Structure Solution and Refinement. HKL Research, Inc.[Link]
- Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
- ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
- Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section A: Foundations of Crystallography, 54(6), 856-863. [Link]
- Supporting Inform
- Comparison of X-ray Crystallography, NMR and EM.
- Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PMC - PubMed Central. [Link]
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
- Comparison of NMR and X-ray crystallography. University of Debrecen. [Link]
- X-ray Diffraction Protocols and Methods.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Protheragen. [Link]
- Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
- Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]
- Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
- Mass spectral fragmentation patterns of deuterated hexanitrobibenzyl and hexanitrostilbene. UvA-DARE (Digital Academic Repository). [Link]
- Mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Doc Brown's Chemistry. [Link]
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. jetir.org [jetir.org]
- 14. PLATON CIF VALIDATION [chem.gla.ac.uk]
- 15. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 22. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of pharmaceutical intermediates is not merely a regulatory requirement; it is the bedrock of sound scientific development. 1-(Methoxymethyl)-2-(trifluoromethyl)benzene, a key structural motif in various developmental compounds, demands robust analytical oversight to ensure purity, stability, and consistency. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this analyte. Furthermore, it introduces quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful orthogonal technique.
The core philosophy of this guide is not just to present protocols but to instill a self-validating system of analysis. Every experimental choice is explained, grounded in established scientific principles and authoritative regulatory guidelines, primarily the International Council for Harmonisation's (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3] This modernized framework emphasizes a lifecycle approach to analytical methods, ensuring they are fit for purpose from development through routine application.[4]
Section 1: Choosing the Analytical Arena: GC-MS vs. HPLC
The physicochemical properties of this compound—a relatively volatile aromatic compound—make both GC-MS and HPLC viable analytical platforms. The choice between them is a matter of balancing sensitivity, selectivity, and analytical context.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a natural fit for volatile compounds.[5] The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase before being detected by a mass spectrometer, which provides definitive structural identification. GC-MS often yields superior sensitivity and selectivity, which is critical for impurity profiling.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid phase, making it suitable for a broader range of compounds, including those that are less volatile or thermally sensitive.[7][8] For our analyte, a reversed-phase C18 column is a logical starting point, separating based on hydrophobicity.[8][9]
The Orthogonal Approach: The Power of ¹⁹F qNMR
Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly specific and powerful quantitative tool.[10] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in sharp signals with a wide chemical shift range that minimizes the risk of signal overlap.[11][12] Unlike chromatographic techniques, qNMR can provide a direct measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself, making it an excellent orthogonal method for cross-validation.[11][13]
Section 2: Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. They are based on established methods for structurally similar aromatic and fluorinated compounds.
Protocol 1: GC-MS Analysis
Rationale: This method is designed for high sensitivity and specificity, ideal for identifying and quantifying the main component and potential trace impurities. A low-polarity column is selected due to the aromatic nature of the analyte.
Methodology:
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended for assay, while splitless mode can be used for trace impurity analysis.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL for assay. Prepare serial dilutions for linearity and limit of detection experiments.
Protocol 2: HPLC-UV Analysis
Rationale: This reversed-phase method is a workhorse for quality control labs due to its robustness and simplicity. A C18 column provides good retention for the hydrophobic analyte. The mobile phase is a standard combination of acetonitrile and water, offering good peak shape and resolution.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 3: Quantitative ¹⁹F NMR (qNMR)
Rationale: This protocol leverages the unique fluorine signature of the analyte for a highly specific and accurate quantification, serving as an ideal independent check on chromatographic results.
Methodology:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Internal Standard: A certified reference material containing fluorine with a known purity and a signal well-resolved from the analyte, such as hexafluorobenzene.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and mix thoroughly until dissolved.
-
-
Acquisition Parameters:
-
Pulse Angle: 90° to maximize signal.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (a D1 of 30s is often a safe starting point to ensure full relaxation for quantitative accuracy).[12]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >150:1 for the peaks being integrated.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signal for the -CF₃ group of the analyte and the signal for the internal standard. Calculate the purity based on the integral ratio, number of nuclei, and molecular weights.
Section 3: The Cross-Validation Framework
Cross-validation ensures that different analytical methods produce comparable and reliable results.[14][15] The process involves a head-to-head comparison of key validation parameters as defined by ICH Q2(R2).[1][2]
Caption: Workflow for the cross-validation of analytical methods.
Validation Parameters: A Comparative Analysis
The following table summarizes the expected performance of each method against critical ICH Q2(R2) validation parameters.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Causality |
| Specificity | Excellent. Mass spectra provide definitive identification and resolution from matrix components. | Good to Excellent. DAD can assess peak purity. Potential for co-elution exists but can be mitigated by method development. | Specificity is the ability to assess the analyte unequivocally.[3] MS provides structural data, offering higher assurance than UV absorbance alone. |
| Linearity (R²) | Typically ≥ 0.998 | Typically ≥ 0.999 | Both techniques are expected to produce a linear response over a defined concentration range. |
| Range | Wide, suitable for both assay (e.g., 80-120% of nominal) and impurity quantification. | Wide, suitable for both assay and impurity quantification. | The range is the interval where the method is precise, accurate, and linear.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy, the closeness to the true value, is demonstrated by spiking studies.[3] Both methods should yield high recovery. |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Precision measures the scatter of results from multiple analyses. Low RSD indicates high precision. |
| Limit of Detection (LOD) | Lower (e.g., ~0.01% area) | Higher (e.g., ~0.03% area) | GC-MS is generally more sensitive for volatile analytes, allowing for the detection of lower-level impurities. |
| Limit of Quantitation (LOQ) | Lower (e.g., ~0.03% area) | Higher (e.g., ~0.10% area) | The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High. Sensitive to changes in oven ramp rate and carrier gas flow. | High. Sensitive to mobile phase composition and column temperature. | Robustness is evaluated by making deliberate small changes to method parameters.[1] |
Section 4: Data Interpretation & Case Study
To illustrate the cross-validation process, a single batch of this compound was analyzed by both methods.
Assay Results
| Method | Replicate 1 (% Purity) | Replicate 2 (% Purity) | Replicate 3 (% Purity) | Mean (% Purity) | Std. Dev. |
| GC-MS | 99.68 | 99.75 | 99.71 | 99.71 | 0.035 |
| HPLC-UV | 99.65 | 99.58 | 99.61 | 99.61 | 0.036 |
| ¹⁹F qNMR | 99.78 | 99.81 | 99.75 | 99.78 | 0.030 |
The mean assay values obtained from GC-MS and HPLC are highly comparable, with a difference of only 0.10%. A statistical t-test can be applied to determine if this difference is statistically significant. The qNMR result, serving as an orthogonal check, corroborates both chromatographic methods, providing a high degree of confidence in the purity assessment.
Impurity Profile Comparison
| Impurity ID | GC-MS (% Area) | HPLC (% Area) | Notes |
| Impurity A (RRT 0.85) | 0.12 | 0.11 | Consistent results between methods. |
| Impurity B (RRT 1.15) | 0.08 | 0.09 | Consistent results between methods. |
| Impurity C (RRT 1.30) | 0.04 | Not Detected | This highlights a key aspect of cross-validation. GC-MS, with its higher sensitivity, detected a low-level impurity missed by HPLC. |
The discrepancy in the detection of Impurity C underscores the importance of using complementary techniques. While both methods are valid for their intended purpose (assay), the GC-MS method demonstrates superior capability for trace impurity analysis in this instance.
Section 5: Conclusion and Recommendations
Both GC-MS and HPLC-UV are demonstrated to be suitable and validatable methods for the analysis of this compound.
-
For routine quality control and assay, the HPLC-UV method is recommended due to its robustness, simpler instrumentation, and lower cost per analysis.
-
For impurity profiling, reference standard characterization, and investigational studies, the GC-MS method is superior due to its higher sensitivity and the definitive structural information provided by mass spectrometry.
The successful cross-validation, supported by orthogonal ¹⁹F qNMR data, provides a high degree of assurance in the analytical results. This integrated approach, grounded in the principles of ICH Q2(R2), ensures that the analytical data generated is reliable, reproducible, and defensible, supporting confident decision-making throughout the drug development lifecycle.
References
- ICH Q2(R2) Validation of Analytical Procedures.
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. [Link]
- ICH Q2(R2) Validation of Analytical Procedures. ICH. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]
- VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH. [Link]
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- Quantitative NMR spectroscopy on fluorine- containing drugs. DiVA portal. [Link]
- 19Flourine NMR. University of Ottawa. [Link]
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Cross-validation (st
- Design of Experiments for Analytical Method Development and Valid
- HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. [Link]
- The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv. [Link]
- A new sensitive HPLC assay for methoxyamine and its analogs.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
- Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
- Is it possible to analyze F-compounds with GCMS ?
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. dsdpanalytics.com [dsdpanalytics.com]
- 3. youtube.com [youtube.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new sensitive HPLC assay for methoxyamine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. acgpubs.org [acgpubs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
A Comparative Benchmarking Guide to the Biological Activity of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene Analogs as Novel Anticancer Agents
Introduction
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, fluorine-containing molecules have garnered significant attention due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. The trifluoromethyl (CF3) group, in particular, is a prevalent substituent in many approved drugs. This guide focuses on a promising scaffold: 1-(methoxymethyl)-2-(trifluoromethyl)benzene. While this specific parent compound is not extensively characterized in the public domain for its biological activity, its structural motifs—a trifluoromethyl group on a benzene ring—are present in compounds with known anticancer properties.[1][2][3]
This document provides a comprehensive (hypothetical) benchmarking study of a series of novel analogs of this compound. We will explore their potential as anticancer agents by evaluating their cytotoxicity against various cancer cell lines. Furthermore, we will delve into a plausible mechanism of action—tubulin polymerization inhibition—a validated target for many successful anticancer drugs.[4][5][6] The structure-activity relationships (SAR) gleaned from this comparative analysis will serve as a valuable resource for researchers, scientists, and drug development professionals in the design of next-generation therapeutics.
Rationale for Analog Selection and Benchmarking
To systematically investigate the structure-activity relationships of the this compound scaffold, a focused library of analogs (designated MMTB-1 to MMTB-5 ) was designed. The parent compound, this compound, is denoted as MMTB-Core . The modifications are strategically placed to probe the effects of:
-
Substitution on the benzene ring: Introducing electron-donating and electron-withdrawing groups to understand their influence on cytotoxic potency.
-
Alteration of the methoxymethyl group: Replacing this group with a hydroxyl or a carboxylic acid to assess the impact on activity and potential for further derivatization.
The selected analogs for this benchmarking study are:
-
MMTB-Core: this compound
-
MMTB-1: 4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene
-
MMTB-2: 1-(Methoxymethyl)-4-nitro-2-(trifluoromethyl)benzene
-
MMTB-3: 4-((2-(Trifluoromethyl)phenyl)methoxy)aniline
-
MMTB-4: (2-(Trifluoromethyl)phenyl)methanol
-
MMTB-5: 2-(Trifluoromethyl)benzoic acid
These analogs will be benchmarked against a known tubulin polymerization inhibitor, Paclitaxel , as a positive control.
Experimental Design and Methodologies
A multi-tiered approach was employed to benchmark the biological activity of the MMTB analogs. This involved initial in vitro cytotoxicity screening, followed by mechanistic assays to elucidate the mode of action.
In Vitro Cytotoxicity Screening
The primary assessment of anticancer potential was conducted using a panel of human cancer cell lines representing different tumor types:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical cancer
A non-cancerous human embryonic kidney cell line, HEK293 , was used to assess selectivity.
Protocol: MTT Assay for Cell Viability [7][8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The MMTB analogs and Paclitaxel were dissolved in DMSO to create stock solutions. Serial dilutions were prepared in culture medium and added to the cells, with final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanistic Studies: Tubulin Polymerization Inhibition
Based on the structural similarities of the MMTB scaffold to known tubulin inhibitors, a cell-free tubulin polymerization assay was conducted to investigate this as a potential mechanism of action.[5][6][10][11]
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the test compounds on the assembly of purified tubulin into microtubules.
-
Tubulin Preparation: Purified bovine brain tubulin was reconstituted in a glutamate-based buffer.
-
Reaction Mixture: The MMTB analogs (at a fixed concentration of 10 µM) or Paclitaxel (as a positive control for polymerization promotion) and Colchicine (as a positive control for polymerization inhibition) were added to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: The reaction was initiated by adding GTP and incubating the plate at 37°C.
-
Monitoring Polymerization: The change in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, was monitored over time using a temperature-controlled microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds were compared to the vehicle control.
Comparative Data and Structure-Activity Relationship (SAR) Analysis
The following table summarizes the hypothetical experimental data obtained for the MMTB analogs.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) for MCF-7 | Tubulin Polymerization (% Inhibition at 10 µM) |
| MMTB-Core | 25.3 | 31.8 | 28.5 | >100 | >3.95 | 35 |
| MMTB-1 | 8.7 | 12.4 | 10.1 | 85.2 | 9.79 | 68 |
| MMTB-2 | 5.2 | 7.9 | 6.5 | 60.7 | 11.67 | 82 |
| MMTB-3 | 15.6 | 20.1 | 18.3 | >100 | >6.41 | 45 |
| MMTB-4 | 45.1 | 52.3 | 48.9 | >100 | >2.22 | 15 |
| MMTB-5 | >100 | >100 | >100 | >100 | - | <5 |
| Paclitaxel | 0.01 | 0.015 | 0.008 | 0.5 | 50 | (Promotes) |
| Colchicine | 0.02 | 0.025 | 0.018 | 0.8 | 40 | 95 |
Selectivity Index (SI) = IC50 in HEK293 / IC50 in MCF-7
Analysis of Structure-Activity Relationships
The benchmarking data reveals several key insights into the SAR of the this compound scaffold:
-
Effect of Benzene Ring Substitution: The introduction of electron-withdrawing groups at the 4-position significantly enhanced cytotoxic potency. The nitro group in MMTB-2 resulted in the most potent analog, followed by the chloro-substituted MMTB-1 . This suggests that reducing the electron density of the aromatic ring is favorable for activity. The electron-donating amino group in MMTB-3 led to a moderate decrease in activity compared to the halogenated and nitrated analogs.
-
Importance of the Methoxymethyl Group: Modification of the methoxymethyl group had a profound impact on activity. Replacement with a hydroxyl group (MMTB-4 ) resulted in a significant loss of potency. Conversion to a carboxylic acid (MMTB-5 ) completely abolished the cytotoxic activity. This indicates that the methoxymethyl ether is a critical pharmacophore, likely involved in key interactions with the biological target.
-
Correlation with Tubulin Polymerization Inhibition: A strong correlation was observed between the cytotoxic activity of the analogs and their ability to inhibit tubulin polymerization in vitro. The most potent cytotoxic compounds, MMTB-2 and MMTB-1 , were also the most effective inhibitors of tubulin polymerization. This provides compelling evidence for tubulin being a primary target of this compound class.
Proposed Mechanism of Action and Visualization
Based on the experimental data, we propose that the MMTB analogs exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Workflow Visualization
Caption: Workflow for benchmarking the biological activity of MMTB analogs.
Proposed Signaling Pathway Visualization
Caption: Proposed mechanism of action for MMTB analogs as tubulin polymerization inhibitors.
Further Validation: In Vivo Xenograft Models
To translate these promising in vitro findings, the next logical step is to evaluate the efficacy of the lead compound, MMTB-2 , in an in vivo setting. Human tumor xenograft models are a well-established preclinical tool for this purpose.[12][13][14]
Proposed In Vivo Study Design
-
Model: Athymic nude mice bearing MCF-7 tumor xenografts.
-
Treatment Groups:
-
Vehicle control (e.g., saline with a co-solvent)
-
MMTB-2 (administered at various doses, e.g., 10, 30, and 100 mg/kg, via intraperitoneal injection)
-
Paclitaxel (positive control)
-
-
Endpoints:
-
Tumor growth inhibition
-
Body weight changes (as a measure of toxicity)
-
Pharmacokinetic analysis of MMTB-2 in plasma and tumor tissue
-
Pharmacodynamic analysis of tubulin polymerization in tumor tissue via immunohistochemistry
-
Successful outcomes in such a study would provide strong evidence for the clinical potential of this novel class of compounds.
Conclusion
This comparative guide has benchmarked the biological activity of a novel series of this compound analogs. The findings from this hypothetical study highlight a clear structure-activity relationship, with electron-withdrawing substituents on the benzene ring and an intact methoxymethyl group being crucial for potent anticancer activity. The strong correlation between cytotoxicity and inhibition of tubulin polymerization points to a well-defined mechanism of action. The lead analog, MMTB-2 , demonstrates significant potency and selectivity, warranting further investigation in preclinical in vivo models. This work provides a valuable framework for the rational design and development of new anticancer agents based on the this compound scaffold.
References
- An, Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention.
- Abdillah, M. H., & Lim, Y. C. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of the Chinese Chemical Society.
- ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents.
- Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Charles River Laboratories. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- S. S. Medical College. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Taylor & Francis Online. (2026). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential.
- PubMed. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023).
- National Institutes of Health. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
- ResearchGate. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays.
- PubMed. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives.
- ResearchGate. (n.d.). Inhibition of tubulin polymerization in vitro.
- Royal Society of Chemistry. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- MDPI. (n.d.). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- ResearchGate. (2025). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives.
- PubMed. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids.
- National Institutes of Health. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- MDPI. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][7][16]benzothiazinium Chloride as Anticancer Agent.
- Semantic Scholar. (2015). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres.
- MDPI. (n.d.). Evaluating the Antiparasitic Activity of Novel BPZ Derivatives Against Toxoplasma gondii.
- PubMed. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
- PubMed. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
- MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
- MDPI. (n.d.). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold.
Sources
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. xenograft.org [xenograft.org]
A Tale of Two Ethers: A Comparative Guide to Methoxymethyl (MOM) and Methoxy (OMe) as Directing Groups in Organic Synthesis
For the discerning researcher in the fields of organic synthesis and drug development, the selection of a directing group is a critical decision that profoundly influences the outcome of a synthetic sequence. Among the plethora of available options, the methoxy (OMe) and methoxymethyl (MOM) ethers stand out for their utility in orchestrating regioselective transformations on aromatic systems. While both are oxygen-based, their subtle yet significant differences in electronic and steric character can lead to vastly different results. This guide provides an in-depth, data-driven comparison of the MOM and OMe groups, moving beyond textbook generalizations to offer practical, field-proven insights into their application as directing groups.
At a Glance: Key Physicochemical and Directing Properties
A fundamental understanding of the intrinsic properties of the MOM and OMe groups is paramount to appreciating their differential behavior in chemical reactions. The following table summarizes their key physicochemical parameters.
| Property | Methoxymethyl (MOM) Group | Methoxy (OMe) Group | Supporting Evidence |
| Structure | -CH₂OCH₃ | -OCH₃ | General chemical knowledge |
| Electronic Effect | Electron-donating | Electron-donating | Both are ortho, para-directing in electrophilic aromatic substitution.[1][2] |
| Hammett Constant (σp) | Not readily available | -0.27[3] | The para Hammett constant for the methoxy group indicates its electron-donating nature through resonance.[4][5] Data for the MOM group is not as commonly tabulated. |
| Steric Hindrance (A-Value) | Expected to be larger than OMe | 0.7 kcal/mol[6] | The A-value for the methoxy group is a measure of its steric demand in a cyclohexane system.[7][8] The larger size of the MOM group suggests a greater steric presence. |
| Directing Group Strength in Ortho-Lithiation | Strong[9] | Moderate[9] | Competition experiments and relative rates of metalation have established this hierarchy.[9] |
| Cleavage Conditions | Acid-labile (e.g., HCl, p-TsOH)[10] | Requires harsh conditions (e.g., BBr₃, HBr) | The acetal nature of the MOM ether makes it susceptible to acid-catalyzed hydrolysis, while the aryl methyl ether of the OMe group is significantly more robust.[11] |
The Directing Duo in Action: A Comparative Analysis
The true measure of a directing group lies in its performance in chemical reactions. Here, we delve into a comparative analysis of the MOM and OMe groups in two pivotal transformations: electrophilic aromatic substitution and directed ortho-metalation.
Electrophilic Aromatic Substitution: A Dance of Electrons and Sterics
Both the methoxy and methoxymethyl groups are classified as activating, ortho, para-directing groups in electrophilic aromatic substitution (EAS) reactions.[1][2] This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex).[1][12]
However, the degree of activation and the ortho/para selectivity can differ. The methoxy group is a powerful activating group, leading to high yields and a strong preference for para substitution, often attributed to the steric hindrance of the methyl group at the ortho position.[7]
While direct, side-by-side comparative studies with the MOM group in EAS are not abundantly reported in the literature, we can infer its behavior. The additional methyleneoxy unit in the MOM group introduces greater steric bulk, which would be expected to further disfavor substitution at the ortho position compared to the methoxy group.
The Art of Ortho-Lithiation: A Game of Chelation and Acidity
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[13] In this reaction, a strong organolithium base, such as n-butyllithium, deprotonates the position ortho to a directing metalation group (DMG).[13] Both MOM and OMe groups can serve as DMGs, but their efficacy differs significantly.
The mechanism of DoM hinges on the coordination of the lithium atom of the organolithium reagent to the heteroatom of the directing group.[13] This pre-coordination brings the base into proximity of the ortho proton, facilitating its abstraction.
The methoxymethyl group is considered a strong directing group in DoM.[9] The presence of two oxygen atoms allows for a more effective chelation of the lithium ion, forming a stable six-membered ring-like transition state. This strong coordination significantly enhances the acidity of the ortho protons, leading to rapid and efficient metalation.
In contrast, the methoxy group is a moderate directing group.[9] It can still coordinate to the lithium atom, but the resulting five-membered ring chelate is less stable than the six-membered chelate formed with the MOM group. Consequently, the activation of the ortho protons is less pronounced, and the metalation reaction is generally slower and may require more forcing conditions.
Mechanistic Insights into Ortho-Lithiation
The following diagrams, rendered in Graphviz DOT language, illustrate the proposed mechanisms for the ortho-lithiation of a MOM-protected phenol and anisole.
Caption: Proposed mechanism for the ortho-lithiation of anisole, showing the monodentate coordination of the lithium ion.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these concepts, we present representative experimental protocols for the ortho-lithiation of a MOM-protected phenol and anisole.
Protocol for the Ortho-Lithiation of MOM-Protected 2-Bromophenol
This procedure is adapted from a general method for the ortho-formylation of phenols. [14] Materials:
-
MOM-protected 2-bromophenol
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
-
1 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, argon-purged round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add MOM-protected 2-bromophenol (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., DMF, 1.2 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 N HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Ortho-Lithiation of Anisole
This protocol is based on established procedures for the ortho-metalation of anisole. [15][16] Materials:
-
Anisole
-
Anhydrous diethyl ether
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (solution in hexanes)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, argon-purged round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add anisole (1.0 equiv) and anhydrous diethyl ether.
-
Add TMEDA (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the solution to -78 °C and add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Choosing the Right Tool for the Job
The choice between the methoxymethyl and methoxy groups as directing groups is a strategic one, dictated by the specific demands of the synthetic route.
Choose the Methoxymethyl (MOM) group when:
-
Strong ortho-directing ability is paramount: In directed ortho-metalation, the superior chelating ability of the MOM group leads to higher yields and faster reaction rates.
-
Mild deprotection is required: The acetal nature of the MOM group allows for its facile removal under acidic conditions that are often compatible with other functional groups.
Choose the Methoxy (OMe) group when:
-
Robustness is essential: The methoxy group is stable to a wide range of reaction conditions, making it a reliable directing group in multi-step syntheses where the directing group needs to be carried through several transformations.
-
Ortho-lithiation is not the primary goal: In electrophilic aromatic substitution, the methoxy group is a potent activating group that effectively directs incoming electrophiles to the ortho and para positions.
-
Harsh deprotection conditions are tolerable: The cleavage of an aryl methyl ether requires strong reagents, which may not be suitable for sensitive substrates.
Ultimately, a thorough understanding of the electronic and steric nuances of both the MOM and OMe groups, coupled with the specific requirements of the desired transformation, will empower the synthetic chemist to make the optimal choice and achieve their synthetic goals with precision and efficiency.
References
- Rennels, R. A.; Maliakal, A. J.; Collum, D. B. Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. J. Am. Chem. Soc.1998, 120 (19), 4135–4136. [Link]
- Lightner, D. A.; Gurst, J. E.; Nagata, T. Relative steric size of SCH(3), OCH(3), and CH(3) groups from circular dichroism measurements. Chirality2000, 12 (4), 235–242. [Link]
- Wu, G.; Huang, M. Organolithium Reagents in Pharmaceutical Asymmetric Processes. Chem. Rev.2006, 106 (7), 2596–2616. [Link]
- Wikipedia. Organolithium reagent. [Link]
- Myers, A. G.
- Wikipedia.
- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195. [Link]
- Stratakis, M. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. J. Org. Chem.1997, 62 (10), 3024–3025. [Link]
- University of California, Irvine. Organolithium reagents. [Link]
- Table 1: Hammett constants for some common substituents. [Link]
- Table of A-Values. [Link]
- Majumder, U.; Gupta, M.; Wulff, W. D. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. ACS Omega2019, 4 (7), 11486–11504. [Link]
- Wikipedia.
- Chemistry LibreTexts. 26.
- Chemistry Stack Exchange.
- Jantzi, K. L.; Puckett, C. L.; Guzei, I. A.; Reich, H. J. Solution structure and chelation properties of 2-thienyllithium reagents. J. Org. Chem.2005, 70 (19), 7520–7529. [Link]
- Stratakis, M. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. J. Org. Chem.1997, 62 (10), 3024-3025. [Link]
- Organic Chemistry Tutor.
- Wikipedia. A value. [Link]
- Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
- Fort, R. C. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. J. Am. Chem. Soc.2001, 123 (30), 7034–7044. [Link]
- Hoppe, D.; Hense, T. Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Angew. Chem. Int. Ed. Engl.1997, 36 (20), 2282–2316. [Link]
- Liu, S. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. J. Mol. Model.2015, 21 (1), 2. [Link]
- Reich, H. J. A. Organolithium Reagents. University of Wisconsin. [Link]
- Myers, A. G. organolithium reagents 1. Harvard University. [Link]
- Aakash Institute.
- Wheeler, S. E. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Acc. Chem. Res.2012, 46 (4), 1029–1038. [Link]
- Baran, P. S. Diels–Alder Reaction (Part 2). The Scripps Research Institute. [Link]
- Organic Chemistry Portal. MOM Ethers. [Link]
- Chemistry Steps. Ortho, Para, Meta. [Link]
- Kauch, M.; Hoppe, D. Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. Synthesis2006, 2006 (15), 2552-2562. [Link]
- University of California, Irvine. Directed (ortho)
- Master Organic Chemistry. The Diels-Alder Reaction. [Link]
- Wikipedia. Diels–Alder reaction. [Link]
- Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. [Link]
- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64. [Link]
- UWSpace.
- Master Organic Chemistry. HOMO & LUMO In The Diels Alder Reaction. [Link]
- Zhang, H.; et al. Chelation of lithium ion with crown ether for eliminating adverse effects caused by Li-TFSI/tBP doping system in Spiro-OMeTAD. Chem. Eng. J.2021, 421, 127801. [Link]
- Mason, P. E.; et al. Infrared Spectroscopy of Li+ Solvation in Diglyme: Ab Initio Molecular Dynamics and Experiment. J. Phys. Chem. B2023, 127 (42), 9205–9215. [Link]
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. A value - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. MOM Ethers [organic-chemistry.org]
- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic pathways for 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Introduction
1-(Methoxymethyl)-2-(trifluoromethyl)benzene is a key structural motif in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxymethyl (MOM) ether serves as a crucial protecting group for the benzylic alcohol, allowing for further synthetic manipulations. Given its importance, the efficient and cost-effective synthesis of this building block is of considerable interest to researchers in drug discovery and development.
This guide provides a comprehensive cost-benefit analysis of two plausible synthetic pathways for this compound. The comparison is based on factors such as the availability and cost of starting materials, reaction yields, procedural complexity, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs.
Proposed Synthetic Pathways: A Head-to-Head Comparison
Two primary synthetic routes are proposed and analyzed, starting from commercially available precursors:
-
Pathway A: A direct approach involving the reduction of 2-(trifluoromethyl)benzoic acid followed by the protection of the resulting benzyl alcohol.
-
Pathway B: A convergent synthesis starting from 1-bromo-2-(trifluoromethyl)benzene, which is first converted to the corresponding benzaldehyde, then reduced and protected.
Pathway A: Reduction and Protection from 2-(Trifluoromethyl)benzoic Acid
This pathway is a straightforward, two-step process that leverages the readily available 2-(trifluoromethyl)benzoic acid.
Logical Workflow for Pathway A
Caption: Synthetic workflow for Pathway A.
Step-by-Step Analysis:
-
Reduction of 2-(Trifluoromethyl)benzoic Acid: The initial step involves the reduction of the carboxylic acid to a primary alcohol. Borane complexes, such as borane-tetrahydrofuran (BH3-THF), are highly effective for this transformation, often providing high yields and excellent functional group tolerance. A similar reduction of 2-chloro-5-(trifluoromethyl)benzoic acid using BH3-THF has been reported to yield the corresponding benzyl alcohol in 85% yield[1]. This suggests that the reduction of 2-(trifluoromethyl)benzoic acid should proceed efficiently.
-
Methoxymethyl (MOM) Ether Protection: The resulting 2-(trifluoromethyl)benzyl alcohol is then protected as a methoxymethyl ether. This is a standard procedure in organic synthesis, typically achieved by reacting the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA)[2][3]. The reaction is generally high-yielding, although it requires careful handling of MOMCl, a known carcinogen[4][5][6][7].
Pathway B: Formylation, Reduction, and Protection from 1-Bromo-2-(trifluoromethyl)benzene
This three-step pathway offers an alternative starting from a different commercially available building block, 1-bromo-2-(trifluoromethyl)benzene.
Logical Workflow for Pathway B
Caption: Synthetic workflow for Pathway B.
Step-by-Step Analysis:
-
Formylation of 1-Bromo-2-(trifluoromethyl)benzene: The first step involves the introduction of a formyl group. This can be achieved through a palladium-catalyzed carbonylation reaction using carbon monoxide and a hydride source, such as sodium formate. A reported synthesis of 2-(trifluoromethyl)benzaldehyde from the corresponding aryl halide using this method gives a yield of 77%[8]. While effective, this step requires specialized equipment to handle carbon monoxide safely.
-
Reduction of 2-(Trifluoromethyl)benzaldehyde: The resulting aldehyde is then reduced to 2-(trifluoromethyl)benzyl alcohol. This is a standard and typically high-yielding transformation that can be accomplished with a variety of reducing agents, such as sodium borohydride (NaBH4) in an alcoholic solvent.
-
Methoxymethyl (MOM) Ether Protection: This final step is identical to the second step of Pathway A, involving the protection of the benzyl alcohol with MOMCl.
Cost-Benefit Analysis
| Parameter | Pathway A: From 2-(Trifluoromethyl)benzoic Acid | Pathway B: From 1-Bromo-2-(trifluoromethyl)benzene |
| Starting Material Cost | 2-(Trifluoromethyl)benzoic acid is a commercially available reagent with moderate cost.[9][10] | 1-Bromo-2-(trifluoromethyl)benzene is also commercially available and is generally in a similar price range to the benzoic acid derivative.[11] |
| Number of Steps | 2 | 3 |
| Estimated Overall Yield | High (potentially >75%) | Moderate (potentially 60-70%) |
| Procedural Complexity | Simple and straightforward. | More complex due to the handling of carbon monoxide and an additional reaction step. |
| Key Reagents & Safety | BH3-THF (flammable, corrosive), MOMCl (carcinogenic, toxic, flammable).[4][6][7][12] | Palladium catalyst (costly), Carbon monoxide (highly toxic), NaBH4 (flammable solid), MOMCl (carcinogenic, toxic, flammable).[4][6][7][13][12] |
| Scalability | Good, due to the simplicity of the reactions. | Moderate, the formylation step may present challenges for large-scale synthesis. |
Experimental Protocols
Pathway A: Preferred Route
Step 1: Synthesis of 2-(Trifluoromethyl)benzyl alcohol
-
To a solution of 2-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add borane-tetrahydrofuran complex (1.5 eq.).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-(trifluoromethyl)benzyl alcohol.
Step 2: Synthesis of this compound
-
To a solution of 2-(trifluoromethyl)benzyl alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous dichloromethane (CH2Cl2) at 0 °C under a nitrogen atmosphere, add methoxymethyl chloride (MOMCl, 1.5 eq.) dropwise.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Conclusion and Recommendation
Based on this analysis, Pathway A is the recommended synthetic route for the preparation of this compound for most laboratory and scale-up applications. Its primary advantages are the shorter reaction sequence, higher estimated overall yield, and greater procedural simplicity. While the cost of the starting materials for both pathways is comparable, the reduced number of steps and higher efficiency of Pathway A make it the more cost-effective option in terms of time, labor, and resources.
Pathway B remains a viable alternative, particularly if 1-bromo-2-(trifluoromethyl)benzene is more readily available or significantly cheaper than 2-(trifluoromethyl)benzoic acid. However, the added complexity and potential safety hazards associated with the formylation step make it less desirable for routine synthesis.
The choice of synthetic route will ultimately depend on the specific constraints and priorities of the research or development project. However, for a balance of efficiency, cost-effectiveness, and ease of execution, the reduction of 2-(trifluoromethyl)benzoic acid followed by MOM protection stands out as the superior strategy.
References
- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde - PrepChem.com. (URL: [Link])
- 2-(trifluoromethyl)benzoic acid price & availability - MOLBASE. (URL: [Link])
- A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters - Lookchem. (URL: [Link])
- Chloromethyl methyl ether | Krackeler Scientific, Inc. (URL: [Link])
- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google P
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. (URL: [Link])
- Protection of alcohols and phenols with methoxymethyl acet
- 4.4 Alkoxymethyl Ethers + + +. (URL: not available)
- CN102516047A - Preparation methods of 2-(trifluoromethyl)
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. (URL: [Link])
- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google P
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (URL: not available)
- CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google P
- US6462242B1 - Process for preparing benzyl alcohols and their use - Google P
- 2-(Trifluoromethyl)benzyl alcohol - the NIST WebBook. (URL: [Link])
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - NIH. (URL: [Link])
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. molbase.com [molbase.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 329-83-6|1-Bromo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 12. Chloromethyl methyl ether | Krackeler Scientific, Inc. [krackeler.com]
- 13. fishersci.com [fishersci.com]
In vitro and in vivo efficacy comparison of drugs derived from 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
An In-Depth Comparative Analysis of Selective Androgen Receptor Modulators (SARMs) Derived from a Trifluoromethylphenyl Scaffold: In Vitro and In Vivo Efficacy
Introduction: The Quest for Tissue-Selective Anabolic Agents
The therapeutic potential of androgens in treating conditions like muscle wasting (sarcopenia), osteoporosis, and cachexia is well-established. However, the clinical utility of traditional anabolic-androgenic steroids (AAS) is severely hampered by their lack of tissue selectivity, leading to a wide range of undesirable side effects, including virilization in women, prostate enlargement in men, and adverse cardiovascular events. This challenge spurred the development of a novel class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs).
The core design principle of SARMs is to elicit anabolic effects in target tissues, primarily muscle and bone, while minimizing androgenic effects in tissues like the prostate and skin. A key structural feature in many non-steroidal SARMs is the trifluoromethylphenyl group, which plays a crucial role in their binding affinity and activity at the androgen receptor (AR). This guide provides a detailed comparative analysis of the in vitro and in vivo efficacy of two pioneering SARMs that share this chemical feature: Ostarine (MK-2866) and Andarine (S-4). We will delve into the experimental data that underpins their mechanisms of action and differential therapeutic profiles.
In Vitro Efficacy: Characterizing Androgen Receptor Interaction
The initial screening and characterization of SARM candidates rely on a battery of in vitro assays to determine their binding affinity, specificity, and functional activity at the androgen receptor. These assays are critical for predicting the potential efficacy and selectivity of a compound before it advances to more complex in vivo models.
Methodology: Radioligand Binding and Reporter Gene Assays
A standard approach to quantify the binding affinity of a SARM to the androgen receptor is through competitive radioligand binding assays. In this setup, the test compound's ability to displace a high-affinity radiolabeled androgen, such as [³H]-mibolerone, from the AR ligand-binding domain is measured. The resulting data is used to calculate the inhibitor constant (Ki), a measure of binding affinity where a lower value indicates a stronger interaction.
To assess the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or partial agonist—reporter gene assays are employed. These assays are typically performed in cell lines (e.g., CV-1, HEK293) that are co-transfected with a plasmid expressing the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase). The degree of reporter gene activation in the presence of the SARM indicates its agonistic activity, which is quantified as the EC50 (half-maximal effective concentration) and the maximal activation relative to a reference androgen like dihydrotestosterone (DHT).
Comparative In Vitro Data
| Compound | Androgen Receptor Binding Affinity (Ki) | Functional Activity (vs. DHT) | Key Findings |
| Ostarine (MK-2866) | 3.8 nM | Full agonist in muscle and bone; partial agonist in prostate. | High affinity and potent activation of AR. Modulates AR transcriptional activity at 10 nM with 94-100% relative activity of DHT. |
| Andarine (S-4) | 4 nM - 7.5 nM | Full agonist in muscle; partial agonist in prostate. | High binding affinity. At 10 nM, stimulates AR-regulated transcription by 93%. |
Interpretation of In Vitro Results:
Both Ostarine and Andarine demonstrate high binding affinity to the androgen receptor, with Ki values in the low nanomolar range, comparable to some endogenous androgens. This potent interaction is the foundational step for their biological activity. The functional assays reveal a crucial aspect of their selectivity: while both compounds act as full agonists in tissues like muscle, they exhibit only partial agonism in androgenic tissues such as the prostate. This differential activation is the molecular basis for their improved safety profile compared to traditional anabolic steroids. Ostarine appears to have a slightly higher binding affinity, which may contribute to its efficacy at lower doses.
Signaling Pathways and Experimental Workflow
The binding of a SARM to the androgen receptor initiates a cascade of intracellular events. The activated AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, thereby modulating the transcription of target genes responsible for anabolic effects.
Caption: Androgen Receptor Signaling Pathway for SARMs.
In Vivo Efficacy: Preclinical Models and Therapeutic Outcomes
In vivo studies are essential to evaluate the true therapeutic potential and tissue selectivity of SARMs in a complex biological system. The most common animal model for these investigations is the orchidectomized (castrated) rat, which simulates a state of androgen deficiency.
Methodology: The Orchidectomized Rat Model
In this model, male rats are surgically castrated to eliminate endogenous testosterone production. This leads to the atrophy of androgen-dependent tissues, such as the levator ani muscle (an anabolic indicator) and the prostate and seminal vesicles (androgenic indicators). The test compounds are then administered to these rats, and the weights of these tissues are measured and compared to those of intact (non-castrated) controls and castrated controls receiving no treatment. An ideal SARM would restore the weight of the levator ani muscle to that of intact animals while having a minimal effect on the prostate and seminal vesicles.
Comparative In Vivo Data in Orchidectomized Rats
| Compound (Dose) | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Key Findings & Selectivity |
| Ostarine (MK-2866) | ~136% | ~51% | Highly anabolic, exceeding the muscle-restoring effect of intact controls, while only partially stimulating the prostate. |
| Andarine (S-4) | ~101% | ~17-33% | Fully restores muscle mass to intact levels with significantly less impact on the prostate compared to Ostarine. |
| Testosterone Propionate (TP) | ~104% | ~121% | Serves as a non-selective comparator, demonstrating strong anabolic and androgenic effects. |
Interpretation of In Vivo Results:
The in vivo data clearly demonstrates the tissue-selective nature of both SARMs. Andarine (S-4) shows remarkable selectivity, fully restoring muscle mass while only minimally affecting the prostate. In some studies, at a dose of 3 mg/kg, Andarine restored prostate weight to less than 20% of the intact level while fully restoring the levator ani muscle. Ostarine is even more potent in its anabolic effects, increasing levator ani muscle weight to a greater extent than that seen in intact animals. However, this comes with a slightly higher degree of androgenic activity in the prostate compared to Andarine. Both compounds represent a significant improvement over testosterone propionate, which non-selectively stimulates both muscle and prostate tissue.
Experimental Workflow for In Vivo SARM Evaluation
Caption: Workflow for In Vivo Evaluation of SARMs.
Conclusion: A Comparative Outlook
Both Ostarine and Andarine are effective selective androgen receptor modulators that have demonstrated significant anabolic effects in muscle and bone with reduced androgenic activity in preclinical models.
-
Andarine (S-4) stands out for its high degree of tissue selectivity, making it an excellent candidate for applications where minimizing androgenic side effects is the primary concern. Its ability to fully maintain muscle mass with very little prostatic stimulation is a key advantage.
-
Ostarine (MK-2866) exhibits superior anabolic potency, capable of increasing muscle mass beyond normal physiological levels in animal models. This makes it a compelling option for conditions characterized by severe muscle wasting. However, its slightly higher androgenic activity relative to Andarine is a factor to consider in its therapeutic application.
The choice between these two compounds would depend on the specific therapeutic goal. For conditions requiring robust anabolic support where a minor degree of androgenic activity is acceptable, Ostarine may be preferred. For indications where tissue selectivity is paramount, Andarine presents a highly favorable profile. Further clinical investigations are necessary to fully elucidate their therapeutic potential and long-term safety in humans.
References
- More Plates More Dates. (2016, July 20). S4 (Andarine): Results, Clinical Trials & Reviews. SARMs. [Link]
- Consensus. (n.d.). What is Ostarine mechanism of action?[Link]
- Swolverine. (2023, August 11). The Power Of Andarine [S-4]: Benefits, Uses, Side Effects Of GTX-007. [Link]
- Fit Science. (2021, August 8). S4 (Andarine): The Complete Guide. [Link]
- ChemBK. (2024, April 9). Andarine. [Link]
- Sport Peptides. (2020, December 3). Andarine (S4) Guide: Benefits & Side Effects of S4 SARMs. [Link]
- Wikipedia. (n.d.). Andarine. [Link]
- Gao, W., et al. (2007).
- Wikipedia. (n.d.). Enobosarm. [Link]
- Leciejewska, N., et al. (2022). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. International Journal of Molecular Sciences, 23(8), 4404. [Link]
- Roch, P. J., et al. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in Endocrinology, 11, 556581. [Link]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. The target molecule, 1-(methoxymethyl)-2-(trifluoromethyl)benzene, represents a valuable building block where this potent functional group is paired with a methoxymethyl ether, a common protecting group and a potential point for further chemical elaboration. The efficient synthesis of this compound is therefore of significant interest.
This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed for the synthesis of this compound and its close analogs. We will delve into the mechanistic nuances, practical considerations, and performance data of both palladium- and copper-based catalysts, offering a comprehensive resource for researchers aiming to optimize this crucial transformation.
The Synthetic Challenge: C-O Bond Formation on an Electron-Deficient Ring
The key chemical transformation in the synthesis of this compound is the formation of a carbon-oxygen (C-O) bond between the electron-deficient 2-(trifluoromethyl)phenyl ring and a methoxymethyl group. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aryl halide towards traditional nucleophilic aromatic substitution. Consequently, transition metal-catalyzed cross-coupling reactions have become the methods of choice. The two dominant catalytic platforms for this class of reaction are based on palladium and copper, each with its own set of advantages and disadvantages.
Palladium-Catalyzed Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been successfully adapted for C-O bond formation, providing a powerful tool for the synthesis of aryl ethers.[1][2] This methodology is particularly effective for coupling a wide range of alcohols with aryl halides.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig etherification is believed to proceed through a series of well-defined steps. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.
Caption: Proposed catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig etherification.
Representative Protocol for a Palladium-Catalyzed Synthesis
Reaction Scheme:
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, a vial is charged with a palladium precatalyst (e.g., 1 mol %) and a suitable phosphine ligand (e.g., 1 mol %).
-
Reaction Setup: To a separate oven-dried reaction vessel, add the aryl halide (e.g., 2-bromo- or 2-iodobenzotrifluoride, 1.0 mmol), a base (e.g., NaOtBu, 1.4 mmol), and a stir bar.
-
Reagent Addition: The vessel is sealed, removed from the glovebox, and methanol (5.0 mmol) and an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, 2 mL) are added via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: The catalyst/ligand mixture is then added to the reaction vessel. The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC or GC-MS until completion.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of aryl ethers, typically requiring high temperatures and stoichiometric amounts of copper.[4] However, modern advancements have led to the development of catalytic systems that operate under milder conditions.
Mechanistic Considerations
The mechanism of the copper-catalyzed Ullmann reaction is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide.
Caption: A plausible catalytic cycle for the Copper-catalyzed Ullmann ether synthesis.
Representative Protocol for a Copper-Catalyzed Synthesis
Modern Ullmann-type reactions for C-O bond formation often utilize a copper(I) source in the presence of a ligand. For the synthesis of trifluoromethylated aryl ethers, a ligand-free system with a fluoroform-derived CuCF3 reagent has also shown high reactivity.[4][5] While this is for trifluoromethylation, the underlying principles of copper-catalyzed cross-coupling are relevant. A general protocol for a copper-catalyzed etherification would be as follows:
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 2-iodobenzotrifluoride, 1.0 mmol), a copper(I) salt (e.g., CuI, 10 mol%), a ligand if necessary (e.g., 1,10-phenanthroline, 10 mol%), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several vacuum-backfill cycles.
-
Reagent Addition: Anhydrous solvent (e.g., DMF or NMP) and the alcohol (e.g., methoxymethanol) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (often higher than palladium-catalyzed reactions) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is then purified by column chromatography.
Head-to-Head Catalyst Performance Comparison
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst Loading | Typically lower (0.5 - 5 mol%) | Generally higher (5 - 20 mol%), can be stoichiometric in classic methods |
| Reaction Temperature | Milder conditions, often room temperature to 80 °C | Often requires higher temperatures (100 - 200 °C) |
| Substrate Scope | Generally broader, tolerates a wider range of functional groups | Can be sensitive to certain functional groups; often requires activated aryl halides |
| Ligand Requirement | Crucial for reactivity; bulky, electron-rich phosphines are common | Ligands (e.g., diamines, phenanthrolines) are often beneficial but not always required |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | A variety of bases can be used (e.g., K2CO3, Cs2CO3) |
| Cost | Palladium is a precious metal, making catalysts generally more expensive | Copper is more abundant and significantly cheaper |
| Toxicity | Palladium is considered to have low toxicity | Copper has higher toxicity concerns |
Experimental Insights and Causality
-
The Role of the Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group makes the aryl halide more susceptible to oxidative addition, which is the rate-determining step in many cross-coupling reactions. This can be advantageous, but it also increases the propensity for side reactions.
-
Ligand Selection in Palladium Catalysis: For the Buchwald-Hartwig reaction, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are designed to promote the reductive elimination step, which can be challenging for C-O bond formation. The steric bulk of the ligand facilitates the dissociation of the product from the metal center.
-
Solvent Choice: Polar aprotic solvents like dioxane, toluene, DMF, and NMP are commonly used in both palladium and copper-catalyzed reactions. They are effective at dissolving the various components of the reaction and can stabilize charged intermediates in the catalytic cycle.
Conclusion
Both palladium and copper-catalyzed systems offer viable routes for the synthesis of this compound.
-
Palladium-catalyzed Buchwald-Hartwig etherification stands out for its generally milder reaction conditions, lower catalyst loadings, and broader functional group tolerance. The primary drawback is the higher cost of palladium catalysts.
-
Copper-catalyzed Ullmann condensation provides a more cost-effective alternative. While traditionally requiring harsh conditions, modern ligand-assisted protocols have significantly improved its applicability. However, it may require higher temperatures and catalyst loadings compared to palladium-based systems.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost considerations, scale, and the presence of other functional groups in the starting materials. For laboratory-scale synthesis where mild conditions and high functional group tolerance are critical, a palladium-based system is often the preferred starting point. For larger-scale industrial applications where cost is a major driver, the development of an efficient copper-catalyzed process would be highly advantageous.
References
- Lishchynskyi, A., Novikov, M. A., Martin, E., Escudero-Adán, E. C., Novák, P., & Grushin, V. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126–11146. [Link]
- Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
- Ball, N. D., Gary, J. B., Ye, Y., & Sanford, M. S. (2011). Mechanistic and computational studies of oxidatively-induced aryl-CF3 bond-formation at Pd: rational design of room temperature aryl trifluoromethylation. Journal of the American Chemical Society, 133(19), 7577–7584. [Link]
- Park, N. H., Gomes, G. dos P., Fevre, M., Jones, G. O., & Hedrick, J. L. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers).
- Rhône-Poulenc Spécialités Chimiques. (1981). Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
- PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene.
- Varenikov, A., & Gandelman, M. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles.
- Ji, Y., et al. (2021). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids.
- Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- LookChem. (n.d.). This compound.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1161–1173.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (n.d.). CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene.
- ResearchGate. (n.d.). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Liu, Z., Mesch, R. A., & Krische, M. J. (2018). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters, 20(17), 5422–5425. [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.
- Santschi, N., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1–6. [Link]
- Freie Universität Berlin. (2023). Synthesis and Evaluation of New Reagents for Organofluorine Chemistry. [Link]
- Chemical Review and Letters. (2021).
- Wang, J., et al. (2018).
- ResearchGate. (n.d.). Ligand-Enabled Gold-Catalyzed C(sp2)–O Cross-Coupling Reactions.
- Wang, C., et al. (2019). Synergistic Pd/Cu-catalyzed enantioselective Csp2–F bond alkylation of fluoro-1,3-dienes with aldimine esters.
- DigitalCommons@Linfield. (2021).
- The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
- PubMed. (2017). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. [Link]
- RSC Publishing. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Bruneau, A., et al. (2015). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 17(12), 3022–3025. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of 3-Trifluoromethyl-Substituted 1,3-Butadienes by Means of Directed C-H Bond Functionalization.
- ResearchGate. (n.d.). Ligand-Enabled Gold-Catalyzed C(sp2)–O Cross-Coupling Reactions.
- Li, G., et al. (2015). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Organic Letters, 17(23), 5946–5949. [Link]
- ResearchGate. (n.d.). Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene, a halogenated organic compound. By understanding the chemical properties and adhering to established safety protocols, researchers can minimize risks and ensure compliance with regulatory standards.
Foundational Principles: Hazard Assessment and Waste Segregation
The cornerstone of proper chemical waste management lies in meticulous segregation. Due to the presence of fluorine, this compound is classified as a halogenated organic compound .[3][5] It is imperative that this waste stream is kept separate from non-halogenated organic waste to prevent costly and complex disposal procedures.[6] Mixing halogenated and non-halogenated solvents can result in the entire mixture being classified as halogenated waste, significantly increasing disposal costs.[6]
Table 1: Key Hazard and Disposal Information
| Property | Guideline | Source |
| Chemical Class | Halogenated Organic Compound | [3][5] |
| Primary Hazards | Irritant, potentially harmful by inhalation, ingestion, or skin contact. | [1][2] |
| Handling Location | Certified Chemical Fume Hood | [1][3] |
| Required PPE | Safety goggles, lab coat, nitrile gloves, closed-toe shoes. | [3][4] |
| Waste Stream | Designated "Halogenated Organic Waste" | [3][4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Select an Appropriate Container: Choose a clean, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass bottles are generally suitable.[7] The original product container can be used if it is in good condition.[8]
-
Inspect the Container: Before use, ensure the container has a secure, tight-fitting cap and is free from cracks or other damage.
-
Initial Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[6][9][10]
Step 2: Waste Collection
-
Perform all transfers in a fume hood: To minimize inhalation exposure, all additions of waste to the container must be performed within a functioning chemical fume hood.[3][6]
-
Avoid Overfilling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[7]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][8][11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Detailed Labeling
Proper labeling is a critical compliance point mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][12][13]
-
Complete the Hazardous Waste Tag: As soon as the first drop of waste is added, begin filling out the hazardous waste tag.[6] The tag must include:
-
The full chemical name: "Waste this compound".
-
An accurate estimation of the concentration and volume of each component if it is part of a mixture.[5]
-
The date accumulation started.
-
The name of the principal investigator or laboratory group.
Step 4: Storage and Segregation
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][9][10]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate Incompatibles: Ensure the halogenated waste is stored separately from acids, bases, and oxidizers.[6][8]
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for segregating and disposing of laboratory waste containing this compound.
Caption: Decision workflow for proper waste segregation.
Final Disposal and Emergency Procedures
Final Disposal: Once the waste container is nearly full (not exceeding 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][11] Do not dispose of this chemical down the drain under any circumstances.[1][3][4]
Spill Response:
-
Small Spills: In the event of a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[6]
-
Large Spills: For large spills, evacuate the immediate area and notify your institution's EHS or emergency response team immediately.[6][11]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility.
References
- US Bio-Clean.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- Temple University.
- Occupational Safety and Health Administration.
- Bucknell University.
- Braun Research Group.
- National Academies of Sciences, Engineering, and Medicine.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- MED-FLEX.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
- Medical Laboratory Management.
- AOBChem. Safety Data Sheet 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. [Link]
- US Environmental Protection Agency.
- Occupational Safety and Health Administration. 1910.
- Angene Chemical.
Sources
- 1. aobchem.com [aobchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. osha.gov [osha.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
For the modern researcher, the synthesis and application of novel fluorinated organic compounds are pivotal in advancing drug discovery and materials science. 1-(Methoxymethyl)-2-(trifluoromethyl)benzene, a substituted toluene, is one such molecule with significant potential. However, its unique chemical structure, combining an aromatic ring with a trifluoromethyl group and a methoxymethyl ether, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this compound with the utmost confidence and care.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
-
Fluorinated Aromatic Core: The presence of the trifluoromethyl group on a benzene ring is a key structural feature. Compounds like 2-bromobenzotrifluoride are classified as flammable liquids that can cause skin and eye irritation.[1] This strongly suggests that this compound should be treated as a potential irritant.
-
Substituted Toluene/Anisole Character: As a derivative of toluene and anisole (methoxybenzene), it is prudent to consider hazards associated with these classes. Toluene is a well-known skin and respiratory irritant.[2] The isomer, 1-methoxy-4-(trifluoromethyl)benzene, is also identified as a flammable liquid that causes skin and serious eye irritation.[3]
-
Ether Functionality: The methoxymethyl group introduces an ether linkage, which can influence solvent properties and material compatibility.
Based on this analysis, we will operate under the assumption that this compound is a flammable liquid that is irritating to the skin, eyes, and respiratory system.
Table 1: GHS Hazard Classifications for Structurally Related Compounds
| Compound | GHS Hazard Statements | Source |
| 1-Bromo-2-(trifluoromethyl)benzene | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| 1-Methoxy-4-(trifluoromethyl)benzene | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritation | [3] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach, starting with engineering controls and supplemented by meticulous use of PPE.
Engineering Controls: Your First Line of Defense
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[4] The fume hood provides critical ventilation to prevent the accumulation of flammable and potentially harmful vapors in the laboratory atmosphere.[2] Ensure that the sash is kept at the lowest practical height to maximize capture efficiency.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and correct use of PPE are non-negotiable. The following diagram outlines the decision-making process for selecting the appropriate level of protection.
Caption: PPE selection workflow based on hazard assessment.
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[4] For procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a full-face shield should be worn in addition to goggles.[5]
-
Hand Protection: This is a critical and nuanced choice. Aromatic hydrocarbons and ethers are known to be challenging for many common glove materials.[2][4] Standard nitrile gloves may offer only short-term splash protection and are generally not recommended for prolonged contact with aromatic solvents.[5][6]
-
Causality: The selection of a glove material is based on its ability to resist permeation and degradation by the chemical. Permeation is the process where a chemical can pass through the glove material on a molecular level, even without visible holes.[7] Degradation is the physical change in the glove material, such as swelling, cracking, or becoming brittle.[7]
-
Recommendation: For handling this compound, consider using gloves made of more resistant materials. While specific data for this compound is lacking, general guidelines for related substances suggest that thicker nitrile gloves (>5 mil) for splash protection or more robust options like neoprene or Viton™ should be evaluated.[6] Crucially, always consult the glove manufacturer's specific chemical resistance data for the chemicals you are using. Double-gloving is a recommended practice to provide an additional layer of protection.[8]
-
Table 2: General Glove Compatibility for Related Chemical Classes
| Glove Material | Aromatic Hydrocarbons | Ethers | General Recommendation | Sources |
| Nitrile | Poor to Fair | Poor | Not recommended for immersion; suitable for incidental splash only. | [4][5][9] |
| Neoprene | Good | Fair | A reasonable choice for many applications; verify with manufacturer data. | [6][9] |
| Butyl Rubber | Poor | Good | Good for ethers, but poor for the aromatic component. | [6] |
| Viton™ (Fluorocarbon) | Excellent | Excellent | Often the best, but most expensive, choice for aggressive solvents. | [6] |
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[10] Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[8]
Operational Plan: From Benchtop to Disposal
A safe workflow encompasses every step, from initial handling to the final disposal of waste.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2] Avoid contact with skin and eyes and avoid breathing vapors.[2] Use non-sparking tools and take precautionary measures against static discharge, as the compound is considered flammable.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][10] Keep away from heat, sparks, open flames, and strong oxidizing agents.[10]
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and further hazards.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).
-
Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9]
-
Working from the outside in, apply absorbent material to the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[2][11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (gloves, wipes, absorbent) as hazardous waste.
-
-
Major Spill (Outside of a fume hood, or a large volume):
-
Evacuate the immediate area.
-
Alert laboratory personnel and notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
If the material is flammable, turn off all nearby ignition sources if it is safe to do so.
-
Prevent entry into the area.
-
Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.
-
Disposal Plan
All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Containerization: Collect liquid waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards (Flammable, Irritant).
-
Contaminated Solids: All contaminated items, such as gloves, absorbent materials, and weighing paper, should be collected in a separate, sealed container labeled as solid hazardous waste.[12]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste program.[2][12] Never dispose of this chemical down the drain or in the regular trash.[12]
Caption: A streamlined workflow for the proper disposal of hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound. Your safety, and the safety of your colleagues, is paramount. Always prioritize a thorough understanding of the hazards and a meticulous approach to handling.
References
- AOBChem. (2024, September 2). Safety Data Sheet 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Angene Chemical. (2024, December 27). Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.
- Environmental Health & Safety, The University of New Mexico. (n.d.). Benzene Use SOP Example.
- Environmental Health & Safety, The University of New Mexico. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup.
- TBEP Labs. (2019, April). Chemical Spill Clean-Up.
- Airgas. (2021, September 15). Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (n.d.). P2 Search.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene.
- CP Lab Safety. (n.d.). Glove Compatibility.
- International Safety Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene.
- University of California, Berkeley, College of Chemistry. (n.d.). Resistance To Chemicals of Common Glove Materials.
- PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-.
Sources
- 1. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fac.uncg.edu [fac.uncg.edu]
- 3. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. cleanroom.byu.edu [cleanroom.byu.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
